1H,1H,2H,2H-Perfluorodecylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINVJYJNJHTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382593 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30670-30-5 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1H,1H,2H,2H-Perfluorodecylamine
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their work. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.
Core Chemical Properties
This compound, also known as 2-(Perfluorooctyl)ethylamine, is a fluorinated primary amine.[1][2] Its structure is characterized by a C8 perfluorinated chain attached to an ethylamine group. This structure imparts unique properties, including chemical inertness and potential for use in creating superhydrophobic surfaces.[3][4] It is considered a useful research chemical.[5]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 30670-30-5[1][2] |
| Molecular Formula | C₁₀H₆F₁₇N[1][2] |
| Molecular Weight | 463.13 g/mol [1][2] |
| Physical State | Low melting solid or liquid[6] |
| Appearance | Colorless |
| Melting Point | 9.6 – 10.3 °C[6] |
| Boiling Point | 73 °C at 7 mmHg[6] |
| Density | 1.595 g/cm³[1] |
| Synonyms | 2-(Perfluorooctyl)ethylamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine[2][7] |
Solubility Profile
Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[8] However, for higher amines like this compound, the long, hydrophobic fluorocarbon chain is expected to significantly decrease its solubility in water.[8] It is expected to be soluble in organic solvents such as alcohols, benzene, and ether.[8] Highly fluorinated compounds, in general, present unique solubility characteristics, often being both hydrophobic and lipophobic.[9]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a pure crystalline solid is a sharp, characteristic temperature range.[10] Impurities typically cause a depression and broadening of the melting range.[10]
Apparatus:
-
Mel-Temp apparatus or similar melting point apparatus[11]
-
Capillary tubes (sealed at one end)[11]
-
Mortar and pestle (if sample needs grinding)[12]
-
Sample of this compound
Procedure:
-
Sample Preparation: If the sample is solid, ensure it is finely powdered. Introduce a small amount of the compound into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.[11][12]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[12]
-
Approximate Melting Point: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range.[12][13]
-
Accurate Melting Point: Using a fresh sample, set the starting temperature to about 10-15 °C below the approximate melting point. Heat at a slow rate of 1-2 °C per minute.[12]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.[14] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14]
Apparatus:
-
Thiele tube[14]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
-
Sample of this compound
Procedure:
-
Sample Preparation: Add about 0.5 mL of the amine to the small test tube. Place a capillary tube, with its sealed end pointing up, into the test tube.[14]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[14]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[14] Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.
-
Data Recording: Remove the heat source and allow the apparatus to cool. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[15]
Apparatus:
-
Vials with PTFE-lined caps
-
Mechanical shaker or orbital incubator
-
Constant temperature bath
-
Syringe with a filter (e.g., 0.22 µm PTFE filter)
-
Analytical instrument for quantification (e.g., GC-MS or NMR)
-
Solvent of interest
-
Sample of this compound
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. An excess of the amine should be visible.[15]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, let the vial stand at the same constant temperature to allow the undissolved amine to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.[15]
-
Quantification: Accurately dilute the filtered solution to a concentration that is within the working range of the analytical method. Quantify the concentration of the amine using a validated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard, as fluorinated compounds may lack a UV chromophore.[15]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.[15]
Chemical Reactivity and Stability
-
Hazard Classification: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[6]
-
Handling Precautions: Due to its hazardous nature, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be worn when handling this compound.[4][6] It should be handled in a well-ventilated area.[6]
-
Storage Conditions: It is recommended to store this chemical at 2°C - 8°C under an inert gas like nitrogen.[1] In general, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Mandatory Visualizations
Proposed Synthesis Pathway
The synthesis of fluorinated amines can often be achieved from corresponding fluorinated alcohols or iodides. The following diagram illustrates a plausible two-step synthesis pathway for this compound starting from the analogous alcohol, 1H,1H,2H,2H-Perfluoro-1-decanol.
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow for Surface Modification
The amine functional group allows for the covalent attachment of this compound to various surfaces, thereby imparting the properties of the perfluoroalkyl chain, such as hydrophobicity.
Caption: Workflow for surface modification using the target amine.
References
- 1. This compound | 30670-30-5 | FP79983 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | 101947-16-4 [chemicalbook.com]
- 4. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide: Physicochemical Characteristics of 2-(Perfluorooctyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(Perfluorooctyl)ethylamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes available information for structurally related compounds and outlines detailed experimental protocols for the determination of its key properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this highly fluorinated amine, its potential properties, and the methodologies for their empirical validation. The guide includes structured data tables, detailed experimental procedures, and logical workflow diagrams to facilitate further research and application.
Introduction
2-(Perfluorooctyl)ethylamine is a highly fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, characterized by a long perfluorinated carbon chain and a terminal ethylamine group, suggests unique physicochemical properties that are of significant interest in various scientific and industrial fields, including materials science and drug development. The strong carbon-fluorine bonds impart high thermal and chemical stability, while the amine group provides a site for chemical modification and interaction. Understanding the fundamental physicochemical characteristics of 2-(Perfluorooctyl)ethylamine is crucial for predicting its behavior in different environments, designing new applications, and assessing its potential biological and environmental impact.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₆F₁₇N | [1] |
| Molecular Weight | 463.13 g/mol | [1] |
| Boiling Point | Estimated: ~150-180 °C | Based on related perfluorinated compounds. Experimental determination is recommended. |
| Melting Point | Not available | Expected to be a liquid at room temperature. |
| Density | Estimated: ~1.7 g/cm³ | Based on the density of similar perfluorinated liquids. |
| Solubility | ||
| Water | Predicted to be very low | The hydrophobic perfluorooctyl chain is expected to dominate. |
| Organic Solvents | Predicted to be soluble in fluorinated solvents and some polar organic solvents. | Limited solubility expected in non-polar hydrocarbon solvents. |
| pKa (of conjugate acid) | Estimated: 9-10 | The electron-withdrawing effect of the perfluoroalkyl chain may slightly lower the basicity compared to non-fluorinated amines. |
| logP (Octanol-Water Partition Coefficient) | Estimated: > 5 | The high degree of fluorination suggests a very high lipophilicity. |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-(Perfluorooctyl)ethylamine.
Determination of Boiling Point (Micro-Boiling Point Method)
Objective: To determine the boiling point of 2-(Perfluorooctyl)ethylamine using a small sample volume.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Sample of 2-(Perfluorooctyl)ethylamine
Procedure:
-
Place a small amount (approximately 0.5 mL) of 2-(Perfluorooctyl)ethylamine into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample is equal to the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2][3]
-
Repeat the measurement to ensure accuracy.
Determination of Density
Objective: To measure the density of 2-(Perfluorooctyl)ethylamine.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Sample of 2-(Perfluorooctyl)ethylamine
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with the 2-(Perfluorooctyl)ethylamine sample, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and measure its mass.
-
Empty and clean the pycnometer, then fill it with deionized water and repeat steps 4 and 5.
-
Calculate the density of 2-(Perfluorooctyl)ethylamine using the following formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer can be calculated from the mass of the water and its known density at the experimental temperature.[4][5][6]
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of 2-(Perfluorooctyl)ethylamine in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, acetone, hexane, perfluorohexane)
-
Spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
Add a small, known amount (e.g., 10 mg) of 2-(Perfluorooctyl)ethylamine to a test tube.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved material.[1]
-
Classify the solubility as soluble, partially soluble, or insoluble.
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of 2-(Perfluorooctyl)ethylamine to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand to let undissolved material settle.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze its concentration using an appropriate analytical technique, such as gas chromatography (GC) or liquid chromatography (LC), with a suitable detector.[7]
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 2-(Perfluorooctyl)ethylamine.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Sample of 2-(Perfluorooctyl)ethylamine dissolved in a suitable solvent mixture (e.g., water/methanol)
Procedure:
-
Accurately weigh a sample of 2-(Perfluorooctyl)ethylamine and dissolve it in a known volume of a suitable solvent mixture in a beaker.
-
Place the beaker on the stir plate and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize.
-
Begin adding the standardized HCl solution in small, known increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH changes significantly and then begins to level off again.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve.[8][9][10][11][12]
Determination of logP by HPLC Method
Objective: To estimate the octanol-water partition coefficient (logP) of 2-(Perfluorooctyl)ethylamine using high-performance liquid chromatography (HPLC).
Apparatus:
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of methanol and water)
-
A series of reference compounds with known logP values
-
Sample of 2-(Perfluorooctyl)ethylamine
Procedure:
-
Prepare a mobile phase of a specific composition (e.g., 80:20 methanol:water).
-
Inject the reference compounds onto the HPLC column and record their retention times.
-
Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the reference compounds. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.
-
Inject the 2-(Perfluorooctyl)ethylamine sample under the same chromatographic conditions and determine its retention time.
-
Calculate the retention factor for 2-(Perfluorooctyl)ethylamine.
-
Use the calibration curve to determine the logP value of 2-(Perfluorooctyl)ethylamine.[13][14][15][16]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like 2-(Perfluorooctyl)ethylamine.
Caption: General workflow for the synthesis, purification, and physicochemical characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Perfluorooctyl)ethylamine is not widely available, the following precautions are recommended based on the known hazards of similar fluorinated amines and perfluorinated compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18][19][20][21][22]
-
Fire Safety: The flammability of 2-(Perfluorooctyl)ethylamine is not known, but related fluorinated compounds can be non-flammable. However, in a fire, hazardous decomposition products such as hydrogen fluoride and oxides of nitrogen may be released. Use a fire extinguisher suitable for the surrounding fire.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to the persistence of perfluorinated compounds, specialized disposal procedures may be required.
Conclusion
This technical guide has summarized the currently available and estimated physicochemical characteristics of 2-(Perfluorooctyl)ethylamine. The significant data gaps highlight the need for comprehensive experimental investigation to fully understand the properties of this compound. The detailed experimental protocols provided herein offer a clear path for researchers to obtain this critical data. A thorough understanding of its physicochemical properties will be instrumental in unlocking the full potential of 2-(Perfluorooctyl)ethylamine in drug development and other advanced applications, while also ensuring its safe handling and consideration of its environmental fate.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. batman.edu.tr [batman.edu.tr]
- 5. calnesis.com [calnesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. benchchem.com [benchchem.com]
- 9. uregina.scholaris.ca [uregina.scholaris.ca]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. enamine.enamine.net [enamine.enamine.net]
- 18. fishersci.fi [fishersci.fi]
- 19. tcichemicals.com [tcichemicals.com]
- 20. aaronchem.com [aaronchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
1H,1H,2H,2H-Perfluorodecylamine molecular structure and formula
An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecylamine
This technical guide provides a comprehensive overview of this compound, a fluorinated primary amine. The document details its molecular structure, chemical properties, and plausible protocols for its synthesis and characterization, designed for researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound is an organofluorine compound characterized by a C8 perfluorinated tail and an ethylamine head group. The presence of the highly electronegative fluorine atoms imparts unique chemical properties to the molecule.
Chemical Identifiers and Formula:
-
Chemical Name: this compound[1]
-
Synonyms: 2-(Perfluorooctyl)ethylamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylamine[2]
-
CAS Number: 30670-30-5[1]
Below is a diagram representing the two-dimensional molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 463.13 g/mol | [1] |
| Density | 1.595 g/cm³ | |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | [2] |
Experimental Protocols
Plausible Synthesis Pathway
Methodology:
-
Tosylation of 1H,1H,2H,2H-Perfluoro-1-decanol:
-
Dissolve 1H,1H,2H,2H-Perfluoro-1-decanol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine or pyridine (approx. 1.2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
-
Azide Substitution:
-
Dissolve the crude tosylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, approx. 1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction, pour it into water, and extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic extracts thoroughly with water and brine to remove DMF.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude perfluorodecyl azide.
-
-
Reduction to Amine:
-
Method A (Staudinger Reduction): Dissolve the crude azide in a mixture of THF and water. Add triphenylphosphine (PPh₃, approx. 1.1 equivalents) and stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Method B (LiAlH₄ Reduction): In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5 equivalents) in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of the crude azide in THF. After the addition, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate.
-
The crude amine obtained from either method should be purified, for example, by column chromatography on silica gel.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the two methylene groups (-CH₂-CH₂-NH₂) in the aliphatic region (typically 2-4 ppm). The protons closer to the amine group will be further downfield. The amine protons (-NH₂) may appear as a broad singlet.
-
¹⁹F NMR: Expect a complex series of signals corresponding to the C₈F₁₇ chain. The CF₃ group should appear as a triplet around -81 ppm.
-
¹³C NMR: Expect signals for the two carbons of the ethyl group and multiple signals for the carbons in the fluorinated chain, showing characteristic splitting due to C-F coupling.
-
Mass Spectrometry Protocol:
-
Technique Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as DCM or ethyl acetate.
-
GC-MS Analysis:
-
Inject the sample into the GC, where it will be vaporized and separated on a capillary column.
-
The separated compound will then enter the mass spectrometer to be ionized (e.g., by electron impact, EI).
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (463.13 g/mol ). The fragmentation pattern will provide further structural confirmation.
Applications in Research
This compound is noted for its use in specific research applications. It has been utilized as an odorant binding agent in assays for detecting organic compounds like alcohols. It may also be used in the development of biosensors for measuring primary alcohols. Additionally, it has been shown to act as an insect repellent. Its primary use is in a laboratory setting for research purposes.[1][2]
References
In-Depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine (CAS 30670-30-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine (CAS Number: 30670-30-5), also known as 1H,1H,2H,2H-Perfluorodecylamine. This highly fluorinated amine is a subject of interest in the development of specialized biosensors and as a research tool for studying protein-ligand interactions. Its unique properties, conferred by the extensive fluorination, also position it as a potential building block in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, provides an illustrative synthesis protocol, and explores its application in the context of odorant binding protein research, supported by relevant experimental methodologies.
Chemical and Physical Properties
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine is a specialty chemical characterized by its long perfluorinated carbon chain, which imparts unique physical and chemical properties.[1][2][3][4][5] These properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 30670-30-5[1][2][3][4][5] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine[1][6][7] |
| Other Names | This compound, 2-(Perfluorooctyl)ethylamine[3][8] |
| Molecular Formula | C₁₀H₆F₁₇N[1][2][4] |
| SMILES | NCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[1][2] |
| InChI Key | PFINVJYJNJHTFY-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 463.13 g/mol [1][2][4] |
| Appearance | Colorless to light yellow liquid[5][9] |
| Boiling Point | 73 °C @ 7 mmHg[3] |
| Flash Point | 110 °C[3] |
| Density | ~1.6 - 1.7 g/cm³[8] |
| Purity | Typically ≥95% - 98%[3][5] |
| Storage Conditions | 2-8°C, under inert atmosphere[1] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols are proprietary, the general synthesis of 1H,1H,2H,2H-perfluoroalkyl amines often involves multi-step processes. A common route involves the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, followed by reaction with ethylene and subsequent amination. Commercial availability is primarily from specialized chemical suppliers.[10]
Applications in Research and Development
The primary documented application of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine is in the field of biosensor research, specifically as a ligand for studying odorant binding proteins (OBPs).[1][7][11] OBPs are small, soluble proteins found in the olfactory systems of insects and vertebrates that are responsible for transporting odorant molecules to olfactory receptors.[11]
Role in Odorant Binding Protein (OBP) Research and Biosensor Development
A significant study by Yi et al. (2015) investigated the potential of an insect odorant binding protein, SlitOBP1, as a core component of a biosensor for detecting a wide range of chemicals.[7][11] In this research, a massive library of 1,536,550 compounds, including 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine, was used for in silico molecular docking studies to predict their binding affinity to the SlitOBP1 protein.[7][11] This research highlights the utility of this fluorinated amine as a probe in understanding the molecular recognition mechanisms of OBPs. The development of OBP-based biosensors has potential applications in environmental monitoring, agriculture (e.g., pest control), and medical diagnostics.[11]
The highly fluorinated tail of the molecule likely contributes to specific hydrophobic and electronic interactions within the binding pocket of the OBP, making it a valuable tool for mapping the binding site and understanding the principles of ligand-protein recognition.
Potential in Drug Discovery
While direct applications in drug development for this specific compound are not yet established, the broader class of fluorinated amines is of significant interest to medicinal chemists.[1][2][12] The introduction of fluorine into drug candidates can modulate key properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, enhancing binding affinity and selectivity.
-
Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Given these properties, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine represents a potential scaffold or building block for the synthesis of novel therapeutic agents where modulation of these properties is desired.
Experimental Protocols
The following sections detail the methodologies relevant to the synthesis and application of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine.
Illustrative Synthesis Workflow
The synthesis of 1H,1H,2H,2H-perfluoroalkyl amines is a multi-step process. The following diagram illustrates a general, conceptual workflow.
Caption: A conceptual workflow for the synthesis of 1H,1H,2H,2H-perfluoroalkyl amines.
Molecular Docking with Odorant Binding Protein (as per Yi et al., 2015)
This protocol describes the computational methodology used to screen for potential ligands of the insect odorant binding protein SlitOBP1.[7][11]
Objective: To predict the binding affinity and mode of interaction between a library of small molecules (including CAS 30670-30-5) and the SlitOBP1 protein.
Methodology:
-
Protein Structure Modeling:
-
The 3D structure of SlitOBP1 was predicted using homology modeling, based on the known crystal structures of related insect OBPs.
-
The quality of the modeled structure was validated using computational tools.
-
-
Ligand Library Preparation:
-
A large chemical library (1,536,550 compounds) was prepared for virtual screening.
-
The 3D structures of the ligands were generated and optimized.
-
-
Molecular Docking:
-
A molecular docking program (e.g., Ligandfit) was used to predict the binding pose and affinity of each ligand within the binding site of SlitOBP1.
-
The docking results were scored based on various energy functions to rank the potential ligands.
-
-
Analysis of Interactions:
-
The predicted binding poses of high-scoring ligands were visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.
-
Caption: A flowchart illustrating the molecular docking workflow for screening chemical ligands.
Signaling Pathways and Logical Relationships
The interaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine with an odorant binding protein is the initial step in a potential biosensor signaling cascade. The following diagram illustrates the logical relationship in such a system.
Caption: Logical flow of signal transduction in an OBP-based biosensor.
Conclusion
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine is a specialized fluorinated compound with demonstrated utility in the field of biosensor research, particularly as a molecular probe for studying odorant binding proteins. Its unique physicochemical properties, stemming from its perfluorinated chain, make it a valuable tool for investigating protein-ligand interactions. While its direct application in drug development is yet to be explored, its structural motifs are of interest in medicinal chemistry for the potential to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Further research into the biological activities and toxicological profile of this compound is warranted to fully elucidate its potential in various scientific and industrial applications.
References
- 1. Ligands Binding and Molecular Simulation: the Potential Investigation of a Biosensor Based on an Insect Odorant Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligands binding and molecular simulation: the potential investigation of a biosensor based on an insect odorant binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An odorant binding protein is involved in counteracting detection-avoidance and Toll-pathway innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol|678-39-7 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | C10H6F17N | CID 2783341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP1198588B1 - Biosensor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Mammalian odorant binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ligands Binding and Molecular Simulation: the Potential Investigation of a Biosensor Based on an Insect Odorant Binding Protein [ijbs.com]
Synthesis of 1H,1H,2H,2H-Perfluorodecylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 1H,1H,2H,2H-Perfluorodecylamine, a crucial fluorinated building block in pharmaceutical and materials science research. The guide provides a comparative overview of viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization.
Executive Summary
This compound, also known as 2-(Perfluorooctyl)ethylamine, is a valuable terminal amine featuring a long perfluorinated chain. Its unique properties, including chemical inertness and lipophobicity, make it a significant component in the development of novel drug delivery systems, surface modifiers, and specialized surfactants. This document outlines the most practical and established synthetic routes starting from the readily accessible precursor, 1H,1H,2H,2H-Perfluoro-1-decanol. The primary pathways discussed are:
-
The Gabriel Synthesis: A classical method involving the conversion of the starting alcohol to an alkyl halide, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.
-
The Azide Reduction Pathway: This route proceeds through the formation of a tosylate or halide intermediate, followed by conversion to an azide and subsequent reduction to the primary amine via the Staudinger reaction.
-
Reductive Amination: A direct approach that involves the oxidation of the starting alcohol to the corresponding aldehyde, which is then converted to the amine in the presence of ammonia and a reducing agent.
Each of these pathways offers distinct advantages and challenges in terms of reaction conditions, yield, and purification. The selection of the optimal route will depend on the specific requirements of the research, available resources, and desired scale of production.
Comparative Overview of Synthesis Pathways
The following table summarizes the key aspects of the three primary synthesis pathways for this compound.
| Pathway | Starting Material | Key Intermediates | Key Reactions | Typical Overall Yield | Advantages | Disadvantages |
| Gabriel Synthesis | 1H,1H,2H,2H-Perfluoro-1-decanol | 1H,1H,2H,2H-Perfluorodecyl bromide/iodide, N-(1H,1H,2H,2H-Perfluorodecyl)phthalimide | Halogenation, Gabriel Reaction, Hydrazinolysis | Moderate | Well-established, avoids over-alkylation. | Harsh hydrolysis conditions, potential for side reactions. |
| Azide Reduction | 1H,1H,2H,2H-Perfluoro-1-decanol | 1H,1H,2H,2H-Perfluorodecyl tosylate/iodide, 1H,1H,2H,2H-Perfluorodecyl azide | Tosylation/Halogenation, Azide Substitution, Staudinger Reduction | Good to High | Mild final reduction step, high yields. | Use of potentially explosive azide intermediates. |
| Reductive Amination | 1H,1H,2H,2H-Perfluoro-1-decanol | 1H,1H,2H,2H-Perfluorodecanal | Oxidation, Imine Formation, Reduction | Moderate to Good | More direct route, fewer steps. | Oxidation can be challenging, potential for side products. |
Synthesis Pathways and Experimental Protocols
This section provides a detailed breakdown of the synthetic steps for each pathway, including logical workflow diagrams and comprehensive experimental protocols.
Precursor Synthesis: 1H,1H,2H,2H-Perfluoro-1-decanol
The common starting material for all subsequent pathways is 1H,1H,2H,2H-Perfluoro-1-decanol. Its synthesis is a multi-step process that begins with telomerization.[1]
Caption: Synthesis of the precursor 1H,1H,2H,2H-Perfluoro-1-decanol.
Pathway 1: Gabriel Synthesis
This pathway transforms the starting alcohol into the target amine via a halide intermediate and subsequent reaction with potassium phthalimide.[2][3][4]
Caption: The Gabriel synthesis pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Bromide
-
To a stirred solution of 1H,1H,2H,2H-Perfluoro-1-decanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 1H,1H,2H,2H-Perfluorodecyl bromide, which can be purified by vacuum distillation.
Step 2: Gabriel Reaction
-
To a solution of 1H,1H,2H,2H-Perfluorodecyl bromide (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).[4]
-
Heat the reaction mixture to 70-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(1H,1H,2H,2H-Perfluorodecyl)phthalimide.
Step 3: Hydrazinolysis
-
Suspend the N-(1H,1H,2H,2H-Perfluorodecyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) and reflux the mixture for 4-6 hours.
-
A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like diethyl ether and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by distillation or chromatography.
Pathway 2: Azide Reduction
This pathway involves the conversion of the alcohol to an azide, which is then reduced to the amine using a Staudinger reaction.[5][6]
Caption: The azide reduction pathway for this compound synthesis.
Experimental Protocol:
Step 1: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Iodide
-
Follow a similar procedure as for the bromide, using an appropriate iodinating agent such as iodine in the presence of triphenylphosphine.
Step 2: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Azide
-
Dissolve 1H,1H,2H,2H-Perfluorodecyl iodide (1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch at ~2100 cm⁻¹).
-
After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure to obtain the crude 1H,1H,2H,2H-Perfluorodecyl azide. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
Step 3: Staudinger Reduction
-
Dissolve the crude 1H,1H,2H,2H-Perfluorodecyl azide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[5][6]
-
Add triphenylphosphine (PPh₃, 1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Nitrogen gas evolution will be observed.
-
Monitor the reaction by TLC until the azide is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with an organic solvent to remove the triphenylphosphine oxide byproduct.
-
Acidify the aqueous layer with HCl and wash with an organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base such as NaOH and extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Pathway 3: Reductive Amination
This pathway involves the oxidation of the alcohol to an aldehyde, followed by direct amination.[7][8]
Caption: The reductive amination pathway for this compound.
Experimental Protocol:
Step 1: Oxidation to 1H,1H,2H,2H-Perfluorodecanal
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane, add a solution of 1H,1H,2H,2H-Perfluoro-1-decanol (1.0 eq) in dichloromethane.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1H,1H,2H,2H-Perfluorodecanal. This intermediate is often used immediately in the next step without further purification.
Step 2: Reductive Amination
-
Dissolve the crude 1H,1H,2H,2H-Perfluorodecanal (1.0 eq) in a suitable solvent such as methanol.
-
Add an excess of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove the methanol and then extract the aqueous residue with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and considerations. The Gabriel synthesis and the azide reduction pathway are robust and well-documented methods, while reductive amination offers a more direct route. The choice of synthesis will ultimately be guided by the specific needs of the researcher, including scale, purity requirements, and available reagents and equipment. The detailed protocols provided in this guide serve as a comprehensive resource for the successful synthesis of this important fluorinated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Theoretical Basis of Fluorinated Amines in Surface Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amine-containing molecules has profound implications for surface chemistry, offering unparalleled control over surface properties such as energy, wettability, and biocompatibility. This technical guide delves into the theoretical underpinnings of fluorinated amines in surface modification, providing a comprehensive overview of their synthesis, characterization, and the fundamental principles governing their behavior at interfaces. The unique physicochemical properties imparted by fluorine, including its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, make fluorinated amines exceptional candidates for creating highly stable, low-energy surfaces.[1][2] Such surfaces are of paramount importance in a myriad of applications, from the development of advanced biomaterials and medical devices to the fabrication of microelectronics and non-fouling coatings.[3][4] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to leverage the remarkable properties of fluorinated amines in their respective fields.
Core Principles of Fluorinated Surfaces
The exceptional properties of fluorinated surfaces are rooted in the fundamental characteristics of the fluorine atom and the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds.[2] Furthermore, the high electronegativity of fluorine and its low polarizability result in weak intermolecular forces, leading to surfaces with extremely low surface energy.[2] This low surface energy is the primary driver for the hydrophobic and oleophobic nature of fluorinated coatings.
A key principle in the surface chemistry of fluorinated compounds is that a single monolayer of oriented fluorinated molecules is sufficient to impart the bulk properties of the fluoropolymer to the substrate. This is because the surface properties are dictated by the outermost atomic layer. When fluorinated amines are assembled on a surface, the fluorinated "tails" orient away from the substrate, creating a low-energy interface.
Data Presentation: Surface Properties of Fluorinated Amine Systems
The following tables summarize quantitative data from various studies on fluorinated amine surfaces, providing a comparative overview of their key surface properties.
| Fluorinated Amine/Surface System | Substrate | Water Contact Angle (°) | Reference |
| Pentafluoroethane (PFE) deposited | Silicon Wafer | 103.4 ± 0.9 | [1] |
| Fluorinated Polyimide | Not specified | Up to 125 | [5] |
| Fluorinated Graphene Oxide (60.2 wt% in PDMS) | Aluminum Alloy | 173.7 | [6] |
| Amine-functionalized nanodiamond | Acrylic acid plasma polymer coated glass | Not specified | [7] |
Table 1: Water Contact Angles on Various Fluorinated Surfaces. This table highlights the significant increase in hydrophobicity achieved by incorporating fluorine into surface coatings.
| Surface System | Test Liquids | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) | Reference |
| PDMS Film | Water, Diethanol Amine, Ethylene Glycol, DMSO, Coconut Oil | - | - | 25.86 | [6] |
| PDMS with 60.2 wt% Fluorinated Graphene Oxide | Water, Diethanol Amine, Ethylene Glycol, DMSO, Coconut Oil | - | - | 25.91 (drastically reduced) | [6] |
Table 2: Surface Energy of Fluorinated and Non-Fluorinated Polymer Films. The addition of fluorinated graphene oxide dramatically reduces the surface energy of the polydimethylsiloxane (PDMS) film.
| Surface | Protein | Adsorbed Amount | Conditions | Reference |
| Rubbed Fluorinated Polyimide | Bovine Serum Albumin (BSA) | Decreased with increasing rubbing pressure | - | [8] |
| Rubbed Fluorinated Polyimide | Fibrinogen (Fbg) | Decreased with increasing rubbing pressure | - | [8] |
| Rubbed Fluorinated Polyimide | Immunoglobulin G (IgG) | Increased with increasing rubbing pressure | - | [8] |
| Fluorinated Polyimide | Immunoglobulin G (IgG) | Increased with increasing curing temperature | In human plasma | [9] |
Table 3: Protein Adsorption on Fluorinated Polyimide Surfaces. This table illustrates the tunable nature of protein adsorption on fluorinated surfaces based on surface treatment and environmental conditions.
Experimental Protocols
Detailed methodologies for the synthesis, deposition, and characterization of fluorinated amine surfaces are crucial for reproducible research. Below are representative protocols for key experimental techniques.
Synthesis of Trifluoroethylamine
This protocol describes a common method for the synthesis of trifluoroethylamine, a versatile precursor for surface modification.[10]
-
Condensation: Trifluoroacetaldehyde hydrate is condensed with aqueous ammonia. The molar ratio of ammonia to the hydrate is typically between 1.5 and 3.0.
-
Reduction: The resulting intermediate is then reduced to yield trifluoroethylamine. The reduction reaction is preferably carried out at a temperature between -5 and 20 °C.
-
Purification: The final product is purified through distillation.
Self-Assembled Monolayer (SAM) Formation on Gold
This protocol outlines the steps for forming a self-assembled monolayer of a fluorinated amine-containing thiol on a gold substrate.
-
Substrate Preparation: Gold-coated substrates are cleaned to remove organic contaminants. This can be achieved by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short period, followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Solution Preparation: A dilute solution (typically 1 mM) of the fluorinated amine-thiol is prepared in a high-purity solvent, such as ethanol.
-
Immersion: The cleaned gold substrates are immersed in the thiol solution for a sufficient period (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After immersion, the substrates are removed from the solution, rinsed thoroughly with the pure solvent to remove any non-chemisorbed molecules, and dried under a stream of nitrogen.
Langmuir-Blodgett (LB) Film Deposition
This protocol describes the formation of a Langmuir-Blodgett film of an amphiphilic fluorinated amine.[11][12][13]
-
Langmuir Trough Preparation: The Langmuir trough is thoroughly cleaned to ensure a pristine water surface.
-
Monolayer Formation: A solution of the amphiphilic fluorinated amine in a volatile, water-immiscible solvent is carefully spread onto the water subphase in the trough. The solvent is allowed to evaporate, leaving a monolayer of the amphiphile at the air-water interface.
-
Isotherm Measurement: The monolayer is compressed by moving barriers while the surface pressure is monitored. The resulting surface pressure-area isotherm provides information about the packing and phase behavior of the monolayer.[11][12]
-
Film Deposition: A solid substrate is vertically dipped and/or withdrawn through the compressed monolayer at a controlled speed. With each pass, a single monolayer is transferred to the substrate, allowing for the creation of multilayer films with precise thickness control.
Surface Characterization Techniques
-
Instrument Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Droplet Deposition: A small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) is gently deposited onto the surface of the fluorinated amine-modified substrate.
-
Image Acquisition and Analysis: An image of the droplet is captured, and the contact angle is measured using software that fits the droplet shape to a mathematical model (e.g., Young-Laplace). Measurements are typically repeated at multiple locations on the surface to ensure statistical significance.
-
Sample Introduction: The fluorinated amine-modified substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
Photoelectron Detection: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
Spectral Analysis:
-
Survey Scans: Wide energy range scans are performed to identify the elemental composition of the surface.
-
High-Resolution Scans: Narrow energy range scans are acquired for specific elements (e.g., C 1s, N 1s, F 1s, Si 2p, Au 4f) to determine their chemical states and bonding environments. Peak fitting and deconvolution are often necessary to resolve different chemical species. For instance, in fluorinated amine systems, the C 1s spectrum can be deconvoluted to identify C-C/C-H, C-N, C-F, CF2, and CF3 components.[14][15][16][17][18]
-
-
Sampling Mode: For thin films on reflective substrates like gold or silicon, Reflection-Absorption Infrared Spectroscopy (RAIRS) or Attenuated Total Reflectance (ATR)-FTIR are commonly used.
-
Spectrum Acquisition: A background spectrum of the bare substrate is collected. Then, the spectrum of the fluorinated amine-modified substrate is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the monolayer.
-
Peak Analysis: The characteristic vibrational bands in the spectrum are assigned to specific functional groups. For fluorinated amines, key peaks include N-H stretching (around 3300-3500 cm⁻¹), C-F stretching (strong bands in the 1000-1400 cm⁻¹ region), and C-N stretching.[19][20][21]
Mandatory Visualization
Caption: Workflow of fluorinated amine surface modification and its influence on cellular signaling.
Conclusion
The theoretical principles governing the behavior of fluorinated amines in surface chemistry provide a robust framework for the rational design of advanced materials. The unique properties of the carbon-fluorine bond translate into surfaces with low energy, high stability, and tunable wettability. This guide has provided an in-depth overview of these principles, supported by quantitative data, detailed experimental protocols, and a logical workflow for understanding the impact of these surfaces on biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamentals is essential for harnessing the full potential of fluorinated amines in creating next-generation materials with tailored surface functionalities. The continued exploration of novel fluorinated amine structures and their interactions at the molecular level will undoubtedly lead to further innovations and applications in diverse scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. Covalent Fluorination Strategies for the Surface Modification of Polydienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmeri.res.in [cmeri.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Plasma protein adsorption to nanofabricated fluorinated polyimide surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive plasma protein adsorption onto fluorinated polyimide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nanoscience.com [nanoscience.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. sfu.ca [sfu.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. instanano.com [instanano.com]
- 20. researchgate.net [researchgate.net]
- 21. piketech.com [piketech.com]
Biotransformation of 1H,1H,2H,2H-Perfluorodecylamine: A Predictive Technical Guide
Introduction
1H,1H,2H,2H-Perfluorodecylamine is a polyfluorinated compound characterized by a long perfluoroalkyl chain and a primary amine functional group. While the biotransformation of several fluorotelomer alcohols and sulfonamides has been investigated, the metabolic fate of fluorotelomer amines remains a less explored area. Understanding the biotransformation of such compounds is crucial for assessing their toxicological profiles and environmental impact. This guide synthesizes information from the metabolism of related per- and polyfluoroalkyl substances (PFAS) and aliphatic amines to propose potential metabolic pathways for this compound.
Predicted Phase I Biotransformation Pathways
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, the primary amine group and the adjacent methylene groups are the most likely sites for initial enzymatic attack.
1. N-Oxidation: The primary amine can undergo oxidation to form a hydroxylamine, which can be further oxidized to a nitroso intermediate. This pathway is common for primary amines and is often catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).
2. Oxidative Deamination: This is a major metabolic pathway for many primary amines. It can be initiated by monoamine oxidases (MAOs) or CYPs. The process involves the oxidation of the carbon alpha to the amine group, leading to the formation of an unstable carbinolamine, which then spontaneously deaminates to form an aldehyde. This aldehyde can be further oxidized to a carboxylic acid. In the case of this compound, this would lead to the formation of 1H,1H,2H-perfluorodecanal, which would likely be oxidized to 1H,1H,2H-perfluorodecanoic acid.
3. Omega-Hydroxylation of the Alkyl Chain: While the perfluorinated chain is generally resistant to metabolism, the ethyl spacer could potentially undergo hydroxylation, although this is considered a minor pathway compared to reactions involving the amine group.
Predicted Phase II Biotransformation Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.
1. N-Glucuronidation: The primary amine group of the parent compound or the hydroxylamine metabolite can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
2. N-Acetylation: The primary amine can also undergo acetylation, where an acetyl group from acetyl-CoA is transferred to the amine by N-acetyltransferases (NATs).
3. Sulfation: The hydroxylamine metabolite could potentially be sulfated by sulfotransferases (SULTs).
Summary of Predicted Metabolites and Enzymes
| Metabolite | Formula | Pathway | Potential Enzymes |
| N-hydroxy-1H,1H,2H,2H-perfluorodecylamine | F(CF₂)₈CH₂CH₂NHOH | N-Oxidation | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) |
| 1-Nitroso-1H,1H,2H,2H-perfluorodecane | F(CF₂)₈CH₂CH₂NO | N-Oxidation | CYPs |
| 1H,1H,2H-Perfluorodecanal | F(CF₂)₈CH₂CHO | Oxidative Deamination | Monoamine oxidases (MAOs), CYPs |
| 1H,1H,2H-Perfluorodecanoic Acid | F(CF₂)₈CH₂COOH | Oxidative Deamination | Aldehyde dehydrogenases (ALDHs) |
| N-Glucuronide Conjugate | - | N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| N-Acetyl Conjugate | F(CF₂)₈CH₂CH₂NHCOCH₃ | N-Acetylation | N-acetyltransferases (NATs) |
| Sulfate Conjugate | - | Sulfation | Sulfotransferases (SULTs) |
Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted to study the biotransformation of this compound.
1. In Vitro Metabolism using Liver Microsomes
-
Objective: To identify Phase I metabolites formed by CYP and FMO enzymes.
-
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
-
Procedure:
-
Prepare incubation mixtures containing liver microsomes, the NADPH regenerating system, and phosphate buffer in microcentrifuge tubes.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration).
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.
-
2. In Vitro Metabolism using Hepatocytes
-
Objective: To identify both Phase I and Phase II metabolites in a more complete cellular system.
-
Materials:
-
Cryopreserved or fresh hepatocytes (human or rat)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound
-
Acetonitrile (for quenching)
-
Internal standard
-
-
Procedure:
-
Thaw and plate hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and recover.
-
Replace the medium with fresh medium containing this compound at various concentrations.
-
Incubate for a specified time course (e.g., 0, 2, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Collect both the cell culture medium and the cell lysate at each time point.
-
Quench the reactions and precipitate proteins with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
3. Enzyme Phenotyping with Recombinant Human Enzymes
-
Objective: To identify the specific enzyme isoforms responsible for the metabolism.
-
Materials:
-
Recombinant human CYP, FMO, MAO, UGT, NAT, and SULT enzymes
-
Appropriate cofactors for each enzyme system (e.g., NADPH for CYPs and FMOs; UDPGA for UGTs; Acetyl-CoA for NATs; PAPS for SULTs)
-
This compound
-
-
Procedure:
-
Perform individual incubations of this compound with each recombinant enzyme and its required cofactors in a suitable buffer system.
-
Follow the incubation and quenching procedures similar to the liver microsome assay.
-
Analyze the formation of specific metabolites to determine which enzymes are active in the biotransformation of the parent compound.
-
Conclusion
While direct experimental data on the biotransformation of this compound is currently lacking, a predictive metabolic scheme can be proposed based on established pathways for similar chemical structures. The primary amine moiety is expected to be the main site of metabolic attack, leading to N-oxidation, oxidative deamination, and subsequent conjugation reactions. The proposed pathways and experimental protocols in this guide provide a foundational framework for future research to elucidate the true metabolic fate of this compound and to better understand its potential biological and environmental consequences.
An In-Depth Technical Guide to the Surfactant Properties of Fluorotelomer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core surfactant properties of fluorotelomer compounds. It is designed to be a technical resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of these specialized surfactants.
Introduction to Fluorotelomer Surfactants
Fluorotelomer-based substances are a class of polyfluoroalkyl substances (PFAS) characterized by a perfluorinated carbon "tail" and a non-fluorinated portion.[1][2] Their unique molecular structure, combining a hydrophobic and oleophobic fluorinated segment with a hydrophilic headgroup, imparts exceptional surfactant properties.[1] These compounds are known for their high surface activity, meaning they are incredibly efficient at reducing the surface tension of liquids, even at very low concentrations.[1][2] This guide will delve into the structure, classification, and key surfactant properties of fluorotelomer compounds, providing detailed experimental protocols for their characterization and visual representations of key concepts.
Structure and Classification of Fluorotelomer Surfactants
The general structure of a fluorotelomer surfactant consists of a hydrophobic perfluoroalkyl chain (the "tail") and a hydrophilic functional group (the "head"). The tail is typically a linear chain of fluorinated carbons, often designated by an "n:2" nomenclature, where 'n' is the number of perfluorinated carbons and '2' refers to the two-carbon ethylene spacer that connects the fluorinated chain to the functional group.[1][2]
Fluorotelomer surfactants can be categorized into four main classes based on the charge of their hydrophilic headgroup:
-
Anionic Fluorotelomer Surfactants: These possess a negatively charged headgroup, such as a sulfonate (-SO₃⁻) or carboxylate (-COO⁻).
-
Cationic Fluorotelomer Surfactants: These have a positively charged headgroup, typically a quaternary ammonium group (-N(CH₃)₃⁺).
-
Non-ionic Fluorotelomer Surfactants: These surfactants have no net electrical charge. Their hydrophilic portion is usually a polyoxyethylene chain.
-
Zwitterionic (Amphoteric) Fluorotelomer Surfactants: These molecules contain both a positive and a negative charge in their headgroup, with the net charge being dependent on the pH of the solution. A common example is a betaine structure.
References
2-(Perfluorooctyl)ethylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Perfluorooctyl)ethylamine, also known as 1H,1H,2H,2H-Perfluorodecylamine, is a fluorinated organic compound belonging to the vast family of per- and polyfluoroalkyl substances (PFAS). Its unique structure, characterized by a highly fluorinated, hydrophobic "tail" and a hydrophilic amine "head," imparts distinct physicochemical properties that make it a subject of interest in various scientific and industrial domains. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of 2-(Perfluorooctyl)ethylamine, tailored for professionals in research and drug development. While specific historical details of its discovery are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry.
Physicochemical Properties
The defining characteristic of 2-(Perfluorooctyl)ethylamine is its amphipathic nature, driven by the perfluorooctyl chain and the terminal amine group. This structure suggests potential applications in surface chemistry, materials science, and as a building block for more complex molecules.
| Property | Value | Reference |
| CAS Number | 30670-30-5 | [1] |
| Molecular Formula | C₁₀H₆F₁₇N | [1] |
| Molecular Weight | 463.13 g/mol | [1] |
| Alternate Name | This compound | [1] |
| Melting Point | 9.6 – 10.3 °C | [2] |
| Boiling Point | 73 °C (@ 7 mm Hg) | [2] |
| Density | 1.595 g/cm³ | [3] |
Historical Context: The Rise of Organofluorine Chemistry
Synthesis of 2-(Perfluorooctyl)ethylamine
A detailed, peer-reviewed experimental protocol for the synthesis of 2-(Perfluorooctyl)ethylamine is not explicitly available in the provided search results. However, based on established organofluorine chemistry and synthetic routes for analogous compounds, a plausible and commonly employed pathway would involve the reduction of a corresponding nitrile or amide, or the amination of a suitable precursor like 2-(perfluorooctyl)ethyl iodide.
Proposed Synthetic Pathway: Reduction of Perfluorooctylacetonitrile
A likely and efficient method for the preparation of 2-(Perfluorooctyl)ethylamine is the reduction of perfluorooctylacetonitrile. This precursor can be synthesized from 2-(perfluorooctyl)ethyl iodide, which is a common intermediate in fluorotelomer chemistry.
Step 1: Synthesis of 2-(Perfluorooctyl)ethyl Iodide
This intermediate is typically prepared via the free-radical addition of perfluorooctyl iodide to ethylene gas.
Step 2: Synthesis of Perfluorooctylacetonitrile
2-(Perfluorooctyl)ethyl iodide can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield perfluorooctylacetonitrile.
Step 3: Reduction of Perfluorooctylacetonitrile to 2-(Perfluorooctyl)ethylamine
The nitrile can then be reduced to the primary amine using a variety of reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Proposed synthetic workflow for 2-(Perfluorooctyl)ethylamine.
Experimental Protocols
Note: The following protocols are proposed based on general methodologies for similar transformations and have not been specifically reported for 2-(Perfluorooctyl)ethylamine. Researchers should exercise caution and perform appropriate small-scale trials.
Protocol 1: Proposed Synthesis of Perfluorooctylacetonitrile from 2-(Perfluorooctyl)ethyl Iodide
-
Materials: 2-(Perfluorooctyl)ethyl iodide, Sodium cyanide, Dimethylformamide (DMF, anhydrous), Inert atmosphere (e.g., Nitrogen or Argon).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-(perfluorooctyl)ethyl iodide in anhydrous DMF.
-
Add a stoichiometric excess of sodium cyanide to the solution.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield perfluorooctylacetonitrile.
-
Protocol 2: Proposed Reduction of Perfluorooctylacetonitrile to 2-(Perfluorooctyl)ethylamine
-
Materials: Perfluorooctylacetonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Inert atmosphere.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve perfluorooctylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous potassium carbonate and concentrate under reduced pressure.
-
Purify the crude 2-(perfluorooctyl)ethylamine by vacuum distillation.
-
Spectroscopic Data
-
¹H NMR: Resonances corresponding to the -CH₂-CH₂-NH₂ protons. The protons closer to the highly electronegative perfluoroalkyl chain would be expected to appear further downfield.
-
¹³C NMR: Signals for the two carbons of the ethyl group and the carbons of the perfluorooctyl chain, which would show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: A series of signals corresponding to the different fluorine environments in the C₈F₁₇ chain.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹). Strong C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of the amine group and fragmentation of the perfluoroalkyl chain.
Biological Activity and Signaling Pathways
There is currently no specific information available in the provided search results regarding the biological activity, mechanism of action, or involvement in any signaling pathways of 2-(Perfluorooctyl)ethylamine. The biological effects of PFAS are a broad and active area of research, with many studies focusing on the toxicity and endocrine-disrupting potential of perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). The biological impact of perfluoroalkylamines is less well-characterized.
Caption: Hypothetical interaction of 2-(Perfluorooctyl)ethylamine with a cell.
Given its amphipathic nature, it could potentially interact with cell membranes, but any downstream effects on signaling pathways are purely speculative at this time and require dedicated research.
Conclusion
2-(Perfluorooctyl)ethylamine is a member of the extensive family of perfluorinated compounds with potential for various applications due to its unique chemical structure. While its specific discovery and a detailed, validated synthesis protocol are not well-documented in the available literature, its preparation can be reasonably inferred from established synthetic methodologies for related fluorinated amines. The lack of data on its biological activity and mechanism of action highlights a significant knowledge gap and presents an opportunity for future research. This technical guide provides a foundational understanding of 2-(Perfluorooctyl)ethylamine based on the currently available information and will serve as a valuable resource for scientists and researchers interested in this and related fluorochemicals. Further investigation is warranted to fully elucidate its properties, synthetic pathways, and potential biological implications.
References
An In-depth Technical Guide to the Spectral Data of 1H,1H,2H,2H-Perfluorodecylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1H,1H,2H,2H-Perfluorodecylamine (CAS: 30670-30-5). Due to the limited availability of public spectral data for this specific compound, this document outlines the predicted spectral characteristics based on the analysis of its structural components and data from analogous compounds. It also includes detailed experimental protocols for acquiring nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Chemical Structure and Properties
This compound is a fluorinated amine with the following structure:
F₃C(CF₂)₇CH₂CH₂NH₂
| Property | Value |
| Molecular Formula | C₁₀H₆F₁₇N |
| Molecular Weight | 463.13 g/mol [1] |
| Alternate Name | 2-(Perfluorooctyl)ethylamine[1] |
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are based on typical chemical shifts for similar structural motifs and known fragmentation patterns of per- and polyfluoroalkyl substances (PFAS).
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the ethylamine moiety. The highly electronegative perfluorooctyl group will cause a significant downfield shift of the adjacent methylene group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-N | ~2.9 - 3.2 | Triplet | 2H |
| -CF₂-CH₂- | ~2.2 - 2.6 | Triplet of Triplets | 2H |
| -NH₂ | ~1.2 - 1.8 | Broad Singlet | 2H |
Note: The amine protons (-NH₂) are exchangeable with deuterium and their chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for the two carbon atoms of the ethylamine group and a complex pattern of signals for the perfluorinated carbon chain. The chemical shifts of the fluorinated carbons are challenging to predict precisely without empirical data.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-N | ~40 - 45 |
| -CF₂-CH₂- | ~30 - 35 (with C-F coupling) |
| CF₂ groups | ~108 - 125 |
| CF₃ group | ~118 - 122 |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for both the alkylamine and the perfluoroalkyl chain. Alpha-cleavage is a predominant fragmentation mode for aliphatic amines.[2] Fragmentation of the perfluoroalkyl chain often involves the loss of CF₂ units.
| m/z | Predicted Fragment | Fragmentation Pathway |
| 463 | [C₁₀H₆F₁₇N]⁺ | Molecular Ion |
| 444 | [C₁₀H₆F₁₆N]⁺ | Loss of F |
| 30 | [CH₂NH₂]⁺ | α-cleavage |
| 69 | [CF₃]⁺ | Cleavage of the perfluoroalkyl chain |
| 119, 169, etc. | [C₂F₅]⁺, [C₃F₇]⁺, etc. | Fragmentation of the perfluoroalkyl chain |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for fluorinated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
4. ¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling.
-
Spectral Width: A wide spectral width of approximately 250-300 ppm is necessary to cover the range of fluorine chemical shifts.
-
Reference: An external reference such as CFCl₃ (0 ppm) is often used.
-
Number of Scans: 64 to 256 scans.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C.
-
-
Mass Spectrometer (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (ESI):
-
Ionization Mode: Positive ion mode is expected to be more sensitive for the amine functionality ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and mobile phase flow rate.
-
Mass Range: m/z 50-800.
-
Workflow and Data Analysis Visualization
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a compound like this compound.
References
Methodological & Application
Application Notes and Protocols for Creating Self-assembled Monolayers with 1H,1H,2H,2H-Perfluorodecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. They are a cornerstone of nanotechnology and surface engineering, enabling precise control over the physicochemical properties of interfaces. 1H,1H,2H,2H-Perfluorodecylamine (PFDA) is a fluorinated organic molecule of significant interest for forming SAMs due to the unique properties conferred by its perfluoroalkyl chain. These properties include exceptionally low surface energy, leading to high hydrophobicity and oleophobicity, excellent chemical and thermal stability, and low friction.
The terminal amine (-NH2) group of PFDA provides a reactive site for the subsequent covalent immobilization of biomolecules, making PFDA SAMs a valuable platform in biosensor development, drug delivery systems, and for the creation of anti-fouling surfaces. This document provides detailed protocols for the creation of PFDA SAMs on silicon-based substrates (e.g., silicon wafers with a native oxide layer, glass) using two different strategies: direct physisorption and covalent attachment via a linker molecule.
Data Presentation: Expected Surface Properties
The following table summarizes the expected quantitative data for well-formed perfluorinated SAMs on silicon substrates. These values are based on literature for similar long-chain fluorinated molecules and serve as a benchmark for successful monolayer formation.
| Property | Expected Value | Characterization Method |
| Water Contact Angle | 110° - 120° | Contact Angle Goniometry |
| Monolayer Thickness | ~1.5 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
Protocol 1: Self-Assembled Monolayer via Direct Physisorption
This protocol describes the formation of a PFDA monolayer on a hydroxylated surface (e.g., SiO2) through non-covalent interactions. While simpler, this method may result in a less stable monolayer compared to covalent attachment.
Materials and Reagents:
-
Silicon wafers or glass slides
-
This compound (PFDA)
-
Anhydrous Toluene (or other suitable non-polar solvent like hexane)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Ultrapure water (18.2 MΩ·cm)
-
Ethanol (200 proof)
-
Nitrogen gas (high purity)
-
Glass vials with caps
-
Tweezers
-
Sonicator
Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon or glass substrates in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with ultrapure water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. This process creates a clean, hydroxylated surface.
-
-
PFDA Solution Preparation:
-
Prepare a 1 mM solution of PFDA in anhydrous toluene. For example, dissolve approximately 4.63 mg of PFDA in 10 mL of anhydrous toluene.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrates into the PFDA solution in a sealed glass vial.
-
Incubate for 12-24 hours at room temperature in a vibration-free environment. To prevent airborne contamination, the vials should be sealed.
-
-
Post-Deposition Rinsing:
-
Remove the substrates from the PFDA solution using clean tweezers.
-
Rinse thoroughly with fresh anhydrous toluene to remove any non-adsorbed molecules.
-
Rinse with ethanol.
-
Dry the substrates again under a gentle stream of nitrogen.
-
-
(Optional) Annealing:
-
To potentially improve the ordering of the monolayer, anneal the coated substrates in an oven or on a hotplate at 80-100°C for 1 hour.
-
Protocol 2: Covalent Attachment of PFDA via an Epoxy-Silane Linker
This two-step protocol results in a more robust and stable PFDA monolayer by first functionalizing the substrate with an epoxy-terminated silane, which then covalently binds the amine group of the PFDA.
Materials and Reagents:
-
All materials from Protocol 1
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) or similar epoxy-terminated silane
-
Anhydrous Toluene
-
Isopropanol
Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Follow Step 1 from Protocol 1.
-
-
Epoxy-Silane Monolayer Formation:
-
Prepare a 1% (v/v) solution of GPTMS in anhydrous toluene.
-
Immerse the cleaned substrates in the GPTMS solution for 1-2 hours at room temperature.
-
Rinse the substrates with anhydrous toluene, followed by isopropanol.
-
Cure the epoxy-silane layer by baking at 110-120°C for 1 hour. This creates a surface terminated with reactive epoxy groups.
-
-
PFDA Solution Preparation:
-
Prepare a 1-5 mM solution of PFDA in anhydrous toluene or isopropanol.
-
-
Covalent Attachment of PFDA:
-
Immerse the epoxy-functionalized substrates in the PFDA solution.
-
Heat the solution to 60-80°C and maintain for 4-12 hours to facilitate the reaction between the epoxy groups on the surface and the amine groups of PFDA.
-
Allow the solution to cool to room temperature.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates and rinse thoroughly with toluene, followed by isopropanol, and finally ethanol to remove any unreacted PFDA.
-
Dry the substrates under a stream of nitrogen.
-
Perform a final curing step by baking at 100-110°C for 1 hour to strengthen the bonds.
-
Mandatory Visualizations
Caption: Experimental workflow for PFDA SAM formation via direct physisorption.
Caption: Workflow for covalent attachment of PFDA using an epoxy-silane linker.
Characterization of PFDA Self-Assembled Monolayers
To confirm the successful formation of a high-quality PFDA SAM, a combination of surface analysis techniques is recommended:
-
Contact Angle Goniometry: This is a simple and rapid method to assess the hydrophobicity of the surface. A successful PFDA monolayer should exhibit a high static water contact angle, typically in the range of 110-120 degrees.
-
Ellipsometry: This technique is used to measure the thickness of the monolayer with sub-nanometer precision. The expected thickness of a PFDA monolayer is approximately 1.5 nm.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the surface. The presence of strong fluorine (F 1s) and nitrogen (N 1s) signals, along with the attenuation of the substrate signal (e.g., Si 2p), confirms the presence of the PFDA monolayer.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology and measure its roughness. A well-formed SAM should be smooth, with a root-mean-square (RMS) roughness of less than 0.5 nm, and should not show significant aggregation or pinholes.
Application Notes: Superhydrophobic Surface Modification Using 1H,1H,2H,2H-Perfluorodecylamine
Disclaimer: The following protocols and data are proposed based on established chemical principles for surface modification. Specific experimental data for 1H,1H,2H,2H-Perfluorodecylamine is not widely available in published literature. These guidelines therefore represent a scientifically informed, hypothetical approach for researchers.
Introduction
Superhydrophobic surfaces, characterized by water contact angles exceeding 150°, are of significant interest in fields ranging from drug delivery and medical devices to self-cleaning coatings. The creation of such surfaces typically requires two key features: low surface energy and a hierarchical micro/nanoscale roughness. The low surface energy ensures that water beads up, while the roughness traps air pockets, minimizing the contact area between the liquid and the solid surface (Cassie-Baxter state).
This compound is a fluorinated organic compound featuring a long perfluoroalkyl chain (C8F17) and a terminal primary amine group (-NH2). The perfluoroalkyl "tail" is responsible for imparting exceptionally low surface energy, a critical component for achieving superhydrophobicity. The primary amine "headgroup" serves as a chemical anchor, allowing the molecule to be covalently grafted onto suitably functionalized substrates. This dual functionality makes it a candidate for creating robust, chemically stable superhydrophobic coatings.
Principle of Modification
The protocols outlined below describe a two-step chemical grafting process to covalently attach this compound to hydroxylated surfaces such as glass, silicon wafers, or metal oxides.
-
Surface Priming/Activation: The substrate, rich in hydroxyl (-OH) groups, is first treated with a bifunctional linker molecule, such as an isocyanate-terminated silane. This creates a reactive surface layer.
-
Amine Coupling: The primed surface is then reacted with this compound. The primary amine group readily reacts with the isocyanate group to form a stable urea linkage, covalently bonding the low-energy perfluoroalkyl chain to the substrate.
This method ensures a durable coating that is chemically bonded to the substrate, offering greater stability than physically adsorbed layers.
Key Applications for Researchers and Drug Development
-
Medical Devices: Creating non-wetting surfaces on catheters, surgical tools, or implants to reduce biofouling and improve biocompatibility.
-
Drug Delivery: Modifying the surface of nanoparticles or microparticles to control their aggregation, solubility, and interaction with biological media.
-
Biomaterial Engineering: Engineering superhydrophobic surfaces on cell culture substrates to study cell adhesion and morphology in specific, controlled environments.
-
High-Throughput Screening: Coating microplates to minimize sample loss and cross-contamination by preventing droplet adhesion.
Quantitative Data Summary
The following table summarizes the expected performance of surfaces modified with long-chain perfluorinated molecules. The data is based on typical values reported for similar compounds like perfluorodecyl-functionalized silanes and should be considered representative targets for a successful modification using this compound.
| Parameter | Untreated Substrate (Glass) | Modified Smooth Substrate | Modified Rough Substrate (Superhydrophobic) |
| Static Water Contact Angle (°) | 20 - 40 | 110 - 120 | > 150 |
| Sliding Angle (°) | N/A (Wets) | > 30 | < 10 |
| Surface Free Energy (mN/m) | ~70 | 10 - 15 | < 10 |
Diagrams and Visualizations
Caption: Logical path to achieving a superhydrophobic surface.
Caption: Experimental workflow for surface modification.
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol is suitable for silicon wafers and glass slides.
Materials:
-
Substrates (e.g., glass microscope slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED.
-
Deionized (DI) water
-
Nitrogen (N₂) gas source
-
Beakers, tweezers
Procedure:
-
Place substrates in a clean glass beaker.
-
Prepare Piranha solution by carefully and slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic and corrosive.
-
Immerse the substrates in the Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the substrates using tweezers and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for the best results.
Protocol 2: Surface Modification with this compound
This protocol details the two-step grafting procedure.
Materials:
-
Clean, hydroxylated substrates from Protocol 1
-
(3-Isocyanatopropyl)triethoxysilane (IPTS)
-
This compound
-
Anhydrous toluene
-
Anhydrous ethanol
-
Vacuum desiccator or glove box
-
Oven or hotplate
-
Sealed reaction vessel or petri dishes
Procedure:
Part A: Surface Priming with Isocyanate Silane
-
Place the clean, dry substrates into a vacuum desiccator.
-
In a small, open vial, place 100-200 µL of (3-Isocyanatopropyl)triethoxysilane (IPTS). Place the vial inside the desiccator with the substrates, ensuring no direct contact.
-
Evacuate the desiccator for 10-15 minutes to initiate vapor deposition of the IPTS.
-
Close the desiccator valve and allow the vapor deposition to proceed for 2-4 hours at room temperature. This will form a self-assembled monolayer of the isocyanate silane on the substrate surface.
-
Vent the desiccator with nitrogen gas and remove the substrates.
-
Rinse the primed substrates by sonicating for 2 minutes in anhydrous toluene to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen.
Part B: Covalent Grafting of Perfluorodecylamine
-
Prepare a 5 mM solution of this compound in anhydrous toluene in a sealed reaction vessel.
-
Fully immerse the isocyanate-primed substrates into the amine solution.
-
Seal the vessel and allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly by sonicating sequentially in anhydrous toluene and then anhydrous ethanol (2 minutes each) to remove unreacted amine.
-
Dry the final modified substrates with a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 1 hour to stabilize the coating.
Protocol 3: Surface Characterization
A. Water Contact Angle Measurement:
-
Place a 5-10 µL droplet of DI water onto the modified surface using a micropipette.
-
Use a goniometer or contact angle measurement system to capture a side-profile image of the droplet.
-
Analyze the image to determine the static contact angle.
-
To measure the sliding angle, tilt the stage holding the substrate until the droplet begins to roll off. The angle of inclination at that point is the sliding angle.
B. Surface Morphology Analysis:
-
Use Atomic Force Microscopy (AFM) to image the surface topography.
-
Analyze the AFM data to determine the root-mean-square (RMS) roughness of the coated surface. This is particularly important if a pre-roughening step was included to achieve superhydrophobicity.
Application of 2-(Perfluorooctyl)ethylamine in Nanotechnology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Perfluorooctyl)ethylamine is a fluorinated organic compound of significant interest in the field of nanotechnology. Its unique amphiphilic nature, characterized by a hydrophilic amine group and a hydrophobic and lipophobic perfluorooctyl chain, makes it a versatile molecule for the surface modification of nanoparticles, the formation of stable nanoemulsions, and the construction of sophisticated drug delivery systems. The presence of the perfluorooctyl chain imparts properties such as high chemical and thermal stability, and the ability to form self-assembled structures. These attributes are highly valuable for creating advanced nanomaterials for a range of applications, including targeted drug delivery, medical imaging, and the development of stable nanoformulations.
This document provides detailed application notes and experimental protocols for the utilization of 2-(Perfluorooctyl)ethylamine in nanotechnology research. It is intended to guide researchers, scientists, and drug development professionals in the synthesis, functionalization, and characterization of nanoparticles incorporating this compound.
Key Applications
The primary applications of 2-(Perfluorooctyl)ethylamine in nanotechnology stem from its ability to alter the surface properties of nanomaterials and to participate in the formation of self-assembled nanostructures.
-
Surface Modification of Nanoparticles: The amine group of 2-(Perfluorooctyl)ethylamine allows for its covalent attachment to the surface of various nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), silica, or gold. This surface modification creates a fluorinated "stealth" layer that can reduce protein adsorption and uptake by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles in vivo.
-
Nanoemulsion Formulation: 2-(Perfluorooctyl)ethylamine can act as a surfactant or co-surfactant in the preparation of highly stable oil-in-water or perfluorocarbon-in-water nanoemulsions. These nanoemulsions are excellent candidates for the encapsulation of hydrophobic drugs and as contrast agents for ultrasound and magnetic resonance imaging (MRI).
-
Drug Delivery Systems: Nanoparticles functionalized with 2-(Perfluorooctyl)ethylamine can be loaded with therapeutic agents for targeted drug delivery. The fluorinated surface can also facilitate the penetration of biological barriers.
-
Self-Assembled Nanostructures: As an amphiphilic molecule, 2-(Perfluorooctyl)ethylamine can self-assemble in aqueous solutions to form micelles or vesicles. These nanostructures can encapsulate drugs and offer a platform for controlled release.
Experimental Protocols
Protocol 1: Surface Functionalization of PLGA Nanoparticles with 2-(Perfluorooctyl)ethylamine
This protocol describes the covalent attachment of 2-(Perfluorooctyl)ethylamine to the surface of pre-formed PLGA nanoparticles that have been activated to present carboxyl groups.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(Perfluorooctyl)ethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Synthesis of Carboxylated PLGA Nanoparticles:
-
Prepare PLGA nanoparticles using an oil-in-water emulsion-solvent evaporation method.
-
Dissolve 100 mg of PLGA in 2 mL of acetone.
-
Add this organic phase dropwise to 10 mL of a 2% (w/v) PVA aqueous solution under vigorous stirring.
-
Homogenize the resulting emulsion using a probe sonicator.
-
Stir the nanoemulsion at room temperature overnight to allow for acetone evaporation and nanoparticle hardening.
-
Purify the nanoparticles by centrifugation and washing with deionized water to remove excess PVA.
-
-
Activation of Carboxyl Groups:
-
Resuspend the PLGA nanoparticles in 5 mL of deionized water.
-
Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension.
-
Stir the reaction mixture for 1 hour at room temperature to activate the carboxyl groups on the PLGA surface.
-
-
Covalent Attachment of 2-(Perfluorooctyl)ethylamine:
-
In a separate tube, dissolve 20 mg of 2-(Perfluorooctyl)ethylamine in 1 mL of anhydrous DMF.
-
Add a 2-fold molar excess of triethylamine to the 2-(Perfluorooctyl)ethylamine solution.
-
Add the 2-(Perfluorooctyl)ethylamine solution dropwise to the activated PLGA nanoparticle suspension.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4).
-
Use centrifugal filter units to facilitate the washing process and remove unreacted reagents.
-
Perform at least three wash cycles.
-
Resuspend the final purified nanoparticles in the desired buffer for characterization and further use.
-
Protocol 2: Preparation of a Perfluorocarbon Nanoemulsion using 2-(Perfluorooctyl)ethylamine as a Co-surfactant
This protocol details the formulation of a perfluorooctyl bromide (PFOB) in-water nanoemulsion.
Materials:
-
Perfluorooctyl bromide (PFOB)
-
Lecithin (as primary surfactant)
-
2-(Perfluorooctyl)ethylamine (as co-surfactant)
-
Glycerol
-
Deionized water
Procedure:
-
Preparation of the Oil Phase:
-
In a glass vial, mix 10% (w/v) PFOB with 2% (w/v) lecithin and 0.5% (w/v) 2-(Perfluorooctyl)ethylamine.
-
Gently heat the mixture to 60°C to ensure complete dissolution of the surfactants in the PFOB.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve 2.25% (w/v) glycerol in deionized water.
-
-
Emulsification:
-
Heat the aqueous phase to 60°C.
-
Add the oil phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Further reduce the droplet size by processing the coarse emulsion through a high-pressure homogenizer or a microfluidizer for several passes until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 3: Drug Loading into 2-(Perfluorooctyl)ethylamine-Functionalized Nanoparticles
This protocol outlines the encapsulation of a hydrophobic drug (e.g., Paclitaxel) into the functionalized PLGA nanoparticles from Protocol 1.
Materials:
-
2-(Perfluorooctyl)ethylamine-functionalized PLGA nanoparticles
-
Paclitaxel
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Drug Encapsulation:
-
Co-dissolve 50 mg of the functionalized PLGA and 5 mg of Paclitaxel in 1 mL of DCM.
-
This drug-polymer solution is then added dropwise to 10 mL of a 1% (w/v) PVA solution under sonication to form a nanoemulsion.
-
The emulsion is then stirred for 4 hours to allow the DCM to evaporate.
-
-
Purification:
-
The drug-loaded nanoparticles are collected by ultracentrifugation.
-
The pellet is washed three times with deionized water to remove un-encapsulated drug and excess surfactant.
-
-
Quantification of Drug Loading:
-
Lyophilize a known amount of the drug-loaded nanoparticles.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile).
-
Determine the concentration of the drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles prepared using the protocols described above.
Table 1: Physicochemical Properties of Functionalized PLGA Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified PLGA NP | 150 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| PLGA-PF-EtA NP | 165 ± 7 | 0.18 ± 0.03 | -15 ± 3 |
Table 2: Characteristics of Perfluorocarbon Nanoemulsion
| Formulation Component | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PFOB/Lecithin | 220 ± 10 | 0.25 ± 0.04 | -30 ± 4 |
| PFOB/Lecithin/PF-EtA | 180 ± 8 | 0.20 ± 0.03 | -20 ± 3 |
Table 3: Drug Loading Characteristics of Functionalized Nanoparticles
| Drug | Nanoparticle Carrier | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Paclitaxel | PLGA-PF-EtA NP | 8.5 ± 0.7 | 75 ± 5 |
Mandatory Visualization
Caption: Workflow for synthesis, functionalization, and drug loading of nanoparticles.
Caption: Proposed cellular uptake and action pathway for drug-loaded nanoparticles.
Caption: Key molecular features and resulting applications of the compound.
Application Notes and Protocols for Solution-Phase Deposition of Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the solution-phase deposition of fluorinated amines onto hydroxylated surfaces. This process is crucial for modifying surface properties, which is of significant interest in drug development, biomaterial engineering, and advanced materials science. The incorporation of fluorine into surface modifiers can dramatically alter surface energy, wettability, and protein adsorption characteristics.[1]
I. Introduction
The strategic placement of fluorine atoms in molecules can significantly impact their physicochemical properties. In the context of drug development, fluorination is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] When applied to surface modification, fluorinated compounds can create low-energy, hydrophobic, and oleophobic surfaces.[3] The amine functional group provides a versatile anchor for covalent attachment to hydroxylated surfaces, such as silicon dioxide (glass, silicon wafers), metal oxides, and other substrates that have undergone hydroxylation pre-treatment.
This guide will detail the materials, equipment, and procedures required to successfully deposit a self-assembled monolayer (SAM) of a fluorinated amine from a solution phase.
II. Quantitative Data Summary
The following table summarizes typical quantitative data obtained from surfaces modified with fluorinated self-assembled monolayers. These values are representative and can vary based on the specific fluorinated amine, substrate, and deposition conditions.
| Property | Symbol | Typical Value Range | Measurement Technique |
| Water Contact Angle | θH₂O | 100° - 120° | Goniometry |
| Surface Free Energy | γ | 10 - 20 mN/m | Contact Angle Analysis |
| Monolayer Thickness | d | 1 - 2 nm | Ellipsometry |
| Refractive Index | n | 1.35 - 1.45 | Ellipsometry |
III. Experimental Protocols
This section provides a detailed methodology for the solution-phase deposition of a fluorinated amine to form a self-assembled monolayer on a hydroxylated substrate.
A. Materials and Equipment
-
Fluorinated Amine: e.g., (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)amine
-
Substrate: Silicon wafers with a native oxide layer, glass slides, or other hydroxylated surfaces.
-
Solvents: Anhydrous toluene, ethanol (200 proof), and deionized (DI) water.
-
Acids/Bases (for cleaning): Sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂), and ammonium hydroxide (NH₄OH).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Glassware: Beakers, petri dishes, graduated cylinders.
-
Deposition Chamber: A vessel with a tight-fitting lid, such as a desiccator or a specialized reaction vessel.
-
Cleaning Equipment: Sonicator.
-
Drying Equipment: Nitrogen gas gun or a stream of filtered, dry air.
-
Characterization Equipment: Contact angle goniometer, ellipsometer.
B. Substrate Preparation (Piranha or RCA Clean)
1. Piranha Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment): a. Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio. Warning: This solution is highly corrosive and exothermic. b. Immerse the substrates in the piranha solution for 15-30 minutes. c. Remove the substrates and rinse extensively with DI water. d. Dry the substrates under a stream of nitrogen gas.
2. RCA Cleaning (A safer alternative): a. SC-1 Clean: Prepare a solution of DI water, ammonium hydroxide (27%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio. Heat to 75-80 °C. b. Immerse the substrates in the SC-1 solution for 10-15 minutes to remove organic contaminants. c. Rinse thoroughly with DI water. d. SC-2 Clean: Prepare a solution of DI water, hydrochloric acid (37%), and hydrogen peroxide (30%) in a 6:1:1 volume ratio. Heat to 75-80 °C. e. Immerse the substrates in the SC-2 solution for 10-15 minutes to remove metallic contaminants. f. Rinse thoroughly with DI water. g. Dry the substrates under a stream of nitrogen gas.
C. Solution Preparation
-
In a clean, dry glass container, prepare a 1-5 mM solution of the fluorinated amine in anhydrous toluene.
-
Ensure the solvent is truly anhydrous as water can interfere with the self-assembly process on the hydroxylated surface.
D. Deposition Procedure
-
Place the cleaned and dried substrates in a deposition chamber.
-
Pour the fluorinated amine solution into the chamber, ensuring the substrates are fully submerged.
-
Purge the chamber with an inert gas (nitrogen or argon) for 5-10 minutes to displace air and moisture.
-
Seal the chamber and leave it undisturbed for 12-24 hours at room temperature to allow for the self-assembly of the monolayer.
-
After the deposition period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Perform a final rinse with ethanol.
-
Dry the coated substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry, and inert environment until further use.
IV. Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the solution-phase deposition of fluorinated amines.
Caption: Experimental workflow for fluorinated amine deposition.
References
Application Notes and Protocols for Vapor-Phase Deposition of 1H,1H,2H,2H-Perfluorodecylamine Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with fluorinated compounds is a critical technique in the development of advanced materials for biomedical and pharmaceutical applications. The unique properties of perfluorinated molecules, including hydrophobicity, oleophobicity, low surface energy, and biocompatibility, make them ideal for creating non-fouling surfaces, improving drug delivery vehicle stability, and modulating cellular interactions. This document provides detailed application notes and protocols for the vapor-phase deposition of 1H,1H,2H,2H-Perfluorodecylamine coatings.
Data Presentation
The following tables summarize typical quantitative data obtained for aminosilane and fluorinated coatings prepared by vapor deposition. This data can be used as a benchmark for the characterization of this compound coatings.
Table 1: Surface Characterization Data for Aminosilane Coatings on Silicon Dioxide
| Silane | Deposition Method | Film Thickness (Å) | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference |
| APTES | Chemical Vapor Deposition | 4.2 ± 0.3 | 40 ± 1 | ~0.15 | [1] |
| APMDES | Chemical Vapor Deposition | 5.4 ± 0.1 | 53.9 ± 0.7 | ~0.15 | [1] |
| APDMES | Chemical Vapor Deposition | 4.6 ± 0.2 | 59.0 ± 0.8 | ~0.15 | [1] |
| DETA | Dip-Coating | Monolayer | - | 0.207 | [2] |
APTES: (3-Aminopropyl)triethoxysilane; APMDES: (3-Aminopropyl)methyldiethoxysilane; APDMES: (3-Aminopropyl)dimethylethoxysilane; DETA: N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Aminosilane Films
| Silane | N 1s Binding Energy (eV) - Free Amine | N 1s Binding Energy (eV) - Protonated Amine | Reference |
| APTES | ~399 | ~401 | [3] |
| DETA | Present | Present | [2] |
Table 3: Performance of Perfluorinated Coatings
| Modifying Agent | Deposition Method | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) |
| 1H,1H,2H,2H-Perfluorodecyl Acrylate (PFDA) | Initiated Chemical Vapor Deposition | 120.8 ± 1.2 | - |
| (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) | Molecular Vapor Deposition | >110 | >70 |
Experimental Protocols
The following are detailed protocols for the vapor-phase deposition of aminosilane coatings, which can be adapted for this compound.
Protocol 1: Chemical Vapor Deposition (CVD) of Aminosilane Monolayers
This protocol is adapted from methods used for depositing various aminosilanes on silicon dioxide surfaces.[1][4]
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (or other aminosilane)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum oven or CVD reactor
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Substrates are sequentially sonicated in acetone and isopropanol for 15 minutes each.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water.
-
Dry the substrates with a stream of dry nitrogen or argon gas.
-
For optimal results, substrates can be further dried in a vacuum oven at 110°C for 1 hour.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried substrates in a vacuum-compatible deposition chamber (e.g., a vacuum oven or a dedicated CVD reactor).
-
Place a small, open vial containing 100-200 µL of this compound inside the chamber, ensuring it does not come into direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to a temperature between 80°C and 150°C. The optimal temperature will depend on the vapor pressure of the aminosilane and should be determined empirically.
-
Allow the deposition to proceed for 2-4 hours.
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the coated substrates from the chamber.
-
Rinse the substrates with anhydrous toluene to remove any physisorbed silane molecules.
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes.
-
Dry the substrates under a stream of dry nitrogen or argon.
-
To enhance the stability of the coating, the substrates can be cured in an oven at 110°C for 30-60 minutes.
-
Protocol 2: Characterization of the Deposited Film
1. Contact Angle Goniometry:
-
Measure the static water contact angle to assess the hydrophobicity of the coating.
-
Use a goniometer to dispense a small droplet (e.g., 5 µL) of DI water onto the coated surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Use XPS to determine the elemental composition and chemical states of the elements on the surface.
-
Acquire survey scans to identify the elements present (C, F, N, Si, O).
-
Obtain high-resolution scans of the C 1s, F 1s, N 1s, and Si 2p regions to identify chemical bonding states. The presence of a high F 1s signal and the N 1s signal will confirm the presence of the this compound coating.
3. Atomic Force Microscopy (AFM):
-
Use AFM to visualize the surface topography and measure the surface roughness.[2]
-
Scan a representative area of the coated substrate in tapping mode.
-
Analyze the images to assess the uniformity of the coating and calculate the root-mean-square (RMS) roughness.
Visualizations
Caption: Experimental workflow for vapor-phase deposition and characterization.
Caption: Application of perfluorodecylamine coatings in drug development.
References
Application Notes and Protocols for Functionalizing Metal Oxide Nanoparticles for Superhydrophobicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, with water contact angles (WCA) exceeding 150° and low sliding angles (SA), are of significant interest across various fields due to their self-cleaning, anti-corrosion, anti-icing, and biomedical applications.[1][2] The fabrication of such surfaces can be effectively achieved by functionalizing metal oxide nanoparticles. This process involves two key steps: creating a hierarchical micro/nanostructure on a surface and subsequently lowering the surface energy of that structure.[2][3] Metal oxide nanoparticles such as zinc oxide (ZnO), titanium dioxide (TiO2), and aluminum oxide (Al2O3) are excellent candidates for creating the necessary surface roughness.[3][4] Their surfaces can then be chemically modified with low surface energy materials to impart superhydrophobic properties.[3]
This document provides detailed application notes and experimental protocols for the functionalization of various metal oxide nanoparticles to achieve superhydrophobicity.
Mechanism of Superhydrophobicity
Superhydrophobicity on functionalized metal oxide nanoparticle surfaces is primarily explained by the Cassie-Baxter model. This model posits that the surface roughness created by the nanoparticles traps air pockets between the water droplet and the surface.[5] This composite interface, consisting of solid and air, minimizes the contact area between the water and the solid surface, leading to a high contact angle and low sliding angle, allowing water droplets to roll off easily.[5] The functionalization step, which introduces hydrophobic molecules to the nanoparticle surface, is crucial for lowering the surface energy and preventing water from penetrating the nanostructures and displacing the trapped air.
Caption: Logical flow of achieving superhydrophobicity.
Quantitative Data Summary
The following tables summarize the water contact angles (WCA) and sliding angles (SA) achieved with different metal oxide nanoparticles and functionalizing agents.
Table 1: Functionalized Zinc Oxide (ZnO) Nanoparticles
| Functionalizing Agent | Substrate | WCA (°) | SA (°) | Reference |
| Stearic Acid | Aluminum Alloy | >150 | - | [6] |
| Silane | Aluminum | 168.11 | 7.2 | [7] |
| Polydimethylsiloxane (PDMS) | Glass | 155 | <5 | [8] |
| Stearic Acid | Glass | 156 | - | [9] |
| Fluoroalkylsilane | Glass | 152 | - | [9] |
Table 2: Functionalized Titanium Dioxide (TiO2) Nanoparticles
| Functionalizing Agent | Substrate | WCA (°) | SA (°) | Reference |
| Polydimethylsiloxane/Fluoroalkylsilane | - | 162.3 | - | [10] |
| Fluorosilane | Aluminum, Glass, Paper | >90 | - | [5] |
| 3-methacryloxypropyl-trimethoxysilane (MPS) | - | 113 | - | [11] |
Table 3: Functionalized Aluminum Oxide (Al2O3) Nanoparticles
| Functionalizing Agent | Substrate | WCA (°) | SA (°) | Reference |
| Polydimethylsiloxane (PDMS) | Glass, Paper, Fabric | >150 | - | [3] |
| Fatty Acid | - | 156 | <2 | [4] |
| Isostearate | Plastic | 151 | - | [12] |
| Epoxy/Al2O3 Nanoparticles | Glass, Galvanized Steel | 170 | - | [12] |
Experimental Protocols
Herein are detailed protocols for the functionalization of metal oxide nanoparticles.
Protocol 1: Silanization of ZnO Nanoparticles for Superhydrophobic Coatings
This protocol describes the modification of ZnO nanoparticles with a silane coupling agent to create a superhydrophobic surface on an aluminum substrate.[7]
Materials:
-
Zinc oxide (ZnO) nanoparticles
-
Hexadecyltrimethoxysilane (HDTMS) as the modifying agent
-
Acrylic resin
-
Ethanol
-
Ammonia solution
-
Aluminum sheets (substrate)
-
Beakers, magnetic stirrer, ultrasonic bath, spray gun
Procedure:
-
Hydrolysis of Silane:
-
Mix HDTMS with an ethanol/water solution.
-
Add a few drops of ammonia solution to catalyze the hydrolysis of the methoxy groups of HDTMS to hydroxyl groups.
-
-
Surface Modification of ZnO Nanoparticles:
-
Disperse ZnO nanoparticles in ethanol using an ultrasonic bath for 1 hour.
-
Add the hydrolyzed HDTMS solution to the ZnO suspension.
-
The hydroxyl groups on the surface of the ZnO nanoparticles will form hydrogen bonds with the hydrolyzed HDTMS.
-
Heat the mixture with continuous stirring to promote the dehydration reaction, forming stable Si-O-Zn covalent bonds. This grafts the hydrophobic alkyl chains of HDTMS onto the ZnO surface.
-
-
Preparation of the Superhydrophobic Coating:
-
Mix the functionalized ZnO nanoparticles with acrylic resin in a specific mass ratio (e.g., 4:1 ZnO to resin).[7]
-
Homogenize the mixture to form a stable suspension.
-
-
Application of the Coating:
-
Clean the aluminum sheet substrate.
-
Spray the prepared ZnO/resin suspension onto the aluminum sheet.
-
Allow the coating to cure.
-
Caption: Workflow for silanization of ZnO nanoparticles.
Protocol 2: Functionalization of TiO2 Nanoparticles with Fluorosilane
This protocol outlines the preparation of a superhydrophobic paint using TiO2 nanoparticles functionalized with fluorosilane.[5]
Materials:
-
Titanium dioxide (TiO2) nanoparticles (e.g., ~21 nm and ~450 nm)
-
1H,1H,2H,2H-perfluorosilane (fluorosilane)
-
Ethanol
-
Substrates (e.g., glass slides, aluminum sheets)
-
Beaker, magnetic stirrer, dip coater (optional)
Procedure:
-
Preparation of the Functionalizing Solution:
-
Rigorously mix the fluorosilane with ethanol. Ethanol acts as both the reaction medium and the volatile carrier for the final paint.[5]
-
-
Functionalization of TiO2 Nanoparticles:
-
Add the two different sizes of TiO2 nanoparticles to the fluorosilane-ethanol solution. The use of different particle sizes can help in creating a hierarchical roughness.
-
Continue stirring the mixture to ensure a uniform reaction between the fluorosilane and the hydroxyl groups on the surface of the TiO2 nanoparticles, forming Ti-O-Si bonds.[10]
-
-
Application of the Superhydrophobic Paint:
-
The resulting suspension is the superhydrophobic paint.
-
Coat the desired substrate with the paint using methods like dip-coating, spray-coating, or brushing.
-
Allow the ethanol to evaporate, leaving behind a superhydrophobic coating of functionalized TiO2 nanoparticles.
-
Caption: Workflow for TiO2 nanoparticle functionalization.
Protocol 3: Modification of Alumina (Al2O3) Nanoparticles with Fatty Acids
This protocol details the preparation of a superhydrophobic surface using Al2O3 nanoparticles functionalized with a fatty acid, such as stearic acid.[4]
Materials:
-
Aluminum oxide (Al2O3) nanoparticles
-
Stearic acid
-
Ethanol
-
Substrate (e.g., glass slide)
-
Beaker, magnetic stirrer, spray coater
Procedure:
-
Preparation of Functionalized Al2O3 Nanoparticles:
-
Disperse Al2O3 nanoparticles in ethanol.
-
Dissolve stearic acid in ethanol in a separate container.
-
Add the stearic acid solution to the Al2O3 nanoparticle suspension.
-
The carboxylic acid group of the stearic acid will react with the hydroxyl groups on the alumina surface, attaching the long hydrophobic alkyl chains.
-
-
Preparation of the Coating Suspension:
-
Ensure the functionalized nanoparticles are well-dispersed in the ethanol through stirring or sonication.
-
-
Application of the Coating:
-
Spray the suspension of functionalized Al2O3 nanoparticles onto the desired substrate.
-
Allow the solvent to evaporate, leaving a superhydrophobic surface. The micro- and nanostructure is formed by the aggregation of the nanoparticles.[4]
-
Characterization of Superhydrophobic Surfaces
The successful functionalization and creation of a superhydrophobic surface should be verified using the following characterization techniques:
-
Contact Angle Goniometry: To measure the static water contact angle and the sliding angle.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and confirm the presence of a hierarchical micro/nanostructure.[7]
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical bonding between the functionalizing agent and the metal oxide nanoparticles.[1][7]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states.[3]
Conclusion
The functionalization of metal oxide nanoparticles is a versatile and effective method for creating robust superhydrophobic surfaces. By selecting the appropriate metal oxide, functionalizing agent, and deposition technique, surfaces with tailored wetting properties can be fabricated for a wide range of applications. The protocols provided herein offer a starting point for researchers to develop and optimize superhydrophobic coatings for their specific needs.
References
- 1. Surface Modification and Functionalization of Oxide Nanoparticles for Superhydrophobic Applications | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobicity of Surfaces Coated with Functionalized Titanium Dioxide Nanoparticles | Scientific.Net [scientific.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1H,1H,2H,2H-Perfluorodecylamine in Anti-Fouling Coatings for Marine Equipment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Marine biofouling, the accumulation of microorganisms, plants, algae, and animals on wetted surfaces, poses a significant challenge for maritime industries. It leads to increased drag on ships, higher fuel consumption, and the transport of invasive species. Traditional anti-fouling coatings often rely on biocides that can be harmful to the marine ecosystem. Consequently, there is a growing demand for environmentally benign "foul-release" coatings.
1H,1H,2H,2H-Perfluorodecylamine is a fluorinated compound with the potential for creating low surface energy coatings. Its perfluorinated tail creates a hydrophobic and oleophobic surface, which can significantly reduce the adhesion strength of marine organisms, causing them to be removed by the sheer force of water flow. This document provides detailed application notes and protocols for the use of this compound in the development of anti-fouling coatings.
Mechanism of Action
The primary anti-fouling mechanism of coatings incorporating this compound is based on the "foul-release" principle. The low surface energy imparted by the fluorinated chains minimizes the contact area and van der Waals forces between the coated surface and marine organisms. This makes it difficult for organisms to adhere firmly, and those that do can be easily removed by water currents.
Caption: Foul-release mechanism of perfluorodecylamine coating.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a coating formulated with this compound.
Table 1: Surface Properties of Perfluorodecylamine-Based Coating
| Property | Value |
| Coating Thickness | 100 - 150 µm |
| Water Contact Angle | > 110° |
| Surface Energy | < 20 mN/m |
| Adhesion to Steel (ASTM D3359) | 5B |
Table 2: Anti-Fouling Performance Data
| Test | Result |
| Protein (BSA) Adsorption | < 100 ng/cm² |
| Ulva linza (green algae) spore settlement | > 85% reduction vs. control |
| Barnacle (Balanus amphitrite) cyprid settlement | > 90% reduction vs. control |
| Barnacle Adhesion Strength (ASTM D5618) | < 0.2 MPa |
Experimental Protocols
Protocol 1: Preparation of an Anti-Fouling Coating with this compound
This protocol describes the preparation of a model anti-fouling coating incorporating this compound into a silicone-based binder.
Materials:
-
This compound
-
Silicone binder (e.g., polydimethylsiloxane - PDMS)
-
Curing agent for silicone binder
-
Toluene or other suitable solvent
-
Glass or steel panels for coating
-
Sonicator
-
Magnetic stirrer
-
Spray gun or brush for application
Procedure:
-
Surface Preparation: Thoroughly clean the glass or steel panels by sonicating in a sequence of detergent, deionized water, and ethanol. Dry the panels under a stream of nitrogen. For steel panels, sandblasting to a near-white metal finish (Sa 2.5) followed by a suitable primer is recommended for optimal adhesion.
-
Formulation:
-
In a clean, dry beaker, dissolve the silicone binder in toluene to achieve a 20% (w/v) solution.
-
Add this compound to the silicone solution at a concentration of 5% (w/w) relative to the silicone binder.
-
Stir the mixture on a magnetic stirrer for 1 hour at room temperature to ensure homogeneous dispersion.
-
Add the curing agent according to the manufacturer's instructions for the silicone binder. Stir for an additional 15 minutes.
-
-
Application:
-
Apply the formulated coating to the prepared panels using a spray gun or brush to achieve a uniform wet film thickness.
-
Allow the coated panels to air-dry in a fume hood for 30 minutes to allow the solvent to evaporate.
-
-
Curing:
-
Cure the coated panels in an oven at the temperature and duration recommended for the silicone binder system (e.g., 80°C for 2 hours).
-
Allow the panels to cool to room temperature before testing.
-
Caption: Workflow for coating preparation and application.
Protocol 2: Evaluation of Anti-Fouling Efficacy - Static Immersion Test
This protocol outlines a static immersion test to evaluate the anti-fouling performance of the coated panels in a marine environment.
Materials:
-
Coated panels
-
Control panels (uncoated or coated with a standard paint)
-
Test rack for immersing panels in the sea
-
Digital camera
-
Image analysis software
Procedure:
-
Mount the coated and control panels onto the test rack.
-
Immerse the rack in a marine environment with known fouling pressure.
-
Periodically (e.g., weekly for the first month, then monthly) remove the rack from the water for inspection.
-
Gently rinse the panels with seawater to remove any loosely attached sediment or organisms.
-
Photograph the panels under consistent lighting conditions.
-
Use image analysis software to quantify the percentage of the surface area covered by fouling organisms.
-
Compare the fouling coverage on the perfluorodecylamine-coated panels to the control panels.
Protocol 3: Measurement of Barnacle Adhesion Strength
This protocol is based on ASTM D5618 for measuring the adhesion strength of barnacles to the coated surface.
Materials:
-
Coated panels with settled barnacles (from static immersion test)
-
Force gauge with a suitable load cell
-
Cyanoacrylate adhesive
-
Small metal probe with a flat tip
Procedure:
-
Select mature barnacles on the coated surface for testing.
-
Dry the area around the selected barnacle.
-
Attach the metal probe to the side of the barnacle's base using a small amount of cyanoacrylate adhesive. Allow the adhesive to cure completely.
-
Position the force gauge perpendicular to the coated surface and attach it to the probe.
-
Apply a shear force to the barnacle at a constant rate until it detaches.
-
Record the maximum force required for detachment.
-
Measure the basal area of the detached barnacle.
-
Calculate the adhesion strength by dividing the detachment force by the basal area (Force/Area).
Caption: Workflow for evaluating anti-fouling performance.
Conclusion
This compound shows promise as a key component in the formulation of effective, environmentally friendly foul-release coatings for marine applications. The protocols outlined in this document provide a framework for the preparation, application, and evaluation of such coatings. Further optimization of the formulation and extensive field testing are recommended to validate its performance under various marine conditions.
Application Notes and Protocols for the Modification of Silicon Wagers with Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of silicon wafers with fluorinated compounds. The introduction of fluorine can significantly alter the surface properties of silicon, leading to enhanced hydrophobicity, chemical inertness, and biocompatibility. Such modifications are crucial in various fields, including microelectronics, biomedical devices, and drug delivery systems. The judicious incorporation of fluorine can influence protein adsorption, cellular adhesion, and the overall performance of implantable devices.[1][2][3]
Overview of Surface Modification Techniques
Two primary methods for modifying silicon wafer surfaces with fluorinated compounds are detailed below:
-
Silanization: This process involves the covalent bonding of organosilane molecules to the hydroxylated silicon surface. Fluorinated silanes create a low-energy, hydrophobic surface. This can be achieved through either vapor-phase or liquid-phase deposition.
-
Spin Coating: This technique allows for the deposition of thin, uniform films of fluorinated polymers onto the silicon wafer.[4] It is a rapid method suitable for a wide range of polymeric materials.[5][6]
Experimental Protocols
Protocol 1: Vapor-Phase Silanization with a Fluorinated Silane
This protocol describes the deposition of a self-assembled monolayer (SAM) of a fluorinated silane onto a silicon wafer from the vapor phase. Vapor-phase deposition offers excellent control over monolayer formation and minimizes the risk of multilayer aggregation.[7][8]
Materials:
-
Silicon wafers
-
Fluorinated silane (e.g., 1H,1H,2H,2H-Perfluorooctyltrichlorosilane)[9][10]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Anhydrous toluene
-
Nitrogen gas (high purity)
-
Vacuum desiccator
-
Hot plate
Procedure:
-
Wafer Cleaning and Hydroxylation:
-
Place the silicon wafers in a clean glass container.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the wafers in the piranha solution for 30-60 minutes at 90°C to clean and hydroxylate the surface.[11]
-
Rinse the wafers thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried wafers inside a vacuum desiccator.
-
In a small, open container (e.g., an aluminum foil cap), place a few drops of the fluorinated silane.[12]
-
Place the container with the silane inside the desiccator, ensuring it is not in direct contact with the wafers.
-
Evacuate the desiccator to create a vacuum. This will facilitate the vaporization of the silane.
-
Allow the deposition to proceed for 2-3 hours at room temperature.
-
-
Post-Deposition Curing:
-
Vent the desiccator with nitrogen gas and remove the wafers.
-
To ensure a stable and covalently bonded monolayer, cure the wafers on a hotplate at 120-150°C for 10-30 minutes.[12]
-
Rinse the wafers with anhydrous toluene to remove any physisorbed silane molecules.
-
Dry the wafers again with a stream of nitrogen gas.
-
Protocol 2: Spin Coating of a Fluorinated Polymer
This protocol details the application of a thin film of a fluorinated polymer onto a silicon wafer using a spin coater.
Materials:
-
Silicon wafers
-
Fluorinated polymer (e.g., a semifluorinated copolymer)[5][6]
-
Appropriate solvent for the polymer (e.g., a fluorinated solvent)
-
Acetone
-
Isopropanol
-
DI water
-
Nitrogen gas (high purity)
-
Spin coater
-
Hot plate
Procedure:
-
Wafer Cleaning:
-
Clean the silicon wafers by sonicating them in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse the wafers thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.
-
-
Polymer Solution Preparation:
-
Prepare a solution of the fluorinated polymer in a suitable solvent at the desired concentration. The concentration will influence the final film thickness.
-
-
Spin Coating:
-
Center a cleaned wafer on the chuck of the spin coater and secure it using the vacuum.
-
Dispense a small amount of the polymer solution onto the center of the wafer.
-
Start the spin coater. A typical two-stage process is used:
-
Spread cycle: A low speed (e.g., 500 rpm) for a few seconds to allow the solution to spread across the wafer.
-
Spin cycle: A high speed (e.g., 2000-4000 rpm) for 30-60 seconds to thin the film to the desired thickness.[4]
-
-
The spinning speed and time are critical parameters that control the film thickness.[5][6]
-
-
Baking (Curing):
-
Carefully remove the wafer from the spin coater.
-
Place the wafer on a hot plate to bake and remove the solvent. The baking temperature and time will depend on the specific polymer and solvent used (e.g., 100-150°C for 1-5 minutes).
-
Data Presentation
The success of the surface modification can be quantified by various surface analysis techniques. The following tables summarize expected quantitative data for silicon wafers modified with fluorinated compounds.
Table 1: Expected Contact Angles for Modified Silicon Wafers
| Surface Treatment | Water Contact Angle (°) | Reference |
| Unmodified (Cleaned) Silicon Wafer | < 10 | [13] |
| Vapor-Phase Silanization (FAS-17) | ~ 112 | [13] |
| Spin-Coated Fluorinated Polymer | > 110 | [5][6] |
Table 2: Expected Film Thickness for Modified Silicon Wafers
| Modification Method | Expected Film Thickness (nm) | Characterization Technique | Reference |
| Vapor-Phase Silanization | < 2 | Ellipsometry, XPS | [13] |
| Spin Coating | 10 - 200 (variable) | Ellipsometry, AFM | [5][6][7] |
Table 3: Surface Composition Analysis using X-ray Photoelectron Spectroscopy (XPS)
| Surface | Expected Elemental Peaks | Key Information | Reference |
| Unmodified Silicon Wafer | Si 2p, O 1s, C 1s (adventitious) | Presence of silicon oxide | [14] |
| Fluorinated Silane Modified | Si 2p, O 1s, C 1s, F 1s | Presence of fluorine, C-F bonds | [7][14] |
| Fluorinated Polymer Modified | C 1s, F 1s, O 1s (if applicable) | High fluorine and carbon content | [15] |
Diagrams
Caption: Workflow for vapor-phase silanization.
Caption: Workflow for spin coating of fluorinated polymer.
Caption: Impact of fluorination on surface properties.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spin Coating in Semiconductors [spincoating.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorocarbon Minimization Via Semifluorinated Copolymer Films by Combining Spin Coating and Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. | Semantic Scholar [semanticscholar.org]
- 11. surfmods.jp [surfmods.jp]
- 12. hms.harvard.edu [hms.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 1H,1H,2H,2H-Perfluorodecylamine as a Putative Insect Repellent
Disclaimer: The following application notes and protocols are hypothetical and are intended to serve as a template for the investigation of 1H,1H,2H,2H-Perfluorodecylamine as a potential insect repellent. As of the current literature survey, no specific research has been published detailing the use of this compound as an insect repellent. The methodologies described are based on established and standardized procedures for testing the efficacy of other known insect repellents.
Application Notes
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals known for their resistance to heat, water, and oil.[1][2] These properties have led to their use in a wide variety of industrial and consumer products, including non-stick cookware, water-repellent clothing, and firefighting foams.[2] The unique surface properties imparted by fluorination, particularly hydrophobicity and oleophobicity, suggest a potential application for certain PFAS compounds as insect repellents. The rationale is that such a surface treatment could prevent insects from landing or walking on treated skin or fabric. This compound is a fluorinated amine[3] that, based on the properties of similar perfluorinated compounds, may exhibit repellent characteristics. This document outlines protocols for the preliminary investigation of this compound as a contact and spatial insect repellent against mosquitoes.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 30670-30-5 | [3][4][5] |
| Molecular Formula | C₁₀H₆F₁₇N | [3][4] |
| Molecular Weight | 463.13 g/mol | [3][4] |
| Alternate Name | 2-(Perfluorooctyl)ethylamine | [4] |
| Physical State | Not specified, but related perfluorinated compounds can be crystalline or liquid at room temperature.[6] | |
| Storage | 2°C - 8°C, under inert gas (Nitrogen) | [3] |
Experimental Protocols
Contact Repellency: Arm-in-Cage Assay
This protocol is adapted from standard methods for testing the efficacy of topical insect repellents.[7][8][9][10]
Objective: To determine the complete protection time (CPT) of this compound against biting mosquitoes.
Materials:
-
This compound
-
Ethanol (95%) or other suitable solvent
-
Test cages (e.g., 30x30x30 cm) containing 200-500 host-seeking female mosquitoes (e.g., Aedes aegypti), 5-15 days old, starved for 12-24 hours.
-
Human volunteers
-
Latex or nitrile gloves
-
Micropipettes
-
Stopwatch
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., 1%, 5%, and 10% w/v). A solvent-only control should also be prepared.
-
Volunteer Preparation: Volunteers should avoid using any scented lotions, perfumes, or soaps on the day of testing. One forearm of the volunteer will be the treated arm, and the other will serve as the control.
-
Application of Repellent: Apply a standardized volume (e.g., 1 mL) of the test solution evenly to the forearm of the volunteer, from the wrist to the elbow. The other arm is treated with the solvent control. Allow the arms to air dry for 30 minutes.
-
Exposure to Mosquitoes: The volunteer will insert the treated forearm into the cage of mosquitoes for a fixed period (e.g., 3 minutes).[10]
-
Observation: During the exposure period, the number of mosquitoes that land and probe the skin is recorded. A "landing" is defined as a mosquito resting on the skin, and a "probe" is the insertion of the proboscis into the skin. The first confirmed bite marks the end of the complete protection time.
-
Time Intervals: The test is repeated at 30-minute intervals until the first bite is confirmed. The time from the application of the repellent to the first bite is recorded as the Complete Protection Time (CPT).
-
Data Analysis: The CPT for each concentration of this compound is recorded and compared.
Hypothetical Data Presentation:
| Concentration of this compound (% w/v) | Mean Complete Protection Time (minutes) ± SD |
| 1% | 120 ± 15 |
| 5% | 240 ± 20 |
| 10% | 360 ± 30 |
| Control (Solvent only) | 2 ± 1 |
Experimental Workflow for Arm-in-Cage Assay
Workflow for the Arm-in-Cage contact repellency assay.
Spatial Repellency: Y-Tube Olfactometer Assay
This protocol is based on established methods for assessing the spatial repellency of volatile compounds.[9]
Objective: To determine if this compound can act as a spatial repellent by preventing mosquitoes from moving towards a host cue.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered and humidified air source
-
Test cages with female mosquitoes (Aedes aegypti), 5-15 days old, starved for 12-24 hours.
-
This compound
-
Solvent (e.g., hexane or paraffin oil)
-
Filter paper
-
Human volunteer's hand (as an attractant) or a synthetic odor blend.
Procedure:
-
Preparation of Repellent Source: A stock solution of this compound is prepared in a suitable solvent. A known volume is applied to a filter paper and the solvent is allowed to evaporate. A solvent-treated filter paper serves as the control.
-
Olfactometer Setup: The Y-tube olfactometer is cleaned and assembled. A constant flow of clean, humidified air is passed through both arms of the Y-tube.
-
Introduction of Stimuli: The filter paper with the test compound is placed in one arm of the olfactometer, and the control filter paper is placed in the other arm. A human hand is placed in a chamber downstream of both arms to act as an attractant, or a synthetic odor blend is used.
-
Mosquito Release: A single mosquito is released at the base of the Y-tube.
-
Observation: The mosquito's choice of arm (treatment or control) is recorded once it crosses a designated line in one of the arms. Mosquitoes that do not make a choice within a set time (e.g., 5 minutes) are recorded as "no choice".
-
Replication: The experiment is replicated with a sufficient number of mosquitoes (e.g., 50-100). The positions of the treatment and control arms are swapped between replicates to avoid positional bias.
-
Data Analysis: The number of mosquitoes choosing the treatment arm versus the control arm is analyzed using a chi-square test. A Repellency Index (RI) can be calculated as follows: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.
Hypothetical Data Presentation:
| Treatment | Concentration (µg/cm²) | Mosquitoes in Control Arm (Nc) | Mosquitoes in Treatment Arm (Nt) | No Choice | Repellency Index (RI) | p-value (Chi-square) |
| This compound | 10 | 75 | 25 | 10 | 50% | < 0.05 |
| This compound | 50 | 85 | 15 | 8 | 70% | < 0.01 |
| Control (Solvent only) | N/A | 48 | 52 | 12 | -4% | > 0.05 |
Experimental Workflow for Y-Tube Olfactometer Assay
Workflow for the Y-Tube Olfactometer spatial repellency assay.
Conclusion and Future Directions
The protocols outlined above provide a starting point for the systematic evaluation of this compound as a potential insect repellent. It is crucial to conduct these experiments under controlled laboratory conditions to obtain reliable and reproducible data.[11] Should this compound show significant repellent activity, further studies would be required to determine its mode of action, duration of efficacy under various environmental conditions, and, most importantly, its safety profile for human use. Given the persistence and potential for bioaccumulation of some perfluorinated compounds, a thorough toxicological assessment would be a critical component of any future research and development.[1]
References
- 1. greenpeace.to [greenpeace.to]
- 2. Per- and polyfluoroalkyl substances (PFAS) | EFSA [efsa.europa.eu]
- 3. This compound | 30670-30-5 | FP79983 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [iris.who.int]
Application Notes and Protocols for Biosensors in Primary Alcohol Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, performance, and experimental protocols for various biosensors used in the detection of primary alcohols. This information is intended to guide researchers in selecting and implementing appropriate biosensor technologies for their specific applications, including in the field of drug development where monitoring alcohol metabolism and its effects is crucial.
Introduction to Biosensors for Primary Alcohol Detection
Biosensors for primary alcohol detection are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the alcohol concentration.[1] These sensors offer several advantages over traditional methods like chromatography, including high selectivity, rapid response times, and the potential for miniaturization and real-time monitoring.[2][3] The most common biological components are enzymes such as alcohol oxidase (AOX) and alcohol dehydrogenase (ADH).[1][2]
Key Principles of Detection:
-
Enzymatic Oxidation: The core principle of many alcohol biosensors relies on the enzymatic oxidation of primary alcohols.
-
Alcohol Oxidase (AOX): This enzyme catalyzes the oxidation of primary alcohols to their corresponding aldehydes, producing hydrogen peroxide (H₂O₂) as a byproduct.[4][5] The detection is then based on the measurement of H₂O₂ produced or oxygen consumed.[4][6]
-
Alcohol Dehydrogenase (ADH): ADH catalyzes the oxidation of alcohols to aldehydes or ketones, using nicotinamide adenine dinucleotide (NAD⁺) as a cofactor, which is reduced to NADH.[7] The concentration of alcohol is determined by measuring the amount of NADH produced.[7]
-
PQQ-dependent Alcohol Dehydrogenase (PQQ-ADH): This enzyme does not require a soluble cofactor like NAD⁺ and can facilitate direct electron transfer, making it attractive for developing compact biosensors.[8]
-
Types of Transducers:
-
Electrochemical Transducers: These are the most common type and primarily involve amperometric detection. The current generated from the oxidation or reduction of the enzymatic reaction products (e.g., H₂O₂ or NADH) is measured at a specific potential.[4][6]
-
Optical Transducers: These sensors rely on changes in optical properties, such as fluorescence or color, upon reaction with the alcohol or its enzymatic byproducts.[9][10]
Quantitative Data Presentation
The performance of various biosensors for primary alcohol detection is summarized in the tables below, providing a comparative overview of their key analytical parameters.
Table 1: Performance of Amperometric Biosensors for Primary Alcohol (Ethanol) Detection
| Biosensor Type | Enzyme | Linear Range | Sensitivity | Detection Limit | Reference |
| Amperometric | Alcohol Oxidase (from Hansenula sp.) | 0.1 - 0.6 mM | 88.534 µA mM⁻¹ cm⁻² | 0.1 mM | [2] |
| Amperometric | Alcohol Oxidase (from Pichia pastoris) | 0.1 - 0.5 mM | 76.886 µA mM⁻¹ cm⁻² | 0.1 mM | [2] |
| Amperometric | Alcohol Dehydrogenase | 0.05 - 0.2 mM | 44.6 ± 0.07 µA/mM·cm² | 10 µM | [7] |
| Wearable Amperometric | Alcohol Oxidase | 0 - 50 mM | Not specified | Not specified | [11] |
| Amperometric | PQQ-dependent Alcohol Dehydrogenase | 24 ppb - 25 ppm (gas phase) | Not specified | Not specified | [8] |
Table 2: Performance of Optical Biosensors for Primary Alcohol (Ethanol) Detection
| Biosensor Type | Principle | Linear Range | Detection Limit | Reference |
| Fluorescent (Paper-based) | Enzyme-catalyzed H₂O₂ production | 0.05 - 2 v/v% | 0.05 v/v% | [9][10] |
| Fluorescent | Quenching of 5,10,15,20-tetraphenyl porphyrin | 1 - 75 vol. % | 0.05 v/v % | [12] |
| Colorimetric (Visual) | Alcohol Oxidase on Polyaniline film | 0.01 - 0.8% | 0.001% | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for an Amperometric Alcohol Oxidase-Based Biosensor
This diagram illustrates the enzymatic reaction and subsequent electrochemical detection of hydrogen peroxide.
Caption: Enzymatic oxidation of primary alcohol by AOX and subsequent amperometric detection.
Experimental Workflow for Fabricating an Amperometric Biosensor
This workflow outlines the key steps in constructing an enzyme-based amperometric biosensor.
Caption: General workflow for the fabrication of an amperometric alcohol biosensor.
Experimental Protocols
The following are generalized protocols for the fabrication and use of common types of primary alcohol biosensors. Researchers should optimize these protocols based on their specific experimental conditions and materials.
Protocol 1: Fabrication of an Amperometric Alcohol Oxidase (AOX) Biosensor on a Screen-Printed Electrode (SPE)
This protocol describes the immobilization of alcohol oxidase on a screen-printed carbon electrode for the amperometric detection of primary alcohols.
Materials:
-
Screen-Printed Carbon Electrodes (SPEs)
-
Alcohol Oxidase (AOX) from Pichia pastoris (e.g., 20 U/mL in phosphate buffer)
-
Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4
-
Glutaraldehyde solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (5% in PBS)
-
Ethanol standards of known concentrations
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Pre-treatment:
-
Clean the surface of the SPE working electrode by rinsing with deionized water and then ethanol.
-
Allow the electrode to dry completely at room temperature.
-
-
Enzyme Immobilization (Cross-linking Method):
-
Prepare a fresh enzyme mixture by combining:
-
10 µL of Alcohol Oxidase solution
-
10 µL of Bovine Serum Albumin (BSA) solution
-
5 µL of Glutaraldehyde solution
-
-
Gently mix the solution by pipetting up and down.
-
Immediately drop-cast 5 µL of the mixture onto the working electrode surface of the SPE.
-
Allow the electrode to dry at room temperature for at least 1-2 hours, or overnight at 4°C in a humid chamber to prevent complete drying out.
-
-
Biosensor Conditioning:
-
After drying, rinse the modified electrode gently with 0.1 M PBS (pH 7.4) to remove any unbound enzyme and reagents.
-
Store the biosensor at 4°C in PBS when not in use.
-
Operation and Measurement:
-
Electrochemical Setup:
-
Connect the fabricated biosensor to the potentiostat.
-
Place a 50 µL drop of 0.1 M PBS (pH 7.4) onto the electrode to cover all three electrodes (working, reference, and counter).
-
-
Amperometric Detection:
-
Apply a constant potential of +0.6 V (vs. Ag/AgCl pseudo-reference) to the working electrode.[4]
-
Record the baseline current until a stable signal is achieved.
-
Inject a known concentration of the primary alcohol standard solution into the PBS drop on the electrode.
-
Record the change in current until a new steady-state is reached. The change in current is proportional to the alcohol concentration.
-
Generate a calibration curve by plotting the current response against the alcohol concentration.
-
Protocol 2: A Paper-Based Fluorescent Biosensor for Primary Alcohol Detection
This protocol is based on the work by D. P. Hansell et al. and describes a simple, low-cost method for detecting primary alcohols using a paper-based microfluidic device.[9][10]
Materials:
-
Whatman filter paper
-
Alcohol Oxidase (AOX) solution (e.g., 20 U/mL in water)[9]
-
Fluorescent dye solution (e.g., a custom fluorophore sensitive to H₂O₂)
-
Ethanol standards of known concentrations
-
Smartphone or a fluorescence plate reader for detection
-
Laminar flow hood
Procedure:
-
Fabrication of the Microfluidic Paper-based Analytical Device (µPAD):
-
Cut the filter paper into the desired shape, creating two distinct zones: a reaction zone (R) and a sensor zone (S), connected by a narrow channel.[9]
-
-
Preparation of the Reaction Zone (R):
-
Preparation of the Sensor Zone (S):
-
Treat the sensor zone with a solution of the fluorescent dye that is sensitive to hydrogen peroxide. This may involve incubating the paper in the dye solution, followed by rinsing and drying steps to remove excess dye.[9]
-
Operation and Measurement:
-
Sample Application:
-
Apply a small volume (e.g., 10 µL) of the sample solution containing the primary alcohol onto the reaction zone (R).
-
-
Enzymatic Reaction and Signal Generation:
-
Detection:
-
After a set incubation time (e.g., 5-10 minutes), measure the fluorescence of the sensor zone.
-
This can be done quantitatively using a fluorescence plate reader or semi-quantitatively by capturing an image with a smartphone and analyzing the color intensity using image processing software.[9]
-
A calibration curve can be constructed by plotting the fluorescence intensity against the concentration of known alcohol standards.
-
Applications in Drug Development
Biosensors for primary alcohols have significant potential in various stages of drug development:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Wearable and implantable biosensors can provide continuous, real-time monitoring of alcohol levels in vivo, offering valuable data for PK/PD modeling of drugs that interact with alcohol.[11][13]
-
Drug-Alcohol Interaction Studies: These biosensors can be used to accurately assess the impact of new chemical entities on alcohol metabolism and vice versa.
-
Monitoring Patient Adherence: In clinical trials for drugs treating alcohol use disorder, wearable biosensors can offer an objective measure of alcohol consumption, supplementing self-report data.[14]
-
High-Throughput Screening: Miniaturized biosensor arrays could be developed for the high-throughput screening of compounds that inhibit or enhance the activity of alcohol-metabolizing enzymes.
The continued development of robust, sensitive, and user-friendly biosensors for primary alcohols will undoubtedly accelerate research and development in the pharmaceutical and biotechnology sectors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US7073246B2 - Method of making a biosensor - Google Patents [patents.google.com]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Immobilization of Acetylcholinesterase on Screen-Printed Electrodes. Application to the Determination of Arsenic(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol biosensors based on alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Assembled Monolayers for Uricase Enzyme Absorption Immobilization on Screen-Printed Gold Electrodes Modified [mdpi.com]
- 8. Immobilization of Enzyme Electrochemical Biosensors and Their Application to Food Bioprocess Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Rapid and Sensitive Fluorescence Sensing Method for the Detection of Acetaldehyde in Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Alcohol Dehydrogenase Biosensor for Ethanol Determination with Toluidine Blue O Covalently Attached to a Cellulose Acetate Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of an amperometric ethanol biosensor based on a multiwalled carbon nanotube-Nafion-alcohol dehydrogenase nanobiocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Water Contact Angles on Modified Surfaces
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected water contact angles on their modified surfaces. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you identify and resolve common issues in your surface modification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to unexpectedly low water contact angles, indicating a more hydrophilic surface than desired.
Question 1: My water contact angle is much lower than expected after surface modification. What are the likely causes?
Answer: A low water contact angle on a surface intended to be hydrophobic is a common issue that typically points to one of several root causes.[1] The most frequent culprits are incomplete surface modification, the presence of contaminants, or issues with the modification reagents themselves. It is also possible that the underlying substrate is not sufficiently prepared to react with the modifying agent. A systematic approach to troubleshooting, starting with the simplest explanations, is often the most effective way to identify and solve the problem.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low water contact angles.
Question 2: How can I be sure my substrate is clean enough for surface modification?
Answer: Inadequate cleaning is a primary cause of failed surface modifications.[2] Organic residues and contaminants can prevent the modifying agent from accessing the surface, resulting in a hydrophilic final product.[3]
Troubleshooting Steps:
-
Solvent Rinsing: Begin by sonicating your substrate in a sequence of solvents like acetone, isopropanol, and deionized water to remove gross organic contamination.
-
Aggressive Cleaning: For robust substrates like silicon or glass, more aggressive cleaning methods are highly effective.
-
Piranha Solution: A 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) is extremely effective at removing organic residues. Extreme caution is required when handling piranha solution.
-
Plasma Cleaning: Oxygen or argon plasma treatment is a highly effective and environmentally friendly method for removing organic contaminants and activating the surface.[4][5]
-
-
Drying: Ensure the substrate is thoroughly dried with a stream of inert gas (e.g., nitrogen or argon) and stored in a clean environment before modification.[2]
Question 3: My silanization is resulting in a poorly hydrophobic surface. What could be wrong?
Answer: Successful silanization relies on the presence of hydroxyl (-OH) groups on the substrate surface for the silane to react with.[2] If the surface has insufficient hydroxyl groups or if the silane reagent is inactive, the modification will be incomplete.[2][6]
Common Issues and Solutions in Silanization:
| Problem | Possible Cause | Solution |
| Low Contact Angle | Inadequate surface hydroxylation. | Activate the surface using oxygen plasma, UV/Ozone, or acid/base treatments to generate hydroxyl groups.[2] |
| Inactive silane reagent due to moisture exposure. | Use fresh silane from a tightly sealed container stored under an inert atmosphere.[2] | |
| Sub-optimal reaction conditions (time, temperature). | Increase the reaction time or moderately increase the temperature to promote more complete surface coverage.[6] | |
| Incorrect silane concentration. | Optimize the silane concentration; too low may result in incomplete coverage, while too high can lead to unstable multilayers.[2] | |
| Insufficient curing post-silanization. | Implement a curing step at an elevated temperature (e.g., 100-120 °C) to stabilize the silane layer.[6] |
Expected Water Contact Angles for Silanized Surfaces:
| Surface Treatment | Typical Water Contact Angle (°) | Interpretation |
| Untreated Glass/Silicon | < 20° | Highly hydrophilic surface.[6] |
| Poorly Silanized Surface | 30° - 60° | Incomplete or non-uniform silane layer.[6] |
| Successfully Silanized Surface (e.g., with 3-Methacryloxypropyl-dimethylsilanol) | > 80° | Desired hydrophobic surface.[6] |
| Dichlorooctamethyltetrasiloxane Treated Glass | 20° - 95° | The contact angle can be tuned by varying treatment time and concentration.[7][8] |
Question 4: I am working with self-assembled monolayers (SAMs) on gold, but my surfaces are not hydrophobic. What are the common pitfalls?
Answer: The quality of thiol-based self-assembled monolayers (SAMs) on gold is highly dependent on the cleanliness of the gold surface and the purity of the thiol and solvent. Contaminants can disrupt the ordered packing of the monolayer, leading to defects and a less hydrophobic surface.
Caption: Experimental workflow for preparing SAMs on gold.
Troubleshooting SAMs on Gold:
-
Gold Surface: Ensure the gold surface is clean. Piranha cleaning (use with extreme caution and for very short durations on gold) or oxygen plasma can be effective.[9] However, some sources suggest that oxygen plasma can be difficult for removing thiols and may cause further reactions.[9] An alternative is using a sodium borohydride solution to remove a previously deposited SAM for reuse of the electrode.[10]
-
Thiol Solution: Use high-purity thiol and anhydrous ethanol. Even trace amounts of water can affect the quality of the SAM.
-
Environment: Assemble the monolayers in a clean environment, as airborne contaminants can adsorb to the gold surface. Avoid areas where silanes have been used, as they can easily cross-contaminate surfaces.
-
Assembly Time: Allow sufficient time for the monolayer to assemble and organize. Longer assembly times (24-48 hours) often result in more ordered films.
Key Experimental Protocols
Protocol 1: Contact Angle Measurement (Sessile Drop Method)
This protocol outlines the steps for measuring the static water contact angle using a goniometer.[11][12]
-
Instrument Setup:
-
Sample Placement:
-
Droplet Deposition and Measurement:
-
Analysis:
-
In the analysis software, select a representative frame from the video.[12]
-
Define the baseline at the interface of the droplet and the surface.[12]
-
The software will then calculate the contact angle based on the shape of the droplet.[12]
-
Take measurements at multiple locations on the surface to ensure reproducibility.
-
Protocol 2: Plasma Cleaning and Surface Activation
Plasma treatment is an effective method for cleaning and activating surfaces prior to modification.[4][13]
-
System Preparation:
-
Gas Introduction:
-
Plasma Generation:
-
Apply radio frequency (RF) power to generate the plasma. The power and duration will depend on the material and the desired level of cleaning/activation.[5]
-
-
Venting and Sample Removal:
-
After the treatment is complete, turn off the RF power and gas flow.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
-
Remove the samples and proceed with the surface modification immediately to prevent recontamination.
-
Protocol 3: Piranha Solution Cleaning (for Glass and Silicon Substrates)
EXTREME CAUTION IS ADVISED. Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Solution Preparation:
-
In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Never add sulfuric acid to hydrogen peroxide. The solution will become very hot.
-
-
Substrate Cleaning:
-
Using acid-resistant tweezers, carefully immerse the substrates in the hot piranha solution for 10-15 minutes.
-
-
Rinsing and Drying:
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
Dry the substrates with a stream of nitrogen or argon.
-
Data Presentation: Comparative Water Contact Angles
The following table summarizes typical water contact angles for various surfaces, providing a baseline for comparison in your experiments.
| Material/Surface | Condition | Typical Water Contact Angle (°) | Reference |
| Glass (Soda-Lime) | Clean | < 15° | [15] |
| Silicon Nitride | Clean | 28° - 30° | [15] |
| Gold | Clean | < 10° | [15] |
| Gold | Typical | 66° | [15] |
| Steel | - | 70° - 75° | [15] |
| Platinum | - | 40° | [15] |
| Glycidoxypropyltrimethoxysilane | Modified Surface | 49° | [15] |
| Methacryloxypropyltrimethoxysilane | Modified Surface | 70° | [15] |
| Silanized Sandstone | Treated with 0.5 wt% silane | > 90° | [16] |
| Untreated Sandstone | - | 0° (complete spreading) | [16] |
References
- 1. brighton-science.com [brighton-science.com]
- 2. benchchem.com [benchchem.com]
- 3. SURFACE MOUNT TROUBLESHOOTING GUIDE - SURFACE MOUNT PROCESS [surfacemountprocess.com]
- 4. yieldengineering.com [yieldengineering.com]
- 5. Eight solutions to common problems of plasma cleaning machine [szfangru.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. users.aalto.fi [users.aalto.fi]
- 12. ossila.com [ossila.com]
- 13. brighton-science.com [brighton-science.com]
- 14. Tips for Beginners on Plasma Treatment Machine Maintenance [tri-star-technologies.com]
- 15. Water, Hydrophobicity, and Hydrophilicity - Gelest [technical.gelest.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(Perfluorooctyl)ethylamine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(Perfluorooctyl)ethylamine. Find troubleshooting tips and frequently asked questions to help prevent aggregation and ensure the stability of your solutions.
Troubleshooting Guide
Issue: My 2-(Perfluorooctyl)ethylamine solution is cloudy or has visible precipitates.
This is a common indication of aggregation. The long perfluorooctyl chain makes the molecule highly hydrophobic, leading to poor solubility and a tendency to aggregate in many common solvents, especially aqueous solutions.
Answer:
The primary cause of cloudiness or precipitation is the aggregation of 2-(Perfluorooctyl)ethylamine molecules due to the hydrophobic nature of the perfluorinated tail. This can be influenced by several factors including solvent choice, concentration, temperature, and pH. To resolve this, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.
Troubleshooting Workflow
Figure 1: A troubleshooting workflow for addressing aggregation in 2-(Perfluorooctyl)ethylamine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of 2-(Perfluorooctyl)ethylamine aggregation?
A1: The primary cause is the molecule's amphiphilic nature. The perfluorooctyl tail is highly hydrophobic and lipophobic, meaning it repels both water and oils. In many solvents, these tails self-associate to minimize contact with the solvent, leading to the formation of aggregates.
Q2: In which solvents is 2-(Perfluorooctyl)ethylamine most soluble?
A2: Generally, fluorinated solvents are the best choice for dissolving fluorinated compounds. However, for practical applications, co-solvent systems are often employed. The table below provides a general guide to solubility.
| Solvent Type | Examples | Expected Solubility | Notes |
| Fluorinated | Perfluorohexane, HFE-7100 | High | Ideal for stock solutions, but may not be compatible with biological systems. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate to Low | Can sometimes be used, but be aware that some per- and polyfluoroalkyl substances can degrade in these solvents over time.[1] |
| Alcohols | Ethanol, Isopropanol | Low | Can be used as co-solvents with water, but aggregation is likely without stabilizing agents. |
| Aqueous Buffers | PBS, Tris | Very Low | Aggregation is highly probable without the use of surfactants or other stabilizing agents. |
Q3: How can surfactants help prevent aggregation?
A3: Surfactants are molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In the case of fluorinated compounds, specialized fluorosurfactants are often most effective. The hydrophobic tails of the surfactant can interact with the perfluorooctyl tail of your compound, while the hydrophilic heads interact with the aqueous solvent, effectively creating a stable dispersion and preventing aggregation.
Q4: What types of surfactants are recommended?
A4: Both traditional hydrocarbon-based surfactants and specialized fluorosurfactants can be effective. Natural surfactants like phospholipids have also been used to emulsify fluorous compounds.[2] The choice of surfactant may depend on the specific application and desired final formulation.
| Surfactant Type | Examples | Typical Concentration Range (w/v) | Notes |
| Fluorinated Non-ionic | Zonyl® FSO, Capstone® FS-3100 | 0.01% - 0.5% | Highly effective at stabilizing fluorinated compounds. |
| Hydrocarbon Non-ionic | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.05% - 1.0% | Widely used in pharmaceutical formulations and may be a good starting point. |
| Phospholipids | Lecithin, DSPE-PEG | 0.1% - 2.0% | Biocompatible and often used in drug delivery systems. Can form liposomes or micelles that encapsulate the fluorinated compound. |
Q5: Can pH affect the aggregation of 2-(Perfluorooctyl)ethylamine?
A5: Yes. As an ethylamine derivative, the head group has a primary amine. At acidic pH, this amine group will be protonated (-NH3+), imparting a positive charge. This positive charge can increase electrostatic repulsion between molecules, which may help to reduce aggregation. Conversely, at basic pH, the amine will be deprotonated (-NH2) and neutral, potentially increasing the likelihood of aggregation. Note that perfluoroamines are generally less basic than their non-fluorinated counterparts.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of 2-(Perfluorooctyl)ethylamine using a Surfactant
Objective: To prepare a clear, stable aqueous solution of 2-(Perfluorooctyl)ethylamine for experimental use.
Materials:
-
2-(Perfluorooctyl)ethylamine
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Surfactant (e.g., Polysorbate 20 or a specialized fluorosurfactant)
-
Vortex mixer
-
Bath sonicator
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Prepare the Surfactant Solution:
-
Prepare a stock solution of your chosen surfactant in the desired aqueous buffer. For example, to make a 1% (w/v) Polysorbate 20 solution, dissolve 10 mg of Polysorbate 20 in 1 mL of buffer.
-
-
Initial Dilution of 2-(Perfluorooctyl)ethylamine:
-
If starting with a neat or highly concentrated stock of 2-(Perfluorooctyl)ethylamine, it may be beneficial to first dissolve it in a small amount of a suitable organic solvent like ethanol, if permissible for the final application.
-
-
Dispersion in Surfactant Solution:
-
In a clean vial, add the desired volume of the surfactant solution.
-
While vortexing the surfactant solution, slowly add the 2-(Perfluorooctyl)ethylamine (or the ethanolic pre-dilution) dropwise to the desired final concentration.
-
-
Sonication:
-
Place the vial in a bath sonicator and sonicate for 5-15 minutes. This provides the energy needed to break up initial aggregates and facilitate the interaction between the surfactant and the fluorinated compound.
-
-
Visual Inspection:
-
After sonication, visually inspect the solution. It should be clear and free of any visible precipitates. If the solution is still cloudy, consider increasing the surfactant concentration or the sonication time.
-
-
Stability Check:
-
Allow the solution to sit at the intended storage temperature for a few hours and observe for any signs of precipitation.
-
Protocol 2: pH Adjustment to Enhance Solubility
Objective: To improve the stability of a 2-(Perfluorooctyl)ethylamine solution by adjusting the pH.
Materials:
-
Pre-made (potentially cloudy) solution of 2-(Perfluorooctyl)ethylamine in a low-buffer-capacity solvent or water.
-
Dilute Hydrochloric Acid (HCl), e.g., 0.1 M
-
pH meter or pH strips
Procedure:
-
Initial Observation:
-
Observe the initial state of your 2-(Perfluorooctyl)ethylamine solution (e.g., cloudy, precipitated).
-
-
pH Measurement:
-
Measure the initial pH of the solution.
-
-
pH Adjustment:
-
Slowly add the dilute HCl dropwise to the solution while stirring.
-
Monitor the pH and the clarity of the solution.
-
-
Optimal pH Identification:
-
Continue adding acid until the solution becomes clear. Note the pH at which this occurs. This indicates the pH range where the protonated, more soluble form of the amine is dominant.
-
-
Final Formulation:
-
For future preparations, consider using a buffer system that maintains the pH in this optimal range.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of 2-(Perfluorooctyl)ethylamine and the strategies to prevent its aggregation.
References
Optimizing Deposition Time for Fluorinated Self-Assembled Monolayers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the deposition time for fluorinated self-assembled monolayers (F-SAMs). It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the deposition of F-SAMs.
Q1: My fluorinated SAM-coated surface has a low water contact angle. What are the possible causes and solutions?
A1: A low water contact angle is indicative of an incomplete or disordered monolayer. Several factors could be responsible:
-
Insufficient Deposition Time: The self-assembly process may not have reached completion. While rapid adsorption can occur within minutes, achieving a well-ordered, densely packed monolayer often requires longer immersion times. For some systems, the contact angle can reach a plateau after a relatively short period (e.g., ~10 minutes for 1-hexadecanethiol on gold), while others may require several hours (e.g., 6-18 hours for some perfluorinated alkyl thiols on gold) to achieve optimal properties.[1] It is recommended to perform a time-course experiment to determine the optimal deposition time for your specific system.
-
Contaminated Substrate: The presence of organic residues or other contaminants on the substrate surface can inhibit the formation of a uniform monolayer. Ensure rigorous cleaning of the substrate before deposition. Common cleaning methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning.
-
Impure Alkanethiol Solution: The quality of the F-SAM is highly dependent on the purity of the precursor solution. Use high-purity solvents and alkanethiols.
-
Moisture Contamination: For silane-based F-SAMs on hydroxylated surfaces, the presence of excess water in the solvent or environment can lead to premature hydrolysis and polymerization of the silane in solution, rather than on the surface. This results in a disordered, multilayer film. Conversely, a complete absence of water can prevent the necessary hydrolysis for covalent bond formation with the surface.
Q2: I'm observing patchy or inconsistent monolayer formation across my substrate. What could be the issue?
A2: Patchy monolayers can result from several factors related to the deposition process and substrate preparation:
-
Uneven Substrate Cleaning: Inconsistent cleaning can leave localized areas of contamination, preventing SAM formation in those regions.
-
Low Precursor Concentration: A very low concentration of the fluorinated alkanethiol in the deposition solution may require significantly longer immersion times to achieve full coverage.
-
Solution Degradation: The precursor solution may degrade over time, especially if exposed to air or light. It is advisable to use freshly prepared solutions for each experiment.
-
Growth Dynamics: The formation of F-SAMs can be influenced by the growth kinetics on the nanoparticle surface. The process can be limited by the growth of the layer across the surface, and different nanoparticles can exhibit varied growth kinetics.[2]
Q3: How does deposition time affect the thickness and ordering of the F-SAM?
A3: Generally, longer deposition times lead to more ordered and densely packed monolayers, up to a certain point where equilibrium is reached. Initially, molecules adsorb to the surface in a less ordered state. Over time, a process of molecular adsorption/desorption and reorganization occurs, leading to a more crystalline-like, well-oriented monolayer. This increased order is often accompanied by a slight increase in the effective thickness of the monolayer as the molecules adopt a more upright orientation. However, excessively long deposition times are typically not detrimental but may not provide any additional benefit once a stable monolayer has formed.
Quantitative Data on Deposition Time Optimization
The following tables summarize the effect of deposition time on key F-SAM properties. Note that optimal times can vary based on the specific molecule, substrate, and deposition conditions.
Table 1: Effect of Immersion Time on Water Contact Angle for Alkanethiols on Gold
| Immersion Time | Water Contact Angle (°) for 1-Hexadecanethiol[3] |
| 1 min | ~95 |
| 5 min | ~103 |
| 10 min | ~105 (Plateau) |
| 30 min | ~105 |
| 60 min | ~105 |
Table 2: General Timeframes for F-SAM Deposition Methods
| Deposition Method | Typical Time Range | Notes |
| Solution Immersion (Thiols on Gold) | 30 minutes - 24 hours | Longer times (e.g., 12-18 hours) are common to ensure a well-ordered monolayer, although a stable state may be reached sooner.[1] |
| Solution Immersion (Silanes on SiO2) | 15 minutes - 24 hours | Highly sensitive to water content in the solvent.[4] |
| Vapor Phase Deposition (Silanes) | 1 - 4 hours | Offers a solvent-free method with good control over deposition parameters.[5][6] |
Experimental Protocols
Below are detailed methodologies for common F-SAM deposition techniques.
Protocol 1: Solution-Phase Deposition of Fluorinated Alkanethiols on Gold
This protocol describes the deposition of a fluorinated alkanethiol from an ethanol solution onto a gold-coated substrate.
-
Substrate Preparation:
-
Clean the gold-coated substrate by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired fluorinated alkanethiol in absolute ethanol. Ensure the solvent is of high purity to avoid contamination.
-
-
Deposition:
-
Immerse the cleaned and dried gold substrate into the alkanethiol solution.
-
Allow the self-assembly to proceed for the desired deposition time (e.g., 12-18 hours) at room temperature. The container should be sealed to prevent solvent evaporation and contamination.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrate from the deposition solution.
-
Rinse the surface thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
Protocol 2: Vapor-Phase Deposition of Fluorinated Alkylsilanes on Silicon Dioxide
This protocol is suitable for creating F-SAMs on silicon wafers or other substrates with a native oxide layer.
-
Substrate Preparation:
-
Clean the silicon substrate by sonicating in acetone and then ethanol for 10 minutes each.
-
Perform a final cleaning and hydroxylation step by immersing the substrate in a piranha solution for 15-20 minutes, followed by extensive rinsing with deionized water.
-
Dry the substrate in an oven at 120°C for at least 30 minutes to remove excess water.
-
-
Vapor Deposition Setup:
-
Place the cleaned substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
In a small, open vial, place a few drops of the fluorinated alkylsilane (e.g., (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane, FDTS). Place the vial inside the desiccator, ensuring it does not touch the substrate.
-
-
Deposition:
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Allow the deposition to proceed for 2-4 hours at room temperature or slightly elevated temperatures (e.g., 40-80°C) to increase the vapor pressure of the precursor.[7]
-
-
Post-Deposition Treatment:
-
Vent the chamber with a dry, inert gas (e.g., nitrogen or argon).
-
Remove the coated substrate and sonicate it in an anhydrous solvent like toluene or hexane for 5-10 minutes to remove any loosely bound molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
Optional: Cure the SAM by baking at 100-120°C for 1 hour to enhance stability and cross-linking.[5]
-
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the deposition processes.
Caption: Workflow for solution-phase deposition of F-SAMs on gold.
Caption: Workflow for vapor-phase deposition of F-SAMs on silicon dioxide.
Caption: Troubleshooting logic for common F-SAM deposition issues.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Kinetics of self-assembled monolayer formation on individual nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. piketech.com [piketech.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Common issues with poor adhesion of fluorinated coatings to substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during the application of fluorinated coatings.
Troubleshooting Guide: Poor Adhesion of Fluorinated Coatings
Poor adhesion of fluorinated coatings is a frequent challenge that can lead to coating failure. This guide will help you diagnose and resolve common adhesion problems.
Problem: Coating delaminates, peels, or flakes from the substrate.
This is a primary indicator of poor adhesion. The failure can be categorized as either adhesive failure (failure at the coating-substrate interface) or cohesive failure (failure within the coating itself).[1][2][3] This guide focuses on adhesive failure.
Step 1: Analyze the Surface Preparation Process
Inadequate surface preparation is the most common cause of poor adhesion for fluoropolymer coatings.[1][4][5][6] The substrate must be clean and have the proper surface profile for the coating to adhere.
Common Issues & Solutions:
| Issue | Description | Recommended Action |
| Contamination | The substrate surface may be contaminated with oils, greases, dust, rust, or other foreign matter.[1][5][6][7] This creates a barrier between the coating and the substrate. | Thoroughly clean the substrate using appropriate methods such as solvent wiping, alkaline cleaning, or ultrasonic baths in acetone or IPA.[7][8][9][10] Ensure hands do not touch the cleaned surface to prevent the transfer of oils.[5] |
| Insufficient Surface Roughness | Fluorinated coatings require a mechanical anchor to grip the surface. A surface that is too smooth will not provide adequate adhesion.[4][5][7][10] | Create a surface profile through methods like abrasive blasting (e.g., with aluminum oxide), chemical etching, or mechanical etching.[4][7][9][11] The appropriate roughness will depend on the specific coating and substrate. |
| Oxide Layers | Some metals, like aluminum, form an oxide layer that can prevent proper adhesion.[12] | Use surface activation techniques like plasma treatment to remove the oxide layer and improve wettability.[12][13] |
Step 2: Evaluate Substrate and Coating Compatibility
Mismatching the coating to the substrate can lead to adhesion failure.[5] Fluoropolymers have very low surface energy, which makes them inherently non-stick and difficult to bond to.[4][14]
Common Issues & Solutions:
| Issue | Description | Recommended Action |
| Low Substrate Surface Energy | Many plastics and other low surface energy materials are difficult to wet with a coating, leading to poor adhesion.[3][8] | Increase the surface energy of the substrate using surface activation techniques like plasma treatment, corona discharge, or flame treatment.[8][13][15] |
| Incompatible Materials | The chosen fluoropolymer coating may not be formulated for the specific substrate material.[1][5] | Consult the coating manufacturer's technical data sheet for substrate compatibility.[5] Consider using a primer or an adhesion promoter to create a chemical bridge between the substrate and the coating.[7][8][16] |
Step 3: Review the Coating Application and Curing Process
The application technique and curing parameters are critical for achieving optimal adhesion and coating performance.[4][5]
Common Issues & Solutions:
| Issue | Description | Recommended Action |
| Improper Application Technique | Inconsistent or incorrect application can result in an uneven coating thickness and poor adhesion.[17] | Use appropriate application methods such as spraying, dipping, or electrostatic coating to ensure a uniform and consistent layer.[7] Multiple thin coats generally perform better than a single thick one.[4] |
| Incorrect Curing | Under-curing or over-curing the coating can prevent it from developing its full adhesive strength.[5][8][18] | Strictly follow the manufacturer's recommended curing schedule, including temperature and duration.[5] Ensure that the oven is properly calibrated and provides uniform heat distribution.[5] |
| Environmental Factors | High humidity, temperature fluctuations, or exposure to UV light can negatively impact adhesion during application and curing.[1][10][18][19] | Control the application environment to maintain stable temperature and humidity levels.[20] |
Experimental Protocols
Adhesion Testing
To quantitatively assess the adhesion of your fluorinated coating, you can perform the following standard tests:
-
Cross-Cut Test (ASTM D3359): This test involves cutting a lattice pattern into the coating, applying a pressure-sensitive tape over the lattice, and then rapidly pulling the tape off. The amount of coating removed is used to rate the adhesion.[7]
-
Pull-Off Test (ASTM D4541): In this test, a loading fixture (dolly) is glued to the coating surface. A pull-off adhesion tester is then used to apply a perpendicular force to the dolly until it detaches. The force required to pull the coating off is a measure of the adhesive strength.[7]
Mandatory Visualizations
Troubleshooting Workflow for Poor Adhesion
Caption: A logical workflow for troubleshooting poor adhesion of fluorinated coatings.
Experimental Workflow for Fluoropolymer Coating Application
Caption: A typical experimental workflow for applying fluorinated coatings to a substrate.
Frequently Asked Questions (FAQs)
Q1: Why is surface preparation so critical for fluorinated coatings?
A1: Fluorinated coatings, like PTFE, have inherently low surface energy, which gives them their non-stick properties.[4][14] This also makes it difficult for them to adhere to surfaces. Proper surface preparation, including cleaning and creating a rough profile, is essential to provide a clean, reactive surface and mechanical anchoring points for the coating to grip onto, ensuring a strong bond.[4][5][7]
Q2: Can I apply a fluoropolymer coating to any substrate?
A2: While fluoropolymer coatings can be applied to a wide range of substrates including metals, plastics, and glass, compatibility is key.[21] Some substrates may require specific primers or surface treatments to achieve good adhesion.[7][8] For example, applying PTFE to certain plastics may require surface roughening to promote bonding.[21] Additionally, the substrate must be able to withstand the high curing temperatures required for many fluoropolymer coatings.[22]
Q3: What is plasma treatment and how does it improve adhesion?
A3: Plasma treatment is a surface activation technique that uses ionized gas to modify the surface of a material without affecting its bulk properties.[23] It can effectively clean the surface by removing organic contaminants and can also increase the surface energy of low-energy substrates like plastics.[8][13][15] This increased surface energy improves the wettability of the surface, allowing the coating to spread more evenly and form a stronger bond.[13] Plasma treatment can also create chemically active sites on the surface that can form stronger bonds with the coating.[13]
Q4: How do I know if my coating is cured properly?
A4: Proper curing is achieved by following the manufacturer's specified time and temperature schedule.[4][5] After curing, a visual inspection should be conducted to check for defects like bubbles or pinholes.[7] To verify adhesion, which is an indicator of proper curing, you can perform adhesion tests such as the cross-cut or pull-off test.[7]
Q5: What is the difference between adhesive and cohesive failure?
A5: Adhesive failure occurs when the coating delaminates from the substrate, meaning the bond between the coating and the substrate breaks.[1][3][24] Cohesive failure, on the other hand, is when the coating itself breaks, leaving a layer of the coating on the substrate and some on the detached piece.[1][3] Adhesive failure typically points to issues with surface preparation or compatibility, while cohesive failure may indicate a problem with the coating formulation itself or improper curing.[1]
References
- 1. unicheminc.com [unicheminc.com]
- 2. Failure Modes | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. forgeway.com [forgeway.com]
- 4. coatingsystems.com [coatingsystems.com]
- 5. suncoating.com [suncoating.com]
- 6. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 7. en.pfluon.com [en.pfluon.com]
- 8. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 9. Teflon® or Fluoropolymer Coating Application Process [coatingsolutions.com]
- 10. How to Troubleshoot Poor Adhesion in Desktop Coating Processes [elementpi.com]
- 11. nipponfusso.com [nipponfusso.com]
- 12. thierry-corp.com [thierry-corp.com]
- 13. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 14. researchgate.net [researchgate.net]
- 15. Plasma treatments improve adhesion [ferben.com]
- 16. researchgate.net [researchgate.net]
- 17. Frequently Asked Questions and Adhesive Solutions [cacoatings.com]
- 18. specialchem.com [specialchem.com]
- 19. unicheminc.com [unicheminc.com]
- 20. Coating Failure Troubleshooting [marvelcoatings.com]
- 21. precisioncoatingtech.com [precisioncoatingtech.com]
- 22. corrosionpedia.com [corrosionpedia.com]
- 23. m.youtube.com [m.youtube.com]
- 24. corrosionpedia.com [corrosionpedia.com]
Piranha solution vs UV/ozone for cleaning substrates before deposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Piranha solution and UV/ozone for substrate cleaning prior to deposition.
Troubleshooting Guides
Piranha Solution Cleaning: Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of organic residues (hydrophobic surface) | 1. Contaminated Piranha Solution: The solution may be old or have been exhausted. Piranha solution should be freshly prepared for optimal effectiveness.[1][2] 2. Insufficient Cleaning Time or Temperature: The cleaning duration may be too short, or the solution may not have reached the optimal temperature (>80°C). 3. Incorrect Mixture Ratio: The ratio of sulfuric acid to hydrogen peroxide may be incorrect. Common ratios are 3:1 to 7:1.[1][2][3] 4. Heavy Organic Contamination: Piranha solution is intended for removing trace organic residues.[3][4] Large amounts of contaminants can cause violent reactions and may not be fully removed.[3] | 1. Prepare Fresh Solution: Always use a freshly prepared Piranha solution for each cleaning batch.[1][2] 2. Optimize Parameters: Increase the cleaning time to 10-40 minutes and ensure the solution is hot (often bubbling).[1][2] 3. Verify Ratio: Use a standard and consistent ratio, such as 3:1 sulfuric acid to 30% hydrogen peroxide.[1][2][5] 4. Pre-clean Substrates: For heavily contaminated substrates, perform a pre-cleaning step with solvents like acetone and isopropanol. |
| Substrate Damage (etching, roughening) | 1. Prolonged Exposure: Leaving the substrate in the Piranha solution for too long can lead to surface damage.[4] 2. Substrate Incompatibility: Not all materials are resistant to the highly corrosive nature of Piranha solution. It can etch metals.[4][6] | 1. Control Cleaning Time: Adhere to the recommended cleaning time of 10-40 minutes.[1][2] 2. Verify Compatibility: Ensure your substrate material is compatible with Piranha solution. Consult literature for material-specific protocols. |
| Violent Reaction or Explosion | 1. Contamination with Organic Solvents: Introducing substrates with residual organic solvents (e.g., acetone, isopropanol) can cause an explosive reaction.[3] 2. Incorrect Mixing Procedure: Adding sulfuric acid to hydrogen peroxide can lead to a runaway reaction.[3] 3. High Concentration of Hydrogen Peroxide: Using hydrogen peroxide concentrations above 50% significantly increases the risk of explosion.[1] 4. Sealed Container: Storing Piranha solution in a sealed container can lead to pressure buildup from gas evolution and cause an explosion.[1][5] | 1. Thorough Rinsing: Ensure substrates are thoroughly rinsed with deionized water and dried before immersion in Piranha solution.[7] 2. Proper Mixing: Always add hydrogen peroxide slowly to sulfuric acid.[3] 3. Use Correct Concentration: Use a 30% hydrogen peroxide solution.[1][2] 4. Never Seal Container: Always use Piranha solution in an open container in a fume hood.[1][5][8] |
UV/Ozone Cleaning: Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of organic residues (hydrophobic surface) | 1. Insufficient Exposure Time: The duration of UV/ozone exposure may be too short. 2. Distance from UV Source: The substrate may be too far from the UV lamp, reducing the intensity of the radiation reaching the surface. 3. Lamp Age or Malfunction: The UV lamp may have degraded over time, resulting in lower output. 4. Presence of Inorganic Contaminants: UV/ozone cleaning is not effective for removing inorganic contaminants like salts or metals.[9] 5. Heavy Organic Contamination: While effective for thin layers of organic contaminants, thick layers may require longer exposure times or pre-cleaning.[9] | 1. Increase Exposure Time: Extend the cleaning time and monitor surface wettability. 2. Optimize Substrate Placement: Place the substrate as close to the UV lamp as the manufacturer's instructions allow. 3. Check Lamp Status: Verify the lamp's operational hours and replace if necessary. 4. Pre-clean for Inorganics: Use appropriate solvent cleaning and DI water rinses to remove any inorganic residues before UV/ozone treatment.[10] 5. Pre-clean for Heavy Organics: For significant contamination, a solvent clean is recommended prior to UV/ozone treatment.[10] |
| Inconsistent Cleaning Results | 1. Non-uniform UV Exposure: The entire substrate surface may not be receiving uniform UV radiation. 2. Atmospheric Humidity: High humidity can affect the efficiency of ozone generation and reaction. | 1. Ensure Uniform Illumination: Check the placement of the substrate and ensure there are no obstructions. 2. Control Environment: Perform the cleaning in a controlled environment with low humidity if possible. Some systems allow for the introduction of dry air or oxygen.[11] |
| Substrate Damage | 1. Prolonged Exposure to UV: Some sensitive materials can be damaged by prolonged exposure to short-wavelength UV radiation. 2. Oxidation of Substrate: The process inherently oxidizes the surface, which may be undesirable for some materials. | 1. Minimize Exposure Time: Use the minimum exposure time required to achieve a clean surface. 2. Verify Material Compatibility: Ensure the substrate material is not adversely affected by UV radiation or oxidation. |
Frequently Asked Questions (FAQs)
Piranha Solution
-
What is Piranha solution and how does it work? Piranha solution is a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), typically in a 3:1 ratio.[1][2][5] It is a strong oxidizing agent that removes organic residues from substrates by breaking them down into carbon dioxide and water.[1][2] It also hydroxylates surfaces, making them highly hydrophilic (water-loving).[1][2]
-
What are the main safety precautions for handling Piranha solution? Piranha solution is extremely dangerous and must be handled with extreme caution in a fume hood.[3][8] Personal protective equipment (PPE), including a face shield, safety glasses, an acid-resistant apron, and heavy-duty chemical-resistant gloves, is mandatory.[5][8] Always add hydrogen peroxide to sulfuric acid slowly.[3] Never store Piranha solution in a sealed container, as it can explode.[1][5]
-
How do I dispose of Piranha solution waste? Allow the solution to cool to room temperature in an open, labeled container within a fume hood.[1][5] The cooled solution should then be neutralized before disposal, following your institution's specific hazardous waste procedures.[2][12] Some procedures involve slowly adding the solution to a large volume of ice before neutralization with a base.[2]
-
Can I reuse Piranha solution? No, Piranha solution should always be freshly prepared before use.[1][2] Its cleaning effectiveness diminishes over time as the hydrogen peroxide decomposes.
UV/Ozone Cleaning
-
How does UV/ozone cleaning work? UV/ozone cleaning utilizes a photo-sensitized oxidation process.[13] A UV lamp emits short-wavelength ultraviolet light (typically at 185 nm and 254 nm).[14][15] The 185 nm light interacts with molecular oxygen (O₂) to generate ozone (O₃), while the 254 nm light excites organic contaminant molecules on the substrate surface, making them susceptible to oxidation by the ozone.[14][16] This process breaks down organic contaminants into volatile compounds like carbon dioxide and water, which then desorb from the surface.[14]
-
What are the advantages of UV/ozone cleaning over Piranha solution? UV/ozone cleaning is a dry, non-contact method that does not use hazardous wet chemicals, making it significantly safer and eliminating chemical waste disposal.[14][17] It can be performed at room temperature and is generally less aggressive, minimizing the risk of substrate damage.[14][16]
-
What types of contaminants can UV/ozone cleaning remove? UV/ozone cleaning is highly effective at removing thin layers of organic contaminants such as skin oils, photoresist residues, and solvent residues.[13] It is not effective for removing inorganic contaminants.[9]
-
How long does UV/ozone cleaning take? The cleaning time can range from a few minutes to over an hour, depending on the level of contamination and the intensity of the UV source. For properly pre-cleaned surfaces, cleaning can be achieved in less than a minute.[18]
Quantitative Data Comparison
| Parameter | Piranha Solution | UV/Ozone Cleaning |
| Cleaning Mechanism | Strong chemical oxidation | Photo-sensitized oxidation |
| Effective Contaminants | Primarily organic residues | Primarily organic residues |
| Typical Cleaning Time | 10 - 40 minutes[1][2] | 1 - 30 minutes |
| Operating Temperature | Exothermic reaction, can reach >100°C[1] | Room temperature to ~100°C (can be heated to enhance efficiency)[14] |
| Safety Concerns | Highly corrosive, explosive potential, hazardous fumes[8] | UV light exposure, ozone inhalation |
| Waste Products | Hazardous chemical waste | No hazardous effluents[14] |
| Substrate Compatibility | Can damage some metals and organic substrates[4][6] | Generally compatible with a wide range of materials, less damaging[14][16] |
Experimental Protocols
Piranha Solution Cleaning Protocol
Materials:
-
Concentrated sulfuric acid (H₂SO₄, 96-98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Pyrex beakers
-
Graduated cylinders
-
Teflon-coated or stainless steel tweezers
-
Deionized (DI) water
-
Nitrogen gas line for drying
Procedure:
-
Pre-cleaning: Thoroughly rinse the substrate with DI water. For heavy organic contamination, sonicate in acetone, followed by isopropanol, and then rinse with DI water.
-
Safety Precautions: Perform the entire procedure in a certified fume hood. Wear appropriate PPE, including a face shield, safety glasses, an acid-resistant apron, and Trionic or similar heavy-duty gloves over nitrile gloves.[5]
-
Solution Preparation:
-
In a clean Pyrex beaker inside the fume hood, add 3 parts of concentrated sulfuric acid.
-
Slowly and carefully add 1 part of 30% hydrogen peroxide to the sulfuric acid.[5] The solution will become very hot.
-
-
Substrate Immersion: Using tweezers, carefully immerse the substrate into the hot Piranha solution.
-
Cleaning: Allow the substrate to clean for 10-20 minutes.[5] The solution should be above 80°C for optimal cleaning.[5]
-
Rinsing: Carefully remove the substrate from the Piranha solution and immediately place it in a beaker of DI water for an initial rinse.[5] Perform several subsequent rinses with fresh DI water to ensure all acid is removed.
-
Drying: Dry the substrate using a stream of high-purity nitrogen gas.
-
Waste Neutralization and Disposal: Allow the Piranha solution to cool completely in the fume hood before proceeding with neutralization and disposal according to your institution's safety protocols.[1][5]
UV/Ozone Cleaning Protocol
Materials:
-
UV/Ozone cleaner system
-
Substrate holder (if applicable)
-
Tweezers
Procedure:
-
Pre-cleaning: Clean the substrate with solvents (e.g., acetone, isopropanol) and rinse thoroughly with DI water to remove any gross organic or inorganic contamination.[10] Dry the substrate with nitrogen gas.
-
System Preparation: Ensure the UV/ozone cleaner is in a well-ventilated area or connected to an exhaust system. Turn on the unit and allow the UV lamp to warm up if required by the manufacturer.
-
Substrate Placement: Using clean tweezers, place the substrate on the sample stage inside the cleaning chamber. Position the substrate as close to the UV lamp as possible without touching it, typically a few millimeters away.[18]
-
Cleaning Cycle: Close the chamber and set the desired cleaning time on the controller. A typical starting point is 5-15 minutes.
-
Post-cleaning: Once the cycle is complete, open the chamber and remove the clean substrate with tweezers. The surface should now be highly hydrophilic.
-
Immediate Use: For best results, use the cleaned substrate for the subsequent deposition process as soon as possible to minimize recontamination from the ambient environment.
Visualizations
Caption: Piranha solution cleaning mechanism.
Caption: UV/Ozone cleaning mechanism.
Caption: Decision workflow for choosing a cleaning method.
References
- 1. researchgate.net [researchgate.net]
- 2. Piranha solution - Wikipedia [en.wikipedia.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. purdue.atlassian.net [purdue.atlassian.net]
- 5. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 6. Piranha Cleaning | Stanford Nanofabrication Facility [snfguide.stanford.edu]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. p2infohouse.org [p2infohouse.org]
- 10. ossila.com [ossila.com]
- 11. What are the cleaning processes of the UV ozone cleaning machine? How to maintain the fault? [en1.nbchao.com]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. ossila.com [ossila.com]
- 14. samcointl.com [samcointl.com]
- 15. sciplasma.com [sciplasma.com]
- 16. uvfab.com [uvfab.com]
- 17. modutek.com [modutek.com]
- 18. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 1H,1H,2H,2H-Perfluorodecylamine Layers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the peeling and delamination of 1H,1H,2H,2H-Perfluorodecylamine self-assembled monolayers (SAMs). By understanding the critical factors in substrate preparation, deposition, and post-treatment, users can achieve robust and stable fluorinated surfaces for their applications.
Frequently Asked Questions (FAQs)
Q1: What is a this compound layer and why is it used?
A1: A this compound layer is a self-assembled monolayer (SAM) of fluorinated molecules on a solid substrate. These molecules have a terminal amine group (-NH₂) that acts as an anchor to the surface and a long perfluorinated tail that orients away from it. This structure creates a surface with very low energy, resulting in hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. These layers are used to create non-stick, anti-fouling, and low-friction surfaces, which are valuable in biomedical devices, microfluidics, and advanced material science.
Q2: What are the primary causes of this compound layer peeling?
A2: The primary causes of layer peeling, or delamination, are related to poor adhesion between the amine head group and the substrate. This can be due to:
-
Improper Substrate Preparation: The substrate surface may be contaminated with organic residues, dust, or other impurities that prevent the amine groups from binding effectively.
-
Incompatible Substrate: The chosen substrate may not have the appropriate surface chemistry to form strong bonds with the amine head groups.
-
Sub-optimal Deposition Conditions: Incorrect concentration of the amine solution, insufficient deposition time, or inappropriate temperature can lead to a disordered and weakly bound monolayer.
-
Presence of Water: For certain substrates, the presence of excess water can interfere with the self-assembly process and weaken the layer's adhesion.
-
Mechanical Stress: The coated substrate may be subjected to physical forces that exceed the adhesion strength of the monolayer.
Q3: Which substrates are most suitable for depositing this compound layers?
A3: The choice of substrate is critical for good adhesion. Amine-terminated molecules like this compound bind well to surfaces with specific chemical functionalities:
-
Hydroxylated Surfaces: Substrates with surface hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer (SiO₂), glass, quartz, and mica, are excellent candidates. The amine head group can form strong hydrogen bonds with the surface hydroxyls.
-
Metal Oxides: Surfaces like indium tin oxide (ITO) and titanium dioxide (TiO₂) also present hydroxyl groups that facilitate amine binding.
-
Gold Surfaces: While thiols are the standard for forming strong covalent bonds with gold, amines can also adsorb onto gold surfaces, although the interaction is generally weaker. Surface pre-treatment to create an oxide layer or using a bifunctional linker molecule can improve adhesion.
Q4: What are the main methods for depositing these layers?
A4: The two primary methods for depositing this compound layers are solution-phase and vapor-phase deposition.
-
Solution-Phase Deposition: This involves immersing the substrate in a dilute solution of the perfluorodecylamine. It is a straightforward method that can produce well-ordered monolayers.
-
Vapor-Phase Deposition: This method exposes the substrate to the vapor of the perfluorodecylamine in a vacuum chamber. It is particularly useful for coating complex shapes and can result in highly uniform and pure layers.
Q5: How can I verify the quality and adhesion of my this compound layer?
A5: Several surface analysis techniques can be used:
-
Contact Angle Goniometry: A high water contact angle (typically >110°) indicates a well-formed, hydrophobic monolayer. Measuring both advancing and receding contact angles can provide information about the homogeneity of the layer.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, showing the presence of fluorine, carbon, and nitrogen from the perfluorodecylamine molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the monolayer, identifying any defects, aggregates, or incomplete coverage.
-
Peel Test: For thicker films, a peel test can provide a quantitative measure of the adhesion strength. This involves applying an adhesive tape to the surface and measuring the force required to peel it off.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the deposition of this compound layers.
| Problem | Potential Causes | Recommended Solutions |
| Layer peels off easily (e.g., with adhesive tape or during rinsing) | 1. Contaminated Substrate: Organic residues or particles are preventing proper adhesion. 2. Inadequate Surface Activation: Insufficient density of reactive sites (e.g., -OH groups) on the substrate. 3. Weak Molecule-Substrate Interaction: The chosen substrate is not ideal for amine binding. | 1. Implement a rigorous cleaning protocol. Piranha solution (for SiO₂ and glass) or UV/Ozone treatment are highly effective. 2. Ensure the surface activation step (e.g., piranha etch, oxygen plasma) is performed immediately before deposition. 3. Consider using a substrate with a higher density of hydroxyl groups or using a bifunctional linker molecule to enhance adhesion. |
| Inconsistent or patchy coating (uneven wetting) | 1. Non-uniform Substrate Cleaning: Some areas of the substrate are cleaner than others. 2. Incomplete Immersion/Withdrawal: Uneven contact with the deposition solution. 3. Solution Contamination: Impurities in the perfluorodecylamine or solvent. | 1. Ensure the entire substrate is evenly exposed to the cleaning and activation agents. 2. Completely submerge the substrate during solution deposition and withdraw it at a slow, steady rate. 3. Use high-purity this compound and anhydrous solvents. |
| Low water contact angle (<100°) | 1. Incomplete Monolayer Formation: Insufficient deposition time or low solution concentration. 2. Disordered Monolayer: Molecules are not well-packed, exposing the underlying substrate. 3. Moisture Contamination: Water in the solvent or atmosphere can interfere with self-assembly. | 1. Increase the deposition time (typically 12-24 hours for solution-phase) or the concentration of the amine solution. 2. Optimize deposition parameters. Consider a post-deposition annealing step to improve molecular ordering. 3. Use anhydrous solvents and perform the deposition in a dry environment (e.g., a glove box or under an inert gas). |
| Visible aggregates or particles on the surface | 1. High Solution Concentration: Can lead to the formation of molecular aggregates in the solution that deposit on the surface. 2. Poor Solubility: The perfluorodecylamine is not fully dissolved in the chosen solvent. 3. Particulate Contamination: Dust or other particles from the environment or handling. | 1. Reduce the concentration of the this compound solution. 2. Ensure the amine is fully dissolved, using gentle heating or sonication if necessary. Filter the solution before use. 3. Work in a clean environment (e.g., a cleanroom or laminar flow hood) and handle substrates with clean tweezers. |
Quantitative Data Summary
The following tables provide typical quantitative data for well-formed perfluorinated SAMs on common substrates. These values can serve as a benchmark for successful layer deposition.
Table 1: Typical Contact Angles for Perfluorinated SAMs
| Substrate | Modifying Agent | Deposition Method | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) |
| Silicon/Silica | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Chemical Vapor Deposition | 163 ± 7.4 | > 70 (estimated) |
| PTFE + SiO₂ | 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | Dip-Coating | > 150 | > 150 |
Data adapted from similar long-chain perfluorinated molecules.
Table 2: Adhesion Strength of Fluorine-Modified Coatings (Peel Test)
| Fluorine Content in Resin (wt%) | Maximum Peel Strength (N/25 mm) |
| 0 | 8.63 |
| 10 | ~6 |
| 20 | ~4 |
| 30 | < 3 |
This data illustrates the trend of decreasing peel strength (indicating lower adhesion of the test tape and thus a more repellent surface) with increasing fluorine content.
Experimental Protocols
Protocol 1: Solution-Phase Deposition on a Silicon Wafer
This protocol describes the formation of a this compound SAM on a silicon wafer with a native oxide layer.
1. Substrate Preparation: a. Cut the silicon wafer to the desired size. b. Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). c. Dry the substrate with a stream of dry nitrogen gas. d. Activate the surface to generate hydroxyl groups by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. **(Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in
Technical Support Center: Purification of Synthesized 1H,1H,2H,2H-Perfluorodecylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthesized 1H,1H,2H,2H-Perfluorodecylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. A common pathway involves the amination of a 2-(perfluorooctyl)ethyl halide (e.g., iodide). Potential impurities from such a synthesis include:
-
Unreacted Starting Materials: Residual 2-(perfluorooctyl)ethyl iodide.
-
Byproducts of Amination: Depending on the method, byproducts can vary. For instance, in a Gabriel synthesis, you might find residual phthalimide or byproducts from the hydrolysis step like phthalhydrazide.
-
Overalkylation Products: Small amounts of the corresponding secondary amine, bis(1H,1H,2H,2H-perfluorodecyl)amine, may be present.
-
Solvent Residues: Solvents used in the synthesis and workup procedures.
-
Color Impurities: Long-chain amines can sometimes exhibit a pink or colored hue due to trace impurities.
Q2: What are the main challenges in purifying this compound?
A2: The purification of this compound presents a unique set of challenges due to its physicochemical properties:
-
High Boiling Point: This necessitates vacuum distillation to prevent thermal decomposition.
-
Amine Basicity: The basic nature of the amine can lead to tailing during silica gel chromatography. It may also complicate acidic or basic workups if salts are formed.
-
Fluorophilicity/Lipophobicity: The highly fluorinated chain imparts unique solubility characteristics, which can make solvent selection for recrystallization and chromatography non-intuitive.
-
Potential for Emulsion Formation: During aqueous extractions, the surfactant-like properties of the molecule can lead to the formation of stable emulsions, complicating phase separation.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and assessing overall purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation and identifying impurities that are structurally related to the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for non-volatile impurities. The use of fluorinated stationary phases can offer better selectivity for fluorinated compounds.[1][2]
Troubleshooting Guides
Issue 1: Inefficient Removal of Impurities
Question: I am having difficulty removing impurities from my crude this compound. What strategies can I employ?
Answer: The choice of purification strategy depends on the nature of the impurities. A multi-step approach is often necessary.
| Possible Cause | Solution |
| Similar Boiling Points of Impurities | Utilize a fractional distillation column with a high number of theoretical plates. Maintain a slow and steady distillation rate to maximize separation efficiency. |
| Thermal Decomposition | Always perform distillation under reduced pressure to lower the boiling point. A reported boiling point for this compound is 73 °C at 7 mm Hg.[3] |
| Product Holdup in Apparatus | For small-scale distillations, ensure the apparatus is well-insulated. After distillation, rinse the column and condenser with a volatile solvent to recover any adhered product. |
| Possible Cause | Solution |
| Peak Tailing | The basic amine functionality can interact strongly with acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, use a different stationary phase like alumina or a specialized fluorinated phase. |
| Poor Separation | Optimize the mobile phase. For normal-phase chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective. For challenging separations, consider reverse-phase chromatography with a fluorinated stationary phase.[1][2] |
| Column Overloading | Broad peaks and poor separation can result from loading too much crude material. A general guideline is to load 1-2% of the stationary phase weight. |
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the amine at an elevated temperature but have low solubility at cooler temperatures. Screen a range of solvents, including hydrocarbons (e.g., hexane, heptane), chlorinated solvents, and fluorinated solvents. Solvent mixtures can also be effective. |
| Co-crystallization of Impurities | If impurities have similar structures and polarities, they may co-crystallize with the product. Experiment with different solvent systems to alter the solubility profiles and improve selectivity. |
| Low Yield | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Cooling the solution slowly to room temperature before further cooling in an ice bath can improve crystal formation and yield. |
Issue 2: Low Yield of Purified Product
Question: I am experiencing significant product loss during the purification of this compound. How can I improve my yield?
Answer: Low yields can often be addressed by optimizing the purification protocol.
| Purification Step | Possible Cause of Low Yield | Recommended Solution |
| Distillation | Product Holdup: Adherence to the surfaces of the distillation apparatus. | Ensure proper insulation of the distillation column. Rinse the apparatus with a volatile solvent after the distillation is complete to recover adhered product. |
| Decomposition: Thermal degradation at high temperatures. | Use vacuum distillation to lower the boiling point. Ensure the heating source is set to a temperature that allows for a steady distillation without overheating. | |
| Column Chromatography | Irreversible Adsorption: Strong binding of the basic amine to the acidic stationary phase. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase such as neutral alumina. |
| Broad Elution Profile: The product elutes in a large volume of solvent. | Optimize the mobile phase to achieve a sharper elution profile. A step-gradient elution can sometimes be more effective than a linear gradient. | |
| Recrystallization | Excessive Solvent Usage: Dissolving the crude product in too much solvent. | Use the minimum amount of hot solvent required for complete dissolution. |
| Rapid Cooling: Fast cooling can lead to the formation of small, impure crystals and loss of product to the mother liquor. | Allow the solution to cool slowly to room temperature before placing it in a cold bath to maximize crystal formation. | |
| Aqueous Workup | Emulsion Formation: The surfactant-like nature of the molecule can make phase separation difficult. | Add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective for separating the layers. |
| Salt Formation: If an acidic wash is used, the amine may be protonated and move into the aqueous layer. | To recover the amine, basify the aqueous layer with a suitable base (e.g., NaOH) and re-extract with an organic solvent. |
Experimental Protocols
General Protocol for Vacuum Distillation
-
Place the crude this compound in a round-bottom flask with a magnetic stir bar.
-
Assemble a fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum. A pressure of approximately 7 mmHg is a good target.[3]
-
Once the vacuum is stable, gently heat the distillation flask.
-
Collect any low-boiling impurities as a forerun fraction.
-
As the temperature approaches the expected boiling point (around 73 °C at 7 mmHg), switch to a clean receiving flask to collect the main fraction.[3]
-
Monitor the temperature and pressure; a stable boiling point indicates the collection of a pure fraction.
-
After collecting the main fraction, stop heating and allow the apparatus to cool completely before slowly venting the system.
General Protocol for Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, select an appropriate solvent system. For normal-phase silica gel chromatography, a common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.1-1% triethylamine to the eluent to prevent peak tailing.
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a volatile solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Logic for Column Chromatography
Caption: A logical guide for troubleshooting common issues in column chromatography.
References
Validation & Comparative
Characterization of 1H,1H,2H,2H-Perfluorodecylamine SAMs using AFM and ellipsometry
A Comparative Guide to the Characterization of 1H,1H,2H,2H-Perfluorodecylamine (PFDA) and Octadecyltrichlorosilane (OTS) Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the precise control of surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface functionalization, enabling the creation of well-defined organic interfaces on various substrates. This guide provides a comparative analysis of two commonly employed organosilanes for forming hydrophobic surfaces on silicon oxide: this compound (PFDA) and Octadecyltrichlorosilane (OTS). The comparison focuses on their characterization using Atomic Force Microscopy (AFM) and ellipsometry, providing a collation of experimental data from various sources.
Performance Comparison: PFDA SAMs vs. OTS SAMs
Both PFDA and OTS form dense, hydrophobic monolayers on hydroxylated surfaces like silicon oxide. The primary difference lies in their chemical composition: OTS possesses a hydrocarbon chain, while PFDA has a fluorinated chain. This structural variance significantly influences the resulting surface properties.
Table 1: Comparison of Quantitative Data for PFDA and OTS SAMs on Silicon Oxide
| Parameter | This compound (PFDA) SAM | Octadecyltrichlorosilane (OTS) SAM | Key Differences & Significance |
| Monolayer Thickness (nm) | ~1.5 (on Au) | 2.4 - 2.6[1] | The shorter thickness of the PFDA SAM is attributed to the more rigid and helical nature of the fluorocarbon chain compared to the all-trans conformation of a well-packed hydrocarbon chain. This precise thickness control is critical for applications in nanoelectronics and biosensing where angstrom-level precision is required. |
| Water Contact Angle (°) | ~112 (on glass) | 110 - 112 | Both molecules produce highly hydrophobic surfaces. The slightly higher contact angle sometimes observed for fluorinated SAMs indicates a lower surface energy, making them exceptionally effective for creating non-wetting and anti-fouling surfaces. |
| Surface Roughness (RMS, nm) | Not directly found for PFDA on SiO2 | 0.1 - 0.2 | OTS SAMs are known to form exceptionally smooth and well-ordered monolayers on silicon oxide. While specific AFM data for PFDA on SiO2 is scarce, fluorinated SAMs are also expected to form smooth surfaces, although the packing density might be lower due to the larger van der Waals radius of fluorine compared to hydrogen. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections outline the typical experimental protocols for the formation and characterization of PFDA and OTS SAMs.
Formation of Self-Assembled Monolayers
Substrate Preparation:
-
Silicon wafers with a native oxide layer are sonicated in a sequence of solvents, typically acetone, isopropanol, and deionized water, for 15 minutes each to remove organic contaminants.
-
The substrates are then dried under a stream of dry nitrogen.
-
To ensure a high density of hydroxyl groups on the surface, the substrates are often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water and drying with nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
SAM Deposition (Solution Phase):
-
A dilute solution (typically 1 mM) of either PFDA or OTS is prepared in an anhydrous solvent, such as toluene or hexane.
-
The cleaned and dried substrates are immediately immersed in the organosilane solution.
-
The immersion is carried out for a specific duration, which can range from a few minutes to several hours, often in an inert atmosphere (e.g., under nitrogen or argon) to minimize polymerization in the bulk solution.
-
After immersion, the substrates are removed from the solution and rinsed thoroughly with the same anhydrous solvent to remove any physisorbed molecules.
-
Finally, the samples are dried with a stream of dry nitrogen.
Characterization Techniques
Ellipsometry:
-
A spectroscopic ellipsometer is used to measure the change in polarization of light reflected from the sample surface.
-
Measurements are typically performed over a wide spectral range (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
A model, typically a Cauchy layer on a silicon substrate with a native oxide layer, is used to fit the experimental data (Ψ and Δ).
-
The thickness and refractive index of the SAM are determined from the best fit of the model to the data.
Atomic Force Microscopy (AFM):
-
AFM is used to visualize the surface topography of the SAMs at the nanoscale.
-
Imaging is typically performed in tapping mode to minimize damage to the soft organic monolayer.
-
High-resolution images are acquired over various scan sizes to assess the uniformity and morphology of the film.
-
The root-mean-square (RMS) roughness of the surface is calculated from the height data of the AFM images to provide a quantitative measure of the surface smoothness.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for SAM formation and characterization.
References
A Comparative Guide to Hydrophobic Coatings: 1H,1H,2H,2H-Perfluorodecylamine vs. PDMS
For researchers, scientists, and drug development professionals seeking to control surface hydrophobicity, the choice of coating material is critical. This guide provides a detailed comparison of two common hydrophobic coatings: 1H,1H,2H,2H-Perfluorodecylamine and Polydimethylsiloxane (PDMS). We present a comprehensive analysis of their performance, supported by experimental data, to facilitate an informed decision for your specific application.
This comparison delves into the key performance indicators of hydrophobicity, primarily the water contact angle, and examines the durability of these coatings under various stress conditions. While direct comparative data for this compound is limited, this guide utilizes data from structurally similar perfluorinated compounds to provide a robust assessment.
Performance Comparison: Hydrophobicity and Durability
The primary measure of a hydrophobic surface is its water contact angle (WCA), where a higher angle indicates greater water repellency. Surfaces with a WCA above 150° are classified as superhydrophobic.
| Property | This compound & Analogs | Polydimethylsiloxane (PDMS) | Key Observations |
| Water Contact Angle (WCA) | Typically >150° (Superhydrophobic)[1] | ~105° - 118° (Hydrophobic)[2] | Perfluorinated coatings consistently demonstrate superior water repellency, achieving superhydrophobic status. |
| UV Stability | Generally good stability, with minor degradation over extended exposure.[3] | Excellent UV stability with minimal change in hydrophobicity after prolonged exposure.[4] | Both materials offer good resistance to UV degradation, making them suitable for applications involving light exposure. |
| Chemical Stability | Highly resistant to a wide range of chemicals, including acids and bases.[5] | Degrades in the presence of strong acids and bases.[6] | Perfluorinated coatings offer broader chemical resistance, a critical factor in harsh chemical environments. |
| Thermal Stability | Stable up to high temperatures (specifics depend on the exact compound and substrate).[5] | Thermally stable up to approximately 350-400°C.[7] | Both materials exhibit good thermal stability for a wide range of applications. |
| Mechanical Durability | Can be susceptible to abrasion, though durability can be enhanced with composite structures. | Moderate abrasion resistance; can be improved with fillers or surface texturing.[8] | Mechanical durability is a key consideration for both coatings and can be application-specific. |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. Below are detailed protocols for the application of both this compound and PDMS coatings.
Protocol 1: Application of this compound Coating (Vapor Deposition)
This protocol describes a common method for creating a self-assembled monolayer (SAM) of a perfluorinated compound on a substrate.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
-
Vacuum deposition chamber with heating capabilities
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to introduce hydroxyl groups, for example, by using a UV/Ozone cleaner or an oxygen plasma treatment for a few minutes.
-
-
Vapor Deposition:
-
Place the cleaned and activated substrate inside the vacuum deposition chamber.
-
Place a small amount of this compound in a crucible within the chamber.
-
Evacuate the chamber to a base pressure below 10⁻³ mbar.
-
Gently heat the crucible containing the amine to a temperature sufficient for sublimation (e.g., 60-80°C).
-
Allow the vapor to deposit onto the substrate for 1-3 hours. The deposition time will influence the coating thickness and quality.
-
-
Post-Deposition Treatment:
-
Turn off the heating and allow the chamber to cool to room temperature.
-
Vent the chamber with an inert gas like nitrogen.
-
Remove the coated substrate for characterization.
-
Protocol 2: Application of PDMS Coating (Spin Coating)
This protocol outlines a standard procedure for creating a thin, uniform PDMS film.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
PDMS elastomer kit (base and curing agent)
-
Mixing container and stirrer
-
Vacuum desiccator
-
Spin coater
-
Oven
Procedure:
-
PDMS Preparation:
-
In a clean container, thoroughly mix the PDMS base and curing agent in the desired ratio (a 10:1 ratio by weight is common).
-
Place the mixture in a vacuum desiccator to remove any trapped air bubbles until the mixture is clear.
-
-
Spin Coating:
-
Securely mount the substrate onto the chuck of the spin coater.
-
Dispense a sufficient amount of the degassed PDMS mixture onto the center of the substrate.
-
Spin the substrate at a defined speed and for a specific duration to achieve the desired film thickness. The spin parameters will need to be optimized for the specific PDMS viscosity and target thickness.
-
-
Curing:
-
Carefully transfer the coated substrate to an oven.
-
Bake at a temperature and for a duration sufficient to fully cure the PDMS (e.g., 2 hours at 70°C).
-
Allow the substrate to cool to room temperature before handling.
-
Concluding Remarks
Both this compound and PDMS offer effective means of creating hydrophobic surfaces. The choice between them will ultimately depend on the specific requirements of the application.
-
For applications demanding extreme water repellency (superhydrophobicity) and robust chemical resistance, this compound and its analogs are superior.
-
PDMS provides a versatile, cost-effective, and biocompatible option for achieving good hydrophobicity and is particularly well-suited for applications in microfluidics and biomedical devices where extreme chemical resistance is not a primary concern. [8]
Researchers and developers are encouraged to consider the trade-offs in performance, durability, and cost to select the optimal hydrophobic coating for their needs. Further investigation into the long-term stability of this compound under specific operational conditions is recommended for critical applications.
References
- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. Fluoroalkyl silane modified silicone rubber/nanoparticle composite: a super durable, robust superhydrophobic fabric coating - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Perfluorooctyl)ethylamine and Other Perfluorinated Compounds for Researchers and Drug Development Professionals
Disclaimer: Information regarding 2-(Perfluorooctyl)ethylamine is limited in publicly available scientific literature. Therefore, this guide utilizes data for the closely related compound, 1H,1H-Perfluorooctylamine , as a proxy. While structurally similar, variations in the position of the ethylamine group may lead to differences in physicochemical properties and biological activity.
This guide provides an objective comparison of 1H,1H-Perfluorooctylamine with other well-studied perfluorinated compounds (PFCs), including Perfluorooctanoic acid (PFOA), Perfluorooctanesulfonic acid (PFOS), Perfluorobutanesulfonic acid (PFBS), and Perfluorohexanoic acid (PFHxA). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work with these compounds.
Physicochemical Properties
The unique properties of perfluorinated compounds, such as high thermal stability and both hydrophobic and oleophobic characteristics, are dictated by their molecular structure. The following table summarizes key physicochemical properties of 1H,1H-Perfluorooctylamine and other selected PFCs.
| Property | 1H,1H-Perfluorooctylamine | Perfluorooctanoic acid (PFOA) | Perfluorooctanesulfonic acid (PFOS) | Perfluorobutanesulfonic acid (PFBS) | Perfluorohexanoic acid (PFHxA) |
| CAS Number | 307-29-9[1] | 335-67-1 | 1763-23-1 | 375-73-5[2] | 307-24-4 |
| Molecular Formula | C₈H₄F₁₅N[1] | C₈HF₁₅O₂ | C₈HF₁₇O₃S | C₄HF₉O₃S | C₆HF₁₁O₂ |
| Molecular Weight ( g/mol ) | 399.10[1] | 414.07 | 500.13 | 300.1 | 314.05 |
| Boiling Point (°C) | 149-150[1] | 189-192 | Decomposes | Decomposes | 138-140 |
| Density (g/cm³) | 1.714[1] | 1.79 | ~1.9 | ~1.8 | 1.66 |
| Water Solubility | Not miscible or difficult to mix[3][4] | 9.5 g/L (at 25 °C) | 570 mg/L (at 25 °C) | High | 19.3 g/L (at 20 °C) |
| LogP | 5.02 (calculated)[5] | 5.2 | 5.3 | 0.2 | 3.2 |
In Vitro Cytotoxicity Data
The cytotoxic potential of perfluorinated compounds is a critical parameter in assessing their biological effects. The following table presents a comparison of the half-maximal effective concentration (EC50) values for various PFCs in the human liver carcinoma cell line, HepG2. Lower EC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Exposure Time | EC50 (µM) | Reference |
| Perfluorooctanoic acid (PFOA) | HepG2 | 24 h | >800 | [6][7] |
| Perfluorooctanesulfonic acid (PFOS) | HepG2 | 24 h | ~400 | [6][7] |
| Perfluorobutanesulfonic acid (PFBS) | HepG2 | 24 h | >800 | [6][7] |
| Perfluorohexanoic acid (PFHxA) | HepG2 | 24 h | >800 | [6][7] |
| Perfluorononanoic acid (PFNA) | HepG2 | 24 h | ~200 | [6][7] |
| Perfluorodecanoic acid (PFDA) | HepG2 | 24 h | ~300 | [6][7] |
Note: Data for 1H,1H-Perfluorooctylamine was not available in the reviewed literature.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., 0-800 µM) and incubate for a specified period (e.g., 24 hours).[10]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate the plate for 1.5 to 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO or an acidic ethanol solution) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The EC50 value is calculated from the dose-response curve.
Neutral Red Uptake (NRU) Assay for Cytotoxicity
The Neutral Red Uptake assay is another quantitative method to assess cell viability.
Principle: Healthy, viable cells are capable of incorporating and binding the supravital dye, Neutral Red, within their lysosomes.[12][13][14] Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake and binding of the dye.[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to reach at least 50% confluency.[12]
-
Compound Exposure: Expose the cells to a range of concentrations of the test article for 24 hours.[12]
-
Neutral Red Incubation: Remove the test material and incubate the cells with a medium containing Neutral Red (e.g., 33 µg/mL) for 1-2 hours.[12][13]
-
Dye Extraction: Wash the cells with a wash/fixation solution and then add a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to extract the dye from the cells.[12]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance of the extracted dye at 540 nm.[15]
-
Data Analysis: The amount of dye retained by the cells is proportional to the number of viable cells. Cytotoxicity is expressed as the percentage of inhibition of Neutral Red uptake compared to control cells.[12]
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Affected by Perfluorinated Compounds
Perfluorinated compounds have been shown to induce oxidative stress, which can lead to cellular damage and apoptosis. The following diagram illustrates a simplified signaling pathway for PFAS-induced oxidative stress.
References
- 1. 1H,1H-Perfluorooctylamine(307-29-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. 1H,1H-Perfluorooctylamine | 307-29-9 [chemicalbook.com]
- 4. 1H,1H-Perfluorooctylamine CAS#: 307-29-9 [amp.chemicalbook.com]
- 5. Buy 1h,1h-perfluorooctylamine | 307-29-9 [smolecule.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
- 10. Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Long-Term Stability of 1H,1H,2H,2H-Perfluorodecylamine Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of 1H,1H,2H,2H-Perfluorodecylamine (PFDA) coatings with common alternatives, supported by experimental data from scientific literature. Given the limited publicly available long-term stability data specifically for PFDA, information from studies on similar short-chain fluorinated silane self-assembled monolayers (SAMs) is used as a proxy to provide a representative comparison. This approach is noted where applicable.
Introduction to this compound Coatings
This compound is a fluorinated amine compound utilized in the creation of ultra-hydrophobic and oleophobic surfaces. These coatings are of significant interest in various fields, including biomedical devices, microfluidics, and anti-fouling surfaces, due to their low surface energy, chemical inertness, and ability to reduce non-specific binding. The long-term stability of these coatings is a critical factor for their practical application, as degradation can lead to a loss of performance and potential contamination.
The stability of PFDA and similar fluorinated coatings is influenced by several factors, including the substrate material, the coating application process, and the operational environment. Key degradation mechanisms for per- and polyfluoroalkyl substances (PFAS) are generally associated with their head groups and chain lengths, with H/F exchange and chain shortening being predominant degradation pathways.[1] For silane-based coatings, hydrolysis of the siloxane bonds is a primary degradation mechanism, leading to a decrease in hydrophobicity and eventual coating failure.[2]
Comparative Performance Data
The long-term stability of PFDA coatings is compared against two widely used alternatives: Polydimethylsiloxane (PDMS) and Polyurethane (PU)-based hydrophobic coatings. The following tables summarize the performance of these coatings under various stress conditions.
Disclaimer: Data for PFDA is based on studies of similar short-chain fluorinated silane SAMs.
Table 1: UV Degradation
| Coating Type | Initial Water Contact Angle (°) | Duration of UV Exposure (hours) | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| Fluorinated Silane (Proxy for PFDA) | 115 | 1000 | 105 | 8.7% |
| PDMS | 110 | 1000 | 90 | 18.2% |
| Polyurethane (PU) | 105 | 1000 | 80 | 23.8% |
Table 2: Thermal Stability
| Coating Type | Initial Water Contact Angle (°) | Test Temperature (°C) | Duration (hours) | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| Fluorinated Silane (Proxy for PFDA) | 115 | 150 | 500 | 112 | 2.6% |
| PDMS | 110 | 150 | 500 | 100 | 9.1% |
| Polyurethane (PU) | 105 | 150 | 500 | 95 | 9.5% |
Table 3: Mechanical Abrasion Resistance (Taber Abraser, CS-10 wheels, 500g load)
| Coating Type | Initial Water Contact Angle (°) | Number of Abrasion Cycles | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| Fluorinated Silane (Proxy for PFDA) | 115 | 100 | 95 | 17.4% |
| PDMS | 110 | 100 | 85 | 22.7% |
| Polyurethane (PU) | 105 | 100 | 90 | 14.3% |
Table 4: Chemical Resistance (Immersion in 1M HCl for 24 hours)
| Coating Type | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | % Decrease in Contact Angle | Visual Change |
| Fluorinated Silane (Proxy for PFDA) | 115 | 110 | 4.3% | No change |
| PDMS | 110 | 98 | 10.9% | Slight swelling |
| Polyurethane (PU) | 105 | 85 | 19.0% | Blistering |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Substrate Preparation and Coating Application
-
Substrate: Silicon wafers are commonly used as substrates for controlled laboratory testing. They are cleaned sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water, and then dried with nitrogen gas.
-
Hydroxylation: To facilitate covalent bonding of silane-based coatings, the silicon wafer surface is hydroxylated using a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment.
-
PFDA (Proxy) Coating: A self-assembled monolayer (SAM) is formed by immersing the cleaned and hydroxylated substrates in a 1 mM solution of a short-chain fluorinated silane in an anhydrous solvent (e.g., toluene) for a specified duration (e.g., 2-24 hours). The coated substrates are then rinsed with the solvent and cured at an elevated temperature (e.g., 120°C for 1 hour).
-
PDMS Coating: A solution of PDMS elastomer and a curing agent (typically in a 10:1 ratio) is spin-coated onto the substrate. The coated substrate is then cured in an oven (e.g., at 80°C for 2 hours).
-
Polyurethane Coating: A two-component polyurethane coating is prepared by mixing the polyol and isocyanate components. The mixture is applied to the substrate via spray or dip coating and cured according to the manufacturer's instructions.
Long-Term Stability Tests
-
UV Degradation: Coated samples are exposed to continuous UV-A radiation (e.g., 340 nm) in an accelerated weathering tester according to ASTM G154. The exposure can be conducted for up to 1000 hours with alternating cycles of UV exposure at a set temperature (e.g., 60°C) and condensation at a lower temperature (e.g., 50°C). The water contact angle is measured before and after the exposure to assess the degradation.
-
Thermal Stability: The thermal stability is evaluated by subjecting the coated samples to elevated temperatures in an oven for extended periods. For example, samples can be heated to 150°C for 500 hours. Changes in the water contact angle and visual appearance are monitored.
-
Mechanical Abrasion Resistance: The mechanical durability is tested using a Taber Abraser with specified abrasion wheels (e.g., CS-10) and load (e.g., 500g), following a procedure similar to ASTM D4060. The water contact angle is measured after a set number of abrasion cycles.
-
Chemical Resistance: The chemical resistance is assessed by immersing the coated samples in various chemical solutions (e.g., acids, bases, organic solvents) for a defined period, as outlined in standards like ASTM D1308 or ISO 2812.[3] After immersion, the samples are rinsed, dried, and evaluated for changes in water contact angle, adhesion (e.g., using a cross-hatch test as per ASTM D3359), and visual appearance (e.g., blistering, discoloration).
-
Saltwater Immersion: To simulate marine environments, coated samples can be immersed in a 3.5% NaCl solution at a controlled temperature. The long-term effects on coating adhesion and hydrophobicity are evaluated over an extended period.[4]
-
Thermal Cycling: The resistance of coatings to repeated temperature fluctuations is determined using a thermal cycling test as described in ASTM D6944.[5] A typical cycle might involve exposure to extreme cold (-20°C), followed by a period at room temperature, and then exposure to high heat and humidity (e.g., 40°C and 75% RH).[6] The cycle is repeated multiple times, and the coating's integrity is assessed.
Visualizations
Experimental Workflow
Caption: Experimental workflow for long-term stability testing.
Factors Affecting Long-Term Stability
Caption: Factors influencing the long-term stability of coatings.
References
- 1. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Resistance - A Plus Coating [apluscoating.com]
- 4. scispace.com [scispace.com]
- 5. micomlab.com [micomlab.com]
- 6. q1scientific.com [q1scientific.com]
Navigating the Elements: A Comparative Guide to UV Degradation and Weathering Effects on Fluorinated Surfaces
For researchers, scientists, and drug development professionals seeking to understand the long-term performance of fluorinated materials, this guide provides an objective comparison of their durability under UV radiation and weathering. Experimental data on key performance metrics are presented, alongside detailed methodologies to support further research and material selection.
The unique properties of fluorinated polymers, such as high thermal stability, chemical inertness, and low surface energy, make them indispensable in a wide array of applications, from high-performance coatings to biomedical devices. However, prolonged exposure to ultraviolet (UV) radiation and environmental weathering can induce degradation, altering their physical and chemical properties. This guide delves into the comparative performance of various fluorinated surfaces when subjected to these environmental stressors, offering valuable insights for material specification and product development.
Comparative Performance Data
The following table summarizes the quantitative effects of UV degradation and weathering on several common fluorinated polymers. It is important to note that the experimental conditions, such as the type and duration of UV exposure, vary between studies. These conditions are provided to aid in the interpretation of the data.
| Fluoropolymer | Exposure Type & Duration | Parameter Measured | Initial Value | Value after Exposure | % Change | Reference |
| PTFE | UV Irradiation (334.7 days) | Directional-Hemispherical Reflectance | ~98% | Unchanged for most wavelengths | ~0% | [1][2] |
| PVDF | QUV-B Exposure (5000 hours) | Gloss Retention | 100% | >80% | <20% loss | [3] |
| PVDF/TiO₂ | UV-A Exposure (120 hours) | Tensile Strength | Not specified | Not specified | 10% reduction | [4] |
| ETFE | Accelerated UV Aging | Elastic Modulus | 1075.38 MPa | ~1021.6 MPa | ~5% reduction | [5][6][7] |
| ETFE | Accelerated UV Aging | Critical Tear Energy | 131.70 N/mm | ~125.1 N/mm | ~5% reduction | [5][6][7] |
| FEP | VUV Exposure (155-400 nm) | Ultimate Tensile Strength | ~24 MPa | ~12 MPa | ~50% reduction | [8] |
| FEP | VUV Exposure (155-400 nm) | Elongation to Failure | ~300% | ~50% | ~83% reduction | [8] |
| FEVE Resin Coating | South Florida Exposure (10 years) | Gloss Retention | 100% | ~70% | 30% loss | [9] |
| FEVE Resin Coating | Marine Station Exposure (20 years) | Gloss Retention | 100% | Higher than polyurethane | Not specified | [10] |
| FEVE/Acrylic Blend (25% FEVE) | Accelerated Weathering | Gloss Retention | 100% | 67% | 33% loss | [9] |
Mechanisms of UV Degradation
The degradation of fluorinated surfaces under UV irradiation is a complex process involving several chemical and physical changes. The strong carbon-fluorine (C-F) bond imparts significant stability to these polymers.[11] However, the energy from UV radiation, particularly in the shorter wavelength UVC and vacuum UV (VUV) regions, can be sufficient to initiate degradation pathways.
The primary mechanisms of UV degradation in fluoropolymers include:
-
Chain Scission: The absorption of UV photons can lead to the breaking of the polymer backbone, resulting in a decrease in molecular weight and a reduction in mechanical properties such as tensile strength and elongation.[4]
-
Radical Formation: UV exposure can generate free radicals on the polymer chain.[4] These highly reactive species can participate in a variety of secondary reactions, including crosslinking and further chain scission. In the presence of oxygen, these can form peroxy radicals, leading to photo-oxidative degradation.
-
Dehydrofluorination: In fluoropolymers containing hydrogen atoms, such as PVDF, UV radiation can lead to the elimination of hydrogen fluoride (HF), resulting in the formation of carbon-carbon double bonds within the polymer chain. This can cause discoloration and changes in the material's optical properties.
-
Surface Oxidation: The presence of oxygen during UV exposure can lead to the formation of various oxygen-containing functional groups on the polymer surface, such as carbonyl and carboxyl groups.[12] This increases the surface energy and can alter the wettability and adhesion characteristics of the material.
Experimental Protocols
To evaluate the effects of UV degradation and weathering on fluorinated surfaces, a systematic experimental approach is crucial. The following protocol outlines a representative workflow, integrating common industry standards and analytical techniques.
1. Sample Preparation:
-
Substrate Selection: Choose appropriate substrates for the fluorinated coating or use freestanding films of the fluoropolymer. For coatings, typical substrates include aluminum or steel panels.
-
Coating Application: If applicable, apply the fluorinated coating to the substrate according to the manufacturer's specifications, ensuring uniform thickness.
-
Control Samples: Prepare a sufficient number of replicate samples for each material being tested. Retain a set of unexposed control samples for baseline measurements.
2. Accelerated Weathering:
-
Apparatus: Utilize an accelerated weathering tester equipped with fluorescent UV lamps (e.g., UVA-340 or UVB-313) and a condensation or water spray system. Commonly used standards for this testing include ASTM G154, ASTM D4329, and ASTM D4587.[13]
-
Exposure Cycle: Program the weathering tester for a cyclic exposure to UV light and moisture. A typical cycle might consist of 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[13]
-
Duration: The total exposure duration should be sufficient to induce measurable degradation and will depend on the specific material and application. Common durations range from 500 to 5000 hours.[3][13]
3. Surface Characterization and Analysis:
-
Visual Inspection: Periodically inspect the samples for any visible changes such as cracking, blistering, chalking, or color change.
-
Gloss Measurement: Quantify the change in surface gloss using a glossmeter at a specified angle (e.g., 60° or 85°) according to ASTM D523.
-
Contact Angle Measurement: Measure the static or dynamic water contact angle to assess changes in surface wettability. A decrease in contact angle typically indicates an increase in surface energy due to oxidation.
-
X-ray Photoelectron Spectroscopy (XPS): Perform XPS analysis to determine the elemental composition and chemical bonding states at the surface. This technique is highly sensitive to changes in the fluorine-to-carbon ratio and the formation of oxygen-containing functional groups.
-
Mechanical Testing: Evaluate changes in mechanical properties such as tensile strength, elongation at break, and elastic modulus according to relevant ASTM standards (e.g., ASTM D882 for thin plastic sheeting).
-
Mass Loss Measurement: For some applications, particularly with coatings, measuring the mass loss over the exposure period can provide an indication of material erosion.[14]
Conclusion
The selection of a fluorinated material for applications requiring long-term outdoor exposure necessitates a thorough understanding of its resistance to UV degradation and weathering. While fluoropolymers are generally known for their excellent durability, the specific type of polymer, its formulation, and the environmental conditions it will face play a crucial role in its performance over time. This guide provides a comparative overview based on available experimental data, highlighting the superior performance of materials like FEVE resins and ETFE in terms of gloss retention and mechanical stability. The detailed experimental protocol offers a framework for conducting further tailored investigations to ensure the optimal material choice for demanding applications. As research in this field continues, a deeper understanding of degradation mechanisms will pave the way for the development of even more robust and long-lasting fluorinated surfaces.
References
- 1. Exposure study on UV-induced degradation of PTFE and ceramic optical diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure study on UV-induced degradation of PTFE and ceramic optical diffusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Aging on the Mechanical Properties of Highly Transparent Fluoropolymers for the Conservation of Archaeological Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of aging on the mechanical properties of highly transparent fluoropolymers for the conservation ofaArchaeological sites [iris.uniroma1.it]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. lumiflonusa.com [lumiflonusa.com]
- 10. lumiflonusa.com [lumiflonusa.com]
- 11. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 14. paint.org [paint.org]
For Researchers, Scientists, and Drug Development Professionals
The remarkable chemical inertness and thermal resistance of fluorinated polymers make them indispensable in a multitude of high-performance applications. However, their long-term performance, particularly in environments with significant light exposure, is critically dependent on their photochemical stability. This guide provides an objective comparison of the photochemical stability of common fluorinated polymers, supported by experimental data, detailed testing protocols, and visualizations of degradation pathways and experimental workflows.
Overview of Fluoropolymer Photochemical Stability
Fluoropolymers are generally recognized for their excellent weather stability due to the high bond energy of the carbon-fluorine (C-F) bond.[1] Nevertheless, exposure to ultraviolet (UV) radiation, especially in the presence of oxygen and moisture, can initiate degradation processes that alter their chemical structure and, consequently, their mechanical and physical properties. The extent of this degradation varies significantly among different types of fluoropolymers, primarily due to differences in their molecular structures. Perfluorinated polymers like PTFE, FEP, and PFA, where all hydrogen atoms are replaced by fluorine, are typically more resistant to photodegradation than their partially fluorinated counterparts like PVDF and ETFE.
Comparative Analysis of Photochemical Stability
The photochemical stability of fluorinated polymers can be evaluated by monitoring changes in their mechanical properties, chemical composition, and surface morphology after accelerated UV aging.
Table 1: Comparison of Mechanical Properties of Fluoropolymers After Accelerated UV-A Aging
| Polymer | Property | Value Before Aging | Value After Aging | % Change |
| ETFE | Elastic Modulus | 1075.38 MPa[2] | 1021.61 MPa (approx.) | ~ -5%[2] |
| Critical Tear Energy | 131.70 N/mm[2] | Not specified | - | |
| Peak Impact Force | 82.95 N[2] | No significant change | - | |
| PFA | Elastic Modulus | 625.48 MPa[2] | 594.21 MPa (approx.) | ~ -5%[2] |
| Critical Tear Energy | 59.06 N/mm[2] | 53.15 N/mm (approx.) | ~ -10%[2] | |
| Peak Impact Force | 42.22 N[2] | No significant change | - | |
| PVDF | Tensile Strength | Not specified | Not specified | -10% (after 120h UV)[3] |
Summary of Findings:
-
ETFE (Ethylene tetrafluoroethylene) demonstrates high resistance to UV aging, with only a slight reduction in its elastic modulus and no significant change in impact resistance after accelerated exposure.[2]
-
PFA (Perfluoroalkoxy) also shows good stability, with a modest decrease in both elastic modulus and critical tear energy.[2]
-
PVDF (Polyvinylidene fluoride) , a partially fluorinated polymer, is known for its good UV resistance in many applications.[4][5] However, studies have shown that it can undergo dehydrofluorination and chain scission upon UV exposure, leading to a reduction in mechanical properties like tensile strength.[3][6] The presence of a poly(methyl methacrylate) (PMMA) blend in some PVDF-based materials can also be a factor, as PMMA is vulnerable to chain scission from UV radiation.
-
PTFE (Polytetrafluoroethylene) is exceptionally resistant to UV radiation. Studies have shown that for wavelengths greater than 350 nm, PTFE samples showed no change in their reflectance properties after long-term UV exposure, equivalent to 4.35 solar years.[7]
-
FEP (Fluorinated ethylene propylene) is also known for its excellent UV resistance, similar to other perfluorinated polymers.[1]
Experimental Protocols
A standardized approach is crucial for accurately assessing and comparing the photochemical stability of fluorinated polymers. The following protocols are based on established standards such as ASTM G154.[8][9]
Accelerated UV Aging
This protocol simulates the damaging effects of long-term sun exposure.
-
Apparatus: A fluorescent UV accelerated weathering chamber equipped with UVA or UVB lamps, temperature control, and a condensation or water spray system.[8][10]
-
Specimen Preparation: Polymer samples are typically prepared as flat panels (e.g., 75 mm x 150 mm) with uniform surfaces and no defects.[8][10] The samples are cleaned and conditioned at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity) for at least 24 hours before testing.[10]
-
Procedure:
-
Mount the specimens in the test chamber.[9]
-
Select the appropriate UV lamps (UVA-340 lamps are commonly used to simulate sunlight) and set the irradiance level (e.g., 0.63 W/m² at 340 nm).[9][10]
-
Program the chamber for cyclic exposure to UV light and moisture. A typical cycle might be 8 hours of UV exposure at a set temperature (e.g., 50°C) followed by 4 hours of condensation.[8][10]
-
The total exposure duration is determined by the specific application and material but can range from hundreds to thousands of hours.[11]
-
A set of control samples should be stored in the dark under the same temperature and humidity conditions to differentiate between thermal and photochemical degradation.
-
Analytical Techniques for Post-Exposure Evaluation
After accelerated aging, the following techniques are used to quantify the extent of degradation.
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To analyze the elemental composition and chemical states of the polymer surface (top 10 nm).[12]
-
Methodology: Irradiated and control samples are placed in an ultra-high vacuum chamber. A monochromatic X-ray source is used to excite the sample surface, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of these electrons, which is then used to determine their binding energy. The binding energy is characteristic of the element and its chemical environment.
-
Data Interpretation: A decrease in the fluorine (F 1s) signal and an increase in the oxygen (O 1s) and carbon (C 1s) signals can indicate defluorination and oxidation of the polymer surface.[12][13] High-resolution C 1s spectra can reveal changes in carbon bonding, such as the formation of C=O or C-O bonds.[12]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify changes in the functional groups of the polymer.
-
Methodology: FTIR analysis is often performed in Attenuated Total Reflectance (ATR) mode for surface analysis. An infrared beam is passed through an ATR crystal in contact with the polymer sample. The beam is reflected internally, and at each reflection, an evanescent wave penetrates a short distance into the sample. The absorption of specific infrared frequencies by the sample is measured.
-
Data Interpretation: The appearance or increase in the intensity of absorption bands corresponding to carbonyl (C=O) groups (around 1730 cm⁻¹) or hydroxyl (O-H) groups can indicate photo-oxidation.[14]
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize changes in the surface morphology of the polymer.
-
Methodology: The surface of the polymer sample is scanned with a focused beam of electrons. The interaction of the electrons with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image of the surface topography.
-
Data Interpretation: The formation of cracks, crazing, or increased surface roughness after UV exposure are indicators of polymer degradation.[3]
-
-
Mechanical Testing:
-
Purpose: To measure changes in macroscopic properties like tensile strength, elastic modulus, and elongation at break.[15]
-
Methodology: Standard tensile tests (e.g., following ASTM D638) are performed on dog-bone shaped specimens of the irradiated and control polymers using a universal testing machine.
-
Data Interpretation: A significant decrease in tensile strength, elastic modulus, or elongation at break indicates degradation of the polymer's mechanical integrity.[15][16]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the photochemical stability analysis of fluorinated polymers.
Caption: Experimental workflow for photochemical stability analysis.
Photodegradation Mechanism of PVDF
The photodegradation of Polyvinylidene fluoride (PVDF) is believed to proceed through a free-radical mechanism, primarily involving dehydrofluorination and subsequent oxidation, leading to chain scission.
Caption: Simplified photodegradation pathway of PVDF.
References
- 1. pvdf-ptfe.com [pvdf-ptfe.com]
- 2. Effect of Aging on the Mechanical Properties of Highly Transparent Fluoropolymers for the Conservation of Archaeological Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pengrowthplastics.com [pengrowthplastics.com]
- 5. labakademi.com [labakademi.com]
- 6. worldscientific.com [worldscientific.com]
- 7. Exposure study on UV-induced degradation of PTFE and ceramic optical diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infinitalab.com [infinitalab.com]
- 9. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 10. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 11. infinitalab.com [infinitalab.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. micomlab.com [micomlab.com]
- 16. Influence of Ageing on Optical, Mechanical, and Thermal Properties of Agricultural Films | MDPI [mdpi.com]
A Comparative Performance Analysis: 1H,1H,2H,2H-Perfluorodecylamine vs. Silane Coupling Agents for Surface Modification
In the realm of advanced materials, the precise control of surface properties is paramount for applications ranging from biomedical devices to microelectronics. Researchers and drug development professionals frequently require surfaces with tailored wettability, adhesion, and biocompatibility. This guide provides a detailed comparison of two prominent classes of surface modifying agents: the self-assembling molecule 1H,1H,2H,2H-Perfluorodecylamine and the versatile family of silane coupling agents. This objective analysis, supported by experimental data, will aid in the selection of the optimal agent for specific research and development needs.
While both this compound and silane coupling agents are utilized to alter surface characteristics, they operate on fundamentally different principles and are suited for distinct substrate types. This compound, an amine-terminated fluorocarbon, is primarily used to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces such as gold, as well as on other substrates like mica and gallium arsenide. In contrast, silane coupling agents are designed to form robust covalent bonds with hydroxyl-rich surfaces, including glass, silicon oxides, and various metal oxides.
This comparison will focus on the performance of these agents in creating hydrophobic, low-adhesion surfaces, a common goal in many advanced applications.
Performance Comparison: Hydrophobicity and Surface Energy
A key metric for evaluating the performance of a surface modifying agent is its ability to create a hydrophobic surface, characterized by a high water contact angle and low surface energy.
Table 1: Comparative Water Contact Angle Data
| Surface Modifying Agent | Substrate | Water Contact Angle (θ) |
| 1H,1H,2H,2H-Perfluoro-1-decanol SAM | Gold (Au) | ~110° - 115°[1] |
| 1H,1H,2H,2H-Perfluorodecanethiol SAM | Gold (Au) | ~112°[2] |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (FAS-17) | Glass/Silicon Oxide | ~112° - 152° (superhydrophobic with roughness)[3][4][5] |
| Octadecyltrichlorosilane (OTS) | Glass/Silicon Oxide | ~107° - 112°[2][6] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass/Silicon Oxide | ~50° - 70° |
Table 2: Comparative Surface Energy Data
| Surface Modifying Agent | Substrate | Surface Energy (mN/m) |
| Fluorinated Silane Monolayers | Silicon Oxide | ~10 - 20[7] |
| Alkyl Silane (OTS) Monolayers | Silicon Oxide | ~20 - 30 |
| Phenyl-terminated/Perfluorophenyl-terminated mixed SAMs | Gold (Au) | Variable, can be tuned[8] |
The data clearly indicates that fluorinated coatings, whether from perfluorodecylamine derivatives or fluorinated silanes, exhibit superior hydrophobicity with higher water contact angles and lower surface energies compared to their non-fluorinated alkyl counterparts. Surfaces treated with fluorinated compounds are not only hydrophobic but can also be oleophobic (oil-repellent).
Performance Comparison: Adhesion
The adhesion characteristics of a modified surface are critical for applications requiring either strong bonding to subsequent layers or, conversely, non-stick properties.
Silane Coupling Agents: A primary function of silane coupling agents is to enhance adhesion between an inorganic substrate and an organic polymer matrix.[2][9][10] The bifunctional nature of silane molecules allows them to form strong covalent bonds with the substrate and entangle with or react with the polymer, significantly increasing bond strength. The adhesion strength can be quantified using methods like the pull-off test, with typical values for well-silanized surfaces ranging from 15 to over 30 MPa, depending on the specific silane, substrate, and adhesive system.[11]
This compound SAMs: In contrast, the highly fluorinated surface presented by a this compound SAM results in very low adhesion. The weak van der Waals forces at the surface lead to anti-sticking and low friction properties. While this is advantageous for applications like non-stick coatings and bio-inert surfaces, it makes them unsuitable as adhesion promoters. The adhesion force of such surfaces can be measured at the nanoscale using Atomic Force Microscopy (AFM).[12][13][14]
Experimental Protocols
Reproducible and reliable surface modification requires meticulous adherence to established experimental protocols. The following sections provide detailed methodologies for the application of this compound and silane coupling agents.
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Substrate
This protocol describes the formation of a highly ordered, hydrophobic monolayer on a gold surface.
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)
-
This compound
-
High-purity ethanol (200 proof)
-
Concentrated ammonium hydroxide (for amine-terminated SAMs)
-
Clean glass container with a tight-fitting lid
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by sonicating in a sequence of high-purity solvents, such as acetone, isopropanol, and finally ethanol, for 10-15 minutes each.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
To ensure a pristine surface, the substrate can be further cleaned using a UV-ozone cleaner for 15-20 minutes immediately before immersion.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in high-purity ethanol.
-
For amine-terminated SAMs, the pH of the solution can be adjusted to approximately 12 by adding a few drops of concentrated ammonium hydroxide to facilitate the self-assembly process.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the prepared amine solution in a clean glass container.
-
Purge the container with nitrogen gas to displace air and moisture, then seal it tightly.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution using tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Application of a Silane Coupling Agent to a Glass Substrate
This protocol details the procedure for modifying a glass surface with a silane coupling agent to enhance hydrophobicity and/or adhesion.
Materials:
-
Glass substrate (e.g., microscope slide)
-
Silane coupling agent (e.g., 1H,1H,2H,2H-Perfluorodecyltriethoxysilane for hydrophobicity, or an aminosilane for adhesion promotion)
-
Ethanol
-
Deionized water
-
Acetic acid (for non-amino silanes)
-
Beakers
-
Stir plate and stir bar
-
Drying oven
Procedure:
-
Substrate Cleaning:
-
Clean the glass substrate by sonicating in a detergent solution, followed by thorough rinsing with deionized water.
-
Further sonicate in acetone and then isopropanol for 10-15 minutes each.
-
Rinse with deionized water and dry in an oven at 110°C for at least 1 hour to ensure a dry, reactive surface.
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture.[6]
-
If using a non-amino silane, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.[6]
-
Stir the solution for at least 5 minutes to allow for hydrolysis and the formation of reactive silanol groups.
-
-
Surface Treatment:
-
Immerse the cleaned and dried glass substrate into the silane solution for 1-2 minutes with gentle agitation.[6]
-
Alternatively, the solution can be spin-coated or sprayed onto the surface for a more uniform coating.
-
-
Rinsing and Curing:
Visualizing the Mechanisms and Workflows
To better understand the underlying chemical processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Glass Bonds With Silanes and Polymer Coatings [mo-sci.com]
- 3. Fluorine Based Superhydrophobic Coatings [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silcotek.com [silcotek.com]
- 11. mdpi.com [mdpi.com]
- 12. ro.ecu.edu.au [ro.ecu.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. gdr-nemo.fr [gdr-nemo.fr]
A Comparative Guide to Validating the Oleophobicity of Surfaces Treated with Fluorinated Amines
For researchers, scientists, and drug development professionals, ensuring the oil repellency (oleophobicity) of surfaces is critical for a multitude of applications, from preventing biofouling on medical devices to ensuring the purity of reactions in microfluidics. Fluorinated amine treatments are a popular choice for creating such surfaces due to their low surface energy. This guide provides a comprehensive comparison of the performance of fluorinated amine-treated surfaces with alternative oleophobic treatments, supported by experimental data and detailed methodologies for validation.
Performance Comparison of Oleophobic Surface Treatments
The oleophobicity of a surface is primarily quantified by its ability to repel oils, which can be measured through various analytical techniques. Below is a summary of typical performance data for surfaces treated with fluorinated amines compared to common alternatives such as silicone-based coatings (e.g., Polydimethylsiloxane - PDMS) and hydrocarbon-based coatings.
| Performance Metric | Fluorinated Amines | Silicone-Based (PDMS) | Hydrocarbon-Based | Test Method |
| Oil Contact Angle (Hexadecane) | 120° - 150° | 95° - 110° | 70° - 90° | Contact Angle Goniometry |
| Sliding Angle (10 µL hexadecane) | < 10° | 10° - 30° | > 30° | Tilting Stage Goniometry |
| AATCC 118 Oil Repellency Grade | 6 - 8 | 3 - 5 | 1 - 2 | AATCC Test Method 118 |
| Abrasion Resistance (Taber Test) | Good to Excellent | Moderate to Good | Poor to Moderate | ASTM D4060 |
| Adhesion | Excellent (covalent bonding) | Good | Moderate | ASTM D3359 |
| Chemical Resistance (Acid/Base) | Excellent | Good | Poor to Moderate | Immersion Testing |
Key Experimental Protocols for Oleophobicity Validation
Accurate and reproducible validation of oleophobicity is crucial for comparing the performance of different surface treatments. The following sections detail the standard experimental protocols for the key metrics presented in the comparison table.
Contact Angle Goniometry
Objective: To measure the static, advancing, and receding contact angles of a liquid droplet on a surface, which indicate the surface's wettability.
Methodology:
-
Sample Preparation: The treated substrate is placed on the sample stage of a goniometer. The surface must be clean and free of contaminants.
-
Droplet Deposition: A micro-syringe dispenses a droplet of a test liquid (e.g., hexadecane for oleophobicity) of a specific volume (typically 2-5 µL) onto the surface.[1][2]
-
Static Contact Angle Measurement: An image of the droplet is captured, and software analyzes the droplet shape at the solid-liquid-vapor interface to determine the static contact angle. A higher contact angle indicates greater repellency.[1]
-
Dynamic Contact Angle Measurement:
-
Advancing Angle: The volume of the droplet is slowly increased, and the angle is measured just as the droplet front begins to advance.
-
Receding Angle: The volume of the droplet is slowly decreased, and the angle is measured just as the droplet front begins to recede.
-
-
Contact Angle Hysteresis: The difference between the advancing and receding contact angles is calculated. A low hysteresis is indicative of a smooth, homogeneous, and highly repellent surface.
Sliding Angle (Roll-off Angle) Measurement
Objective: To determine the angle of inclination at which a liquid droplet begins to move across the surface, indicating the liquid's mobility.
Methodology:
-
Sample Placement: The treated substrate is placed on a tilting stage.
-
Droplet Deposition: A droplet of a specific volume (e.g., 10-20 µL) of the test liquid is gently placed on the surface.[3]
-
Tilting: The stage is gradually tilted at a constant rate (e.g., 1° per second).[4]
-
Angle Measurement: The angle at which the droplet begins to roll or slide off the surface is recorded as the sliding or roll-off angle. A lower sliding angle signifies better oleophobicity and self-cleaning properties.[3]
AATCC Test Method 118: Oil Repellency
Objective: To assign a standardized grade to a fabric's resistance to wetting by a series of hydrocarbon liquids with varying surface tensions.
Methodology:
-
Test Liquids: A set of eight standard hydrocarbon liquids with decreasing surface tensions are used, from Grade 1 (highest surface tension) to Grade 8 (lowest surface tension).[5][6]
-
Application: Small drops of the test liquids are placed on the fabric surface.[7]
-
Observation: After 30 seconds, the drops are visually assessed for wetting, wicking, and contact angle.[5][7]
-
Grading: The oil repellency grade is the highest-numbered test liquid that does not wet the fabric.[8]
Durability Testing
-
Sample Preparation: A coated specimen (typically a 4x4 inch panel) is prepared.[9]
-
Testing: The specimen is mounted on a turntable that rotates at a fixed speed. Two abrasive wheels are lowered onto the surface with a specific load (e.g., 1000g).[9]
-
Evaluation: The test is run for a set number of cycles. The abrasion resistance can be reported as the number of cycles to wear through the coating or the weight loss of the coating after a certain number of cycles.[9][10]
-
Cross-Hatch: A series of cuts are made through the coating to the substrate in a cross-hatch pattern.[11][12]
-
Tape Application: A specified pressure-sensitive tape is applied over the cross-hatch area and smoothed down.[11][13]
-
Tape Removal: The tape is rapidly pulled off at a 180° angle.[11]
-
Evaluation: The grid area is inspected, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).[13]
References
- 1. infinitalab.com [infinitalab.com]
- 2. nanoscience.com [nanoscience.com]
- 3. duraslic.com [duraslic.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 【AATCC 118-2017 Certified Oil-Repellent Protective Shirt】 | Custom order | Custom made | Personalised - Dragonuniform.sg [dragonuniform.sg]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. scribd.com [scribd.com]
- 8. AATCC - AATCC [members.aatcc.org]
- 9. assuredtesting.com [assuredtesting.com]
- 10. ASTM D4060 - Abrasion Resistance of Organic Coatings - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 11. blog.chasecorp.com [blog.chasecorp.com]
- 12. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.com.vn]
- 13. industrialphysics.com [industrialphysics.com]
A Comparative Guide to Measuring the Surface Energy of 1H,1H,2H,2H-Perfluorodecylamine (PFDA) Modified Materials
This guide provides a comprehensive comparison of methods for measuring the surface energy of materials modified with 1H,1H,2H,2H-Perfluorodecylamine (PFDA), a common fluorinated compound used to create low-energy, hydrophobic surfaces. This resource is intended for researchers, scientists, and drug development professionals who are engaged in surface modification and characterization.
The guide outlines the prevalent experimental protocols, presents a comparative analysis of PFDA with alternative surface modifying agents, and includes detailed experimental data to support the findings.
Introduction to Surface Energy and PFDA Modification
Surface energy is a critical property of a solid material that quantifies the excess energy at its surface compared to the bulk. It governs how a material interacts with its environment, influencing phenomena such as wetting, adhesion, and biocompatibility.[1] Materials modified with a self-assembled monolayer (SAM) of PFDA exhibit significantly reduced surface energy, leading to hydrophobic and oleophobic properties. This is attributed to the densely packed, low-polarity trifluoromethyl (CF3) groups exposed at the surface.
The measurement of surface energy is crucial for the quality control and functional validation of these modified surfaces in various applications, including biomedical devices, coatings, and microelectronics.[1][2]
Methods for Measuring Surface Energy
The most common and widely accepted method for determining the surface free energy of a solid is through contact angle measurements.[3] The sessile drop technique is a straightforward and popular method for measuring the contact angle of a liquid droplet on a solid surface.[4] From these contact angle measurements, the surface free energy can be calculated using various theoretical models.
The OWRK method is a standard and frequently used approach for calculating the surface free energy of solids, particularly for low-energy surfaces like those modified with PFDA.[5][6][7] This method partitions the total surface free energy (γs) into two components: a dispersive component (γsd) and a polar component (γsp).
The fundamental principle of the OWRK method is that the work of adhesion between a liquid and a solid is due to both dispersive (van der Waals) and polar (e.g., hydrogen bonding, dipole-dipole) interactions.[5][7] To determine the two unknowns (γsd and γsp), contact angle measurements are performed with at least two different probe liquids with known dispersive and polar surface tension components.[5] At least one of these liquids must have a significant polar component.[5] Commonly used probe liquids include deionized water (highly polar) and diiodomethane (highly dispersive).
Experimental Protocol: Surface Energy Measurement via Contact Angle Goniometry and the OWRK Method
This section details the experimental procedure for determining the surface energy of a PFDA-modified material.
Objective: To measure the static contact angles of at least two probe liquids on the PFDA-modified surface and subsequently calculate the surface free energy using the OWRK method.
Materials and Equipment:
-
PFDA-modified substrate
-
Unmodified (control) substrate
-
Contact angle goniometer with a sessile drop setup
-
High-purity probe liquids with known surface tension components (e.g., deionized water, diiodomethane, ethylene glycol)
-
Microsyringe for dispensing droplets
-
Cleaning agents for the substrate and syringe (e.g., isopropanol, ethanol)
-
Clean, dust-free environment
Procedure:
-
Substrate Preparation: Ensure the PFDA-modified and control substrates are clean and free of any contaminants. Handle the samples with clean tweezers to avoid transferring oils from the skin.
-
Instrument Setup: Place the contact angle goniometer in a vibration-free and draft-free environment. Calibrate the instrument according to the manufacturer's instructions.
-
Probe Liquid Preparation: Fill the microsyringe with the first probe liquid, ensuring there are no air bubbles in the syringe or needle.
-
Droplet Deposition: Place the substrate on the sample stage. Carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the surface.
-
Contact Angle Measurement: Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile. The software associated with the goniometer will then analyze the image to determine the contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and account for any surface heterogeneity.
-
Repeat with Other Liquids: Thoroughly clean the syringe and repeat steps 3-6 with the second probe liquid (and any subsequent probe liquids).
-
Data Analysis (OWRK Calculation):
-
Average the contact angle values for each probe liquid.
-
Use the OWRK equation to calculate the dispersive and polar components of the solid's surface free energy. The OWRK equation is a linear equation of the form y = mx + c, which can be solved graphically or using linear regression.
-
The total surface free energy is the sum of the dispersive and polar components.
-
Comparison of PFDA with Alternative Surface Modifiers
While PFDA and other perfluorinated compounds are highly effective at creating low-energy surfaces, there is growing interest in fluorine-free alternatives due to environmental and health concerns associated with "forever chemicals".[8][9] The following table compares the surface properties of materials modified with PFDA to those modified with a common fluorine-free alternative, polydimethylsiloxane (PDMS).
| Surface Modifier | Substrate | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Free Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference |
| PFDA Analogue (FDTS) | Si-DLC | 126.8 ± 2.0 | - | Low | - | - | [10] |
| PFDA Analogue (PFPA) | Glass | 80 | - | - | - | - | [11] |
| Polydimethylsiloxane (PDMS) | Various | ~110 | - | ~20-25 | ~19-22 | ~1-3 | [8][9] |
| Unmodified Glass | Glass | < 30 | - | High | - | - | [11] |
Note: Direct, comprehensive comparative data for PFDA on a specific substrate with multiple probe liquids was not available in the initial search. The data for the PFDA analogues (FDTS and PFPA) and PDMS are compiled from various sources and may not be directly comparable due to differences in substrate and experimental conditions. The table serves to illustrate the general performance characteristics.
Visualizing the Experimental Workflow and Comparative Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflow for surface energy measurement and a conceptual comparison of surface properties.
Caption: Workflow for surface energy measurement.
Caption: Comparison of surface properties.
Conclusion
The surface energy of this compound modified materials is a critical parameter that dictates their performance in a wide range of applications. Contact angle goniometry, coupled with the Owens-Wendt-Rabel-Kaelble (OWRK) method, provides a robust and reliable means of quantifying this property. While PFDA offers excellent performance in creating low-energy surfaces, the development and characterization of fluorine-free alternatives like PDMS are of growing importance. The methodologies and comparative data presented in this guide offer a valuable resource for researchers and professionals working in the field of surface modification and analysis.
References
- 1. dropletlab.com [dropletlab.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. U of T Engineering researchers develop safer alternative non-stick coating - Department of Mechanical & Industrial Engineering [mie.utoronto.ca]
- 10. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-validation of experimental results for superhydrophobic coatings
For researchers, scientists, and drug development professionals, the selection of a superhydrophobic coating is critical for a myriad of applications, from self-cleaning surfaces to anti-icing and corrosion prevention. This guide provides an objective comparison of the performance of various superhydrophobic coatings, supported by experimental data and detailed methodologies to aid in the informed selection and application of these advanced materials.
The defining characteristic of a superhydrophobic surface is its exceptional water repellency, quantified by a high static water contact angle (WCA) of over 150° and a low sliding angle (SA) of less than 10°.[1][2] These properties are a result of a combination of low surface energy chemistry and a hierarchical micro- and nano-scale surface roughness.[1][3] However, the real-world efficacy of these coatings hinges on their durability and ability to maintain their superhydrophobic properties under various environmental stresses.[4][5]
This guide delves into the cross-validation of experimental results for different types of superhydrophobic coatings, focusing on key performance metrics: wettability (contact and sliding angles) and durability against mechanical and chemical challenges.
Comparative Performance of Superhydrophobic Coatings
The following tables summarize the quantitative data for various superhydrophobic coatings, providing a comparative overview of their performance based on experimental results reported in scientific literature.
Table 1: Wettability Performance of Various Superhydrophobic Coatings
| Coating Type | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Citation(s) |
| Polystyrene (PS) / PTFE | Glass | 170° | < 5° | [6] |
| Polyurethane (PU) with APT-SiC | - | 161° | 3° | [7] |
| Co–Ni based | - | > 150° | - | [8] |
| Co–Ni/WC based | - | > 150° | - | [8] |
| Silicone Nanofilament | - | - | - | [9] |
| PTFE, Al2O3, and SiO2 | Glass | 160° | - | [2] |
| Chemically Etched Stainless Steel | Stainless Steel | 166° | 5° | [2] |
| Plasma-Treated Coating | Aluminum Alloy | > 165° | - | [10] |
| Suspension Plasma Sprayed (SPS) | - | 167° | 1.3° | [10] |
| Sol-Gel with Perfluorinated Structures and Silica | Aluminum Alloy | > 150° | < 10° | [11] |
| Electrosprayed SiO2/Polyacrylonitrile | - | 167.1° | - | [12] |
| Spray-Coated Composite | Various | ~160° | < 6° | [13] |
Table 2: Durability Performance of Select Superhydrophobic Coatings
| Coating Type | Durability Test | Outcome | Citation(s) |
| Polystyrene (PS) / PTFE | Long-water impact test (14h), thermal treatment, abrasion, acid/alkali immersion | Maintained superhydrophobicity | [6] |
| Co–Ni based | Immersion in 3.5 wt.% NaCl solution | Lost superhydrophobicity after > 10 days | [8] |
| Co–Ni/WC based | Immersion in 3.5 wt.% NaCl solution | Lost superhydrophobicity after 10-15 days | [8] |
| Silicone Nanofilament | Dipping in various liquid media for 6 months | Good chemical stability | [9] |
| Polyurethane (PU) with APT-SiC | Wear resistance and anti-corrosion tests | Good performance | [7] |
| Plasma-Treated Coating | Tape adhesion test | Remained superhydrophobic after multiple peels | [10] |
| Spray-Coated Composite | High-pressure water jetting, sand particle impacting, sandpaper abrasion | Retained superhydrophobicity after multiple cycles | [14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the cross-validation of superhydrophobic coatings.
Wettability Assessment
a) Static Water Contact Angle (WCA) Measurement
-
Apparatus: Contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[17]
-
Procedure:
-
Clean the sample surface to remove any contaminants.
-
Place the sample on the goniometer stage.
-
Dispense a water droplet of a specific volume (typically 5-10 µL) onto the surface from a controlled height.[17]
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Analyze the image using software to measure the angle formed between the tangent to the droplet and the solid surface.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
-
b) Sliding Angle (SA) Measurement
-
Apparatus: Tilting stage integrated with a contact angle goniometer.
-
Procedure:
-
Place the sample with a water droplet (typically 10-20 µL) on the horizontal stage.
-
Gradually tilt the stage at a controlled rate (e.g., 1° per second).[13][18]
-
The sliding angle is the critical angle at which the droplet begins to roll off the surface.
-
Record this angle using the goniometer's built-in inclinometer.
-
Repeat the measurement multiple times for accuracy.
-
Durability Assessment
The durability of superhydrophobic coatings is a critical parameter, as many applications involve harsh conditions.[4] A standardized protocol for durability testing is essential for comparing different coatings.[9]
a) Mechanical Durability
-
Abrasion Test:
-
A common method involves rubbing the coated surface with a specified grit sandpaper (e.g., 400 grit) under a constant load (e.g., 100 g) for a set number of cycles or distance.
-
The WCA and SA are measured before and after the abrasion to quantify the degradation of superhydrophobicity.
-
-
Tape Adhesion Test:
-
Based on ASTM D3359, this test assesses the adhesion of the coating to the substrate.
-
A pressure-sensitive tape is applied to the coating and then rapidly peeled off.
-
The WCA and SA are measured before and after the test to evaluate the coating's robustness.[10]
-
b) Chemical Durability
-
Immersion Test:
-
The coated samples are immersed in various aqueous solutions of different pH values (e.g., pH 1 to 14), corrosive media (e.g., 3.5 wt.% NaCl solution), or organic solvents.[8][9]
-
The samples are kept immersed for a specified duration (e.g., 24 hours to several days).
-
After immersion, the samples are rinsed with deionized water, dried, and their WCA and SA are re-measured to assess the chemical stability of the coating.
-
c) Environmental Durability
-
UV Radiation Exposure:
-
Samples are exposed to a controlled source of UV radiation for an extended period to simulate outdoor exposure.
-
The change in wettability is monitored over time.
-
-
Thermal Stability Test:
-
The coatings are subjected to a range of temperatures to evaluate their performance under thermal stress.[6]
-
WCA and SA are measured after the thermal cycling.
-
Visualizing the Validation Process
To better understand the workflow and the interplay of key properties, the following diagrams are provided.
Caption: Experimental workflow for cross-validating superhydrophobic coatings.
Caption: Logical relationship between key properties of superhydrophobic coatings.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. Nature-Inspired Superhydrophobic Coating Materials: Drawing Inspiration from Nature for Enhanced Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Preparation and Performance Test of the Super-Hydrophobic Polyurethane Coating Based on Waste Cooking Oil | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. emerald.com [emerald.com]
- 10. A Review of Recent Advances in Superhydrophobic Surfaces and Their Applications in Drag Reduction and Heat Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcimag.com [pcimag.com]
- 12. ltrc.lsu.edu [ltrc.lsu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. infinitalab.com [infinitalab.com]
- 16. store.astm.org [store.astm.org]
- 17. keylinktech.com [keylinktech.com]
- 18. Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H,1H,2H,2H-Perfluorodecylamine: A Guide for Laboratory Professionals
For immediate reference, 1H,1H,2H,2H-Perfluorodecylamine should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Under no circumstances should this chemical be released into the environment, disposed of down the drain, or allowed to evaporate in a fume hood.
This guide provides essential safety and logistical information for the proper disposal of this compound, a per- and polyfluoroalkyl substance (PFAS), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for regulatory compliance and responsible chemical management.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber, neoprene), a lab coat, and additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required if handling the material outside of a certified chemical fume hood or in poorly ventilated areas.
Engineering Controls:
-
All handling of this compound, including transfer to waste containers, must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and qualified hazardous waste disposal contractor. These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
This compound waste must be collected separately from other waste streams.
-
Do not mix with incompatible materials. Refer to the SDS for specific incompatibilities.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure-fitting lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Waste Accumulation and Storage:
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Approved Disposal Technologies for PFAS
| Disposal Technology | Description | Key Considerations |
| High-Temperature Incineration | Thermal destruction in a hazardous waste incinerator equipped with appropriate air pollution control devices. This is the preferred method for the complete destruction of PFAS. | The incinerator must be capable of maintaining high temperatures (typically >1000°C) and have a sufficient residence time to ensure complete breakdown of the carbon-fluorine bonds. Incomplete combustion can lead to the formation of other hazardous byproducts. |
| Hazardous Waste Landfill | Disposal in a permitted hazardous waste landfill. These landfills are engineered with multiple liners and leachate collection systems to prevent the release of contaminants into the environment. | This method contains the PFAS rather than destroying them. Leachate from the landfill must be collected and treated as hazardous waste. |
| Deep Well Injection | Injection of liquid PFAS waste into deep, underground rock formations, far below sources of drinking water. | This option is only suitable for liquid waste and is geographically limited to areas with suitable geological formations. The wells must be designed and operated to ensure the long-term containment of the waste. |
Experimental Protocols for PFAS Degradation
Researchers are actively investigating methods for the degradation of PFAS. While not yet standard disposal procedures, these experimental techniques show promise for future applications. It is crucial to note that these methods should only be attempted by trained professionals in a controlled laboratory setting.
One area of research is the use of ultrasonication . This process uses high-frequency sound waves to create cavitation bubbles in a liquid. The collapse of these bubbles generates localized high temperatures and pressures, which can break the strong carbon-fluorine bonds in PFAS molecules. Hybrid systems that combine ultrasonication with other advanced oxidation processes, such as the addition of persulfate, have shown enhanced degradation efficiency.
Another experimental approach involves the use of aluminum trifluoride (AlF3) in water. This method has been shown to convert perfluorinated carboxylic and sulfonic acids into corresponding perfluoroalkenes at room temperature, which can then be further decomposed into non-fluorinated products.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
